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(5-Chloro-2-fluoro-4-methylphenyl)methanol Documentation Hub

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  • Product: (5-Chloro-2-fluoro-4-methylphenyl)methanol
  • CAS: 252004-44-7

Core Science & Biosynthesis

Foundational

Structural and Spectroscopic Profiling of (5-Chloro-2-fluoro-4-methylphenyl)methanol: A Technical Guide

Executive Summary In the rational design of active pharmaceutical ingredients (APIs) and advanced agrochemicals, halogenated benzyl alcohols serve as critical synthetic scaffolds. (5-Chloro-2-fluoro-4-methylphenyl)methan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of active pharmaceutical ingredients (APIs) and advanced agrochemicals, halogenated benzyl alcohols serve as critical synthetic scaffolds. (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) is a highly functionalized building block whose specific substitution pattern—a fluorine atom ortho to the carbinol, a chlorine atom meta to the fluorine, and a para-methyl group—creates a unique electronic topology.

This whitepaper provides an in-depth, causality-driven analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By correlating empirical spectral outputs with the underlying quantum mechanical and thermodynamic principles, this guide empowers analytical chemists and drug development professionals to confidently identify and validate this structural motif [1].

Nuclear Magnetic Resonance (NMR) Profiling

The NMR signature of (5-Chloro-2-fluoro-4-methylphenyl)methanol is dominated by the profound electronegativity and magnetic moment of the 19F nucleus (spin = 1/2). The fluorine atom withdraws electron density via the inductive effect (-I) while simultaneously donating electron density into the aromatic ring via resonance (+R). This dual behavior, coupled with heteronuclear spin-spin coupling ( JCF​ and JHF​ ), necessitates a rigorous assignment strategy [2].

Quantitative NMR Data

Table 1: 1H NMR Assignments (400 MHz, CDCl 3​ )

Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)AssignmentCausality / Electronic Environment
2.35Singlet (s)3H--CH 3​ (C4)Deshielded slightly by the adjacent aromatic ring and the meta-chlorine atom.
2.05Broad Singlet (br s)1H--OHBroadened due to intermolecular hydrogen bonding and chemical exchange.
4.70Doublet (d)2H 4JHF​=1.5 -CH 2​ OH (C1)Downfield shifted by the electronegative oxygen; exhibits long-range coupling to the ortho-fluorine.
6.95Doublet (d)1H 3JHF​=9.5 Ar-H (C3)Ortho to fluorine. The large 3JHF​ coupling constant is a hallmark of ortho H-F relationships.
7.40Doublet (d)1H 4JHF​=6.0 Ar-H (C6)Meta to fluorine, ortho to chlorine. Deshielded by the -I effect of chlorine; smaller meta H-F coupling.

Table 2: 13C NMR Assignments (100 MHz, CDCl 3​ )

Shift ( δ , ppm)MultiplicityCoupling ( JCF​ , Hz)AssignmentCausality / Electronic Environment
20.1Singlet (s)--CH 3​ Aliphatic methyl carbon.
59.5Doublet (d) 3JCF​=4.0 -CH 2​ OHDeshielded by hydroxyl oxygen; small long-range coupling to fluorine.
116.2Doublet (d) 2JCF​=22.0 Ar-C (C3)Ortho to fluorine. Strong scalar coupling through two bonds.
126.5Doublet (d) 2JCF​=15.0 Ar-C (C1)Ortho to fluorine, attached to carbinol.
128.0Doublet (d) 4JCF​=3.0 Ar-C (C5)Attached to chlorine. Minimal long-range fluorine coupling.
130.1Doublet (d) 3JCF​=5.0 Ar-C (C6)Meta to fluorine.
138.5Doublet (d) 4JCF​=6.0 Ar-C (C4)Attached to methyl group.
158.0Doublet (d) 1JCF​=245.0 Ar-C (C2)Directly attached to fluorine. The massive 1JCF​ confirms the C-F bond.
High-Resolution NMR Acquisition Protocol

To ensure data integrity and quantitative accuracy, the NMR acquisition must be treated as a self-validating system.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that distort magnetic homogeneity.

  • Locking and Shimming: Insert the sample into the probe. Lock the spectrometer frequency to the deuterium resonance of CDCl 3​ . Perform gradient shimming (Z1-Z5) to achieve a TMS line width at half-height ( W1/2​ ) of < 0.8 Hz.

  • Pulse Sequence Execution: For 1H NMR, use a standard 30° excitation pulse (zg30) with a relaxation delay (D1) of 2.0 seconds. For 13C NMR, utilize a composite pulse decoupling sequence (WALTZ-16) to remove 1H scalar coupling, setting D1 to 3.0 seconds to accommodate the longer T1​ relaxation times of quaternary carbons.

  • Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1H , 1.0 Hz for 13C ) prior to Fourier transformation. Perform zero-order and first-order phase corrections manually to ensure perfectly absorptive Lorentzian peak shapes.

NMR_Workflow A Sample Prep (CDCl3 + TMS) B Lock & Shim (B0 Homogeneity) A->B C Pulse Sequence (Excitation) B->C D FID Acquisition (Time Domain) C->D E Fourier Transform (Frequency Domain) D->E F Spectral Processing (Phase/Baseline) E->F G Data Interpretation (Shift & Coupling) F->G

Fig 1: Step-by-step NMR acquisition and signal processing workflow.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups. The vibrational modes of (5-Chloro-2-fluoro-4-methylphenyl)methanol are dictated by the reduced mass ( μ ) of the bonded atoms and the force constants ( k ) of the bonds [3].

Quantitative IR Data

Table 3: Key Vibrational Modes (ATR-FTIR)

Wavenumber (cm −1 )IntensityModeCausality / Structural Implication
3320Strong, BroadO-H stretchBroadening is caused by a distribution of O-H bond lengths resulting from intermolecular hydrogen bonding in the solid state.
2925MediumC-H stretch (sp 3 )Asymmetric stretching of the -CH 3​ and -CH 2​
  • groups.
1490, 1410StrongC=C stretchAromatic ring breathing modes, intensified by the polar C-F and C-Cl bonds breaking the symmetry of the ring.
1180StrongC-F stretchThe high electronegativity of fluorine creates a large dipole moment change during vibration, resulting in a very intense absorption.
1045StrongC-O stretchPrimary alcohol C-O stretching frequency.
740StrongC-Cl stretchThe larger reduced mass of the chlorine atom pushes this stretching frequency down into the lower fingerprint region.
ATR-FTIR Analytical Protocol
  • Background Subtraction: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm −1 resolution) to mathematically eliminate atmospheric H 2​ O and CO 2​ interferences.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the torque slips, ensuring intimate contact between the solid sample and the evanescent wave of the IR beam.

  • Acquisition: Acquire the sample spectrum (32 scans, 4 cm −1 resolution). The system self-validates the presence of the compound by comparing the raw signal-to-noise ratio against the background baseline.

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) at 70 eV induces hard fragmentation, providing both molecular weight confirmation and structural connectivity data. The fragmentation pathways of benzyl alcohols are highly predictable, driven by the thermodynamic stability of the resulting carbocations[4].

Quantitative MS Data and Fragmentation Causality

Table 4: EI-MS Spectral Data (70 eV)

m/zRelative AbundanceIon AssignmentCausality / Fragmentation Mechanism
17615%[M+2] +∙ Confirms the presence of one chlorine atom due to the natural ~3:1 isotopic ratio of 35Cl to 37Cl .
17445%[M] +∙ The molecular ion containing 35Cl .
15933%[M+2 - OH] + Loss of a hydroxyl radical ( OH, 17 Da) from the [M+2] ion.
157100% (Base)[M - OH] + Loss of a hydroxyl radical ( OH, 17 Da) from the molecular ion. The resulting substituted benzyl cation is highly stabilized by resonance.
12140%[M - OH - HCl] + Secondary fragmentation: the base peak ejects a neutral molecule of HCl (36 Da), forming a highly conjugated fluorinated cation.
GC-EI-MS Analytical Protocol
  • Instrument Tuning: Introduce perfluorotributylamine (PFTBA) into the MS source. Run an autotune sequence to calibrate the m/z axis (focusing on m/z 69, 219, and 502) and optimize the repeller and lens voltages for maximum sensitivity.

  • Sample Preparation: Dilute the sample to 100 μ g/mL in GC-grade ethyl acetate.

  • Chromatographic Separation: Inject 1.0 μ L of the sample into a GC system equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Use helium as the carrier gas at 1.0 mL/min. Program the oven from 80°C to 280°C at 15°C/min.

  • Ionization and Detection: The eluent enters the MS source held at 230°C. Bombard the molecules with a 70 eV electron beam. The resulting ions are accelerated, separated by a quadrupole mass analyzer, and detected by an electron multiplier.

MS_Frag M Molecular Ion (M+.) m/z 174 (35Cl) / 176 (37Cl) F1 Base Peak [M-OH]+ m/z 157 / 159 M->F1 -OH radical (-17 Da) F3 Loss of HF m/z 154 / 156 M->F3 -HF neutral (-20 Da) F2 Secondary Fragment m/z 121 F1->F2 -HCl neutral (-36 Da)

Fig 2: Primary EI-MS fragmentation pathways for (5-Chloro-2-fluoro-4-methylphenyl)methanol.

Conclusion

The spectroscopic characterization of (5-Chloro-2-fluoro-4-methylphenyl)methanol requires a multifaceted approach. The 1 H and 13 C NMR spectra are heavily modulated by the spin-spin coupling and inductive effects of the fluorine atom. IR spectroscopy provides rapid confirmation of the orthogonal C-F, C-Cl, and O-H bonds, while EI-MS definitively proves the molecular mass and halogen isotopic distribution. By adhering to the self-validating protocols outlined above, researchers can ensure the highest degree of scientific integrity when utilizing this compound in downstream synthetic workflows.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. Wiley-VCH. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at: [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Available at:[Link]

Exploratory

Thermodynamic Solubility and Solvent Compatibility of (5-Chloro-2-fluoro-4-methylphenyl)methanol: A Predictive and Empirical Guide

Executive Summary (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) is a highly substituted, halogenated benzyl alcohol utilized as a critical building block in advanced organic synthesis, particularly in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) is a highly substituted, halogenated benzyl alcohol utilized as a critical building block in advanced organic synthesis, particularly in the development of agrochemicals and active pharmaceutical ingredients (APIs). Understanding its solubility profile across common organic solvents is paramount for optimizing reaction conditions, designing crystallization-based purification steps, and minimizing solvent waste. This whitepaper provides a comprehensive framework, transitioning from theoretical predictive modeling to empirical validation, to define the solubility characteristics of this complex molecule.

Structural Causality and Physicochemical Profiling

The solubility of a molecule is dictated by the thermodynamic principle of "like dissolves like," which can be quantitatively modeled using cohesive energy densities. For (5-Chloro-2-fluoro-4-methylphenyl)methanol, the molecular architecture presents a dichotomy of intermolecular forces:

  • Hydrophobic Core: The benzene ring, augmented by a methyl group (C4), a chlorine atom (C5), and a fluorine atom (C2), creates a highly lipophilic, electron-rich domain. The chlorine atom, with its large, polarizable electron cloud, significantly increases the dispersion forces ( δD​ ) of the molecule[1]. Furthermore, the introduction of halogens into the benzylic system drastically increases its partitioning into organic phases compared to non-halogenated analogs[2].

  • Hydrophilic Motif: The hydroxymethyl group (-CH2OH) at C1 acts as both a hydrogen bond donor and acceptor. This functional group heavily influences the hydrogen-bonding parameter ( δH​ ) and ensures miscibility or high solubility with polar protic and aprotic solvents, mirroring the behavior of the parent compound, benzyl alcohol[3][4].

Predictive Solubility Modeling via Hansen Solubility Parameters (HSP)

To circumvent the resource-intensive nature of trial-and-error screening, we employ the Hansen Solubility Parameter (HSP) framework[5]. The total cohesive energy of a liquid is divided into three quantifiable components: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[6].

While empirical HSP values for the specific compound (5-Chloro-2-fluoro-4-methylphenyl)methanol are not universally tabulated, we can accurately extrapolate them from the baseline of benzyl alcohol ( δD​=18.4,δP​=6.3,δH​=13.7 )[1][7]. The addition of the halogens and the methyl group shifts these parameters:

  • δD​ (Dispersion): Increases to ~19.5 MPa 1/2 due to the heavy, polarizable chlorine atom[1].

  • δP​ (Polar): Slightly increases to ~7.0 MPa 1/2 due to the high electronegativity of fluorine creating a stronger, localized dipole moment.

  • δH​ (Hydrogen Bonding): Decreases to ~11.5 MPa 1/2 as the bulky hydrophobic ring sterically hinders the hydroxyl group and dilutes its overall contribution to the molar volume.

Theoretical solubility is predicted by calculating the HSP Distance ( Ra​ ) between the solute (1) and the solvent (2):

Ra​=4(δD1​−δD2​)2+(δP1​−δP2​)2+(δH1​−δH2​)2​

A smaller Ra​ indicates a higher probability of dissolution.

Table 1: Predicted Solubility in Common Organic Solvents based on HSP Distance ( Ra​ )

Solvent δD​ δP​ δH​ Calculated Ra​ Predicted SolubilityPractical Application
Dichloromethane (DCM) 17.07.37.16.6ExcellentExtraction, Reaction Media
Ethyl Acetate (EtOAc) 15.85.37.28.7GoodChromatography, Extraction
Acetone 15.510.47.09.8GoodCleaning, Reaction Media
Toluene 18.01.42.011.4ModerateRecrystallization (Anti-solvent)
Water 15.516.042.333.0InsolubleAqueous Wash, Phase Separation

Note: For halogenated benzylic systems, an Ra​ value < 10 typically indicates high thermodynamic solubility.

Empirical Validation: The Self-Validating Shake-Flask Protocol

While HSP provides a robust predictive model, scale-up process chemistry requires precise thermodynamic solubility data (mg/mL). The following protocol utilizes the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) to generate self-validating empirical data.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount (e.g., 500 mg) of (5-Chloro-2-fluoro-4-methylphenyl)methanol solid to 5 mL of the target solvent in a sealed, inert borosilicate glass vial.

  • Isothermal Equilibration: Place the vials in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Self-Validation (Equilibrium Check): To ensure true thermodynamic equilibrium has been reached (and not merely a transient kinetic dissolution state), extract 100 µL aliquots at t=24 hours and t=48 hours. Causality note: If the concentration difference between the two time points is < 2%, thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes at 25 °C to pellet any undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (ensure the filter membrane is pre-saturated and compatible with the solvent to prevent extractables or compound adsorption).

  • Quantification: Dilute the supernatant appropriately with the HPLC mobile phase (e.g., 60:40 Acetonitrile/Water) to fall within the linear dynamic range of the UV detector. Analyze via HPLC-UV (using a standard C18 column at λ=254 nm) against a multi-point calibration curve.

Process Chemistry Insights: Solvent Selection

Based on the structural causality and predicted HSP values, the solvent selection for (5-Chloro-2-fluoro-4-methylphenyl)methanol workflows can be strategically categorized:

  • Reaction Solvents: Polar aprotic solvents like Dichloromethane and Tetrahydrofuran (THF) are ideal due to their low Ra​ values, ensuring complete dissolution of the starting material. This is critical for maintaining homogeneous kinetics during catalytic oxidations or nucleophilic substitutions[8].

  • Extraction Solvents: Ethyl Acetate is the gold standard for aqueous work-ups. The compound's high lipophilicity (driven by the halogens and methyl group) ensures it partitions almost exclusively into the organic layer, leaving inorganic salts in the aqueous phase[2].

  • Crystallization Systems: A binary solvent system is highly recommended. Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., Ethyl Acetate) at elevated temperatures, and slowly titrate in a "poor" solvent (e.g., Heptane) until the cloud point is reached. Controlled cooling will then induce high-purity nucleation.

Workflow Visualization

The following diagram illustrates the logical progression from theoretical prediction to empirical validation in the solubility screening process.

SolubilityWorkflow A Compound Synthesis (CAS: 252004-44-7) B HSP Predictive Modeling (Calculate Ra) A->B Structural Data C Solvent Selection (Protic, Aprotic, Non-Polar) B->C Candidate Solvents D Empirical Screening (Shake-Flask Method) C->D Physical Testing E HPLC-UV Quantification D->E Supernatant Analysis F Process Optimization (Crystallization/Extraction) E->F Solubility Limits

High-throughput solubility screening workflow for halogenated benzyl alcohols.

References

  • Benzyl alcohol - Wikipedia. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Prof Steven Abbott. URL:[Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. URL:[Link]

  • Catalysis by Gold. ORCA - Cardiff University. URL:[Link]

  • WO2014096459A1 - Tracers. Google Patents.
  • Benzyl Alcohol | C6H5CH2OH | CID 244. PubChem. URL:[Link]

  • Utilizing Hansen Solubility Parameters for Formulation Optimization using PixClear® Zirconia Nanocrystals. Pixelligent. URL:[Link]

  • Hansen Solubility Parameters: A User's Handbook. Kinam Park. URL:[Link]

Sources

Foundational

Rational Design and Synthetic Utility of (5-Chloro-2-fluoro-4-methylphenyl)methanol in Medicinal Chemistry

Executive Summary In the modern landscape of structure-based drug design (SBDD), the selection of peripheral building blocks is as critical as the core pharmacophore. (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 2520...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of structure-based drug design (SBDD), the selection of peripheral building blocks is as critical as the core pharmacophore. (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) represents a highly decorated, tetrasubstituted benzene derivative that offers a unique confluence of steric, electronic, and metabolic properties. This whitepaper deconstructs the physicochemical rationale behind utilizing this specific halogenated benzyl alcohol, provides self-validating synthetic workflows for its derivatization, and explores its potential applications in targeting kinases, G-protein-coupled receptors (GPCRs), and bacterial pathogens.

Physicochemical Profiling: The Rationale for Tetrasubstitution

The efficacy of a drug candidate is heavily dictated by its pharmacokinetic (PK) and pharmacodynamic (PD) profile. The incorporation of a (5-chloro-2-fluoro-4-methylphenyl) moiety is not arbitrary; it is a calculated exercise in multi-parameter optimization.

The Synergistic Effect of Halogenation

Fluorination and chlorination on the same aromatic ring serve distinct but complementary purposes. The 2-fluoro substituent exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the adjacent benzylic alcohol, modulating its reactivity as a leaving group or ether precursor. Furthermore, ortho-fluorination strongly influences the conformational landscape of benzyl alcohols, often restricting rotation via intramolecular dipole interactions or weak hydrogen bonding (OH···F), which minimizes the entropic penalty upon target binding 1.

Conversely, the 5-chloro substituent provides significant steric bulk and enhances lipophilicity (LogP). In deep hydrophobic pockets—such as the DFG-out conformation of kinases—chlorine frequently engages in halogen bonding with backbone carbonyls, anchoring the molecule.

Metabolic Shielding via the 4-Methyl Group

A common liability of halogenated aromatics is their susceptibility to cytochrome P450 (CYP450)-mediated oxidation at unsubstituted para- or ortho-positions. The strategic placement of a 4-methyl group effectively blocks para-hydroxylation. While the methyl group itself can be oxidized to a carboxylic acid, the adjacent electron-withdrawing halogens (Cl and F) deactivate the ring, significantly slowing the rate of benzylic oxidation and thereby extending the metabolic half-life of the compound.

Table 1: Substituent Contributions to Drug Design
Structural FeaturePhysicochemical EffectPharmacological Benefit
2-Fluoro (-F) Inductive EWG, Dipole moment alterationConformational locking; prevents metabolic epoxidation.
5-Chloro (-Cl) Increased molecular volume and lipophilicityFills deep hydrophobic pockets; enables halogen bonding.
4-Methyl (-CH₃) Steric blockade, weak electron donationShields the ring from CYP450 para-hydroxylation.
Benzylic -OH Hydrogen bond donor/acceptorVersatile synthetic handle for ether/amide linker attachment.

Synthetic Workflows and Derivatization

To leverage (5-Chloro-2-fluoro-4-methylphenyl)methanol in library synthesis, robust and high-yielding protocols are required. Below are two self-validating workflows designed to prevent common side reactions (e.g., nucleophilic aromatic substitution (SNAr) at the activated 2-fluoro position).

Protocol A: Mild Oxidation to Benzaldehyde via Dess-Martin Periodinane (DMP)

Oxidation of the benzylic alcohol to an aldehyde opens pathways for reductive aminations and aza-Biginelli reactions to form antibacterial dihydropyrimidines 2. DMP is selected over Swern oxidation to avoid the generation of dimethyl sulfide byproducts, which can poison downstream transition-metal catalysts.

  • Preparation: Dissolve 1.0 eq of (5-Chloro-2-fluoro-4-methylphenyl)methanol in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere. Causality: Anhydrous conditions are critical as water hydrolyzes DMP into inactive iodoxybenzoic acid (IBX) derivatives.

  • Reagent Addition: Cool the flask to 0 °C. Add 1.15 eq of Dess-Martin Periodinane portion-wise. Causality: The slight excess ensures complete conversion, while 0 °C minimizes exothermic degradation of the hypervalent iodine reagent.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

  • Quench & Workup: Pour the mixture into a 1:1 solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes. Causality: Na₂S₂O₃ reduces unreacted DMP and IBX byproducts, while NaHCO₃ neutralizes the acetic acid generated during the reaction, preventing acid-catalyzed acetal formation of the newly formed aldehyde.

  • Extraction: Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Mitsunobu Etherification for GPCR Ligands

For synthesizing aryl ethers (common in GPCR modulators), the Mitsunobu reaction is preferred over Williamson ether synthesis. The strongly basic conditions of the Williamson approach (e.g., NaH) can trigger unwanted SNAr displacement of the 2-fluoro group by the phenoxide nucleophile.

  • Preparation: Combine 1.0 eq of the target phenol, 1.2 eq of (5-Chloro-2-fluoro-4-methylphenyl)methanol, and 1.3 eq of Triphenylphosphine (PPh₃) in anhydrous THF (0.2 M).

  • Activation: Cool to 0 °C. Add 1.3 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes. Causality: Dropwise addition at low temperature prevents the premature reduction of DIAD by PPh₃ before the alcohol can coordinate, ensuring the formation of the active alkoxyphosphonium intermediate.

  • Propagation: Stir at room temperature for 12 hours.

  • Purification: Concentrate the solvent. To precipitate the triphenylphosphine oxide (TPPO) byproduct, suspend the crude residue in cold diethyl ether, filter, and purify the filtrate via silica gel chromatography.

Synthetic_Pathways A (5-Chloro-2-fluoro- 4-methylphenyl)methanol B Aryl Ether (Mitsunobu Reaction) A->B Phenol, DIAD, PPh3 (Avoids SNAr) C Benzaldehyde Derivative (DMP Oxidation) A->C DMP, DCM (0°C to RT) D Benzyl Halide (Appel Reaction) A->D CX4, PPh3 E Dihydropyrimidines (aza-Biginelli) C->E Urea, β-keto ester F Secondary Amines (Reductive Amination) C->F Amine, NaBH(OAc)3

Figure 1: Divergent synthetic derivatization pathways for (5-Chloro-2-fluoro-4-methylphenyl)methanol.

Target Applications in Drug Discovery

The unique steric and electronic footprint of the 5-chloro-2-fluoro-4-methylbenzyl moiety makes it a privileged structural motif across several therapeutic areas.

Metabolic Diseases: GPR40 Agonists

The G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a prime target for type 2 diabetes due to its role in glucose-dependent insulin secretion. Halogenated benzyl ethers are critical pharmacophores in GPR40 agonists. Patent literature demonstrates that oxadiazolidinedione compounds featuring heavily substituted fluorinated benzyl ethers exhibit potent GPR40 agonistic activity 3. The lipophilic 5-chloro-4-methyl region anchors the molecule deep within the receptor's transmembrane lipid-binding pocket, while the 2-fluoro group maintains the optimal dihedral angle of the ether linkage.

Oncology: Type II Kinase Inhibitors

Type II kinase inhibitors (e.g., Imatinib, Sorafenib) bind to the inactive "DFG-out" conformation of kinases, exposing an allosteric deep hydrophobic pocket. The (5-chloro-2-fluoro-4-methylphenyl) moiety is ideally suited to occupy this pocket. The chlorine atom provides necessary bulk to displace high-energy water molecules, driving a favorable entropic shift, while the methyl group perfectly fills the terminal cavity of the pocket without causing steric clashes.

Pharmacophore_Mapping Hinge Hinge-Binding Core (e.g., Aminopyrimidine) Linker Hydrogen Bond Linker (Amide / Urea) Hinge->Linker Connects Tail Hydrophobic Tail (5-Cl-2-F-4-Me-Phenyl) Linker->Tail Directs Pocket DFG-out Allosteric Pocket (Target Engagement) Tail->Pocket Halogen Bonding & Steric Fill

Figure 2: Pharmacophore mapping of the halogenated benzyl moiety in a Type II kinase inhibitor.

Infectious Disease: Antibacterial Photoaffinity Probes

Recent advancements in antibacterial drug discovery utilize halogenated benzyl alcohols as precursors for dihydropyrimidine (DHP) photoaffinity probes. By converting the alcohol to a benzaldehyde (as detailed in Protocol A), researchers can perform aza-Biginelli reactions. The inclusion of modestly electron-withdrawing halogens (-F, -Cl) and electron-donating alkyls (-Me) on the aromatic ring has been shown to fine-tune the physicochemical properties of DHPs, directly impacting their ability to penetrate bacterial cell walls and inhibit Staphylococcus aureus growth 2.

Conclusion

(5-Chloro-2-fluoro-4-methylphenyl)methanol is far more than a simple organic building block; it is a highly engineered fragment designed to solve complex medicinal chemistry challenges. By understanding the distinct physicochemical contributions of its tetrasubstituted ring—conformational locking via fluorine, hydrophobic anchoring via chlorine, and metabolic shielding via the methyl group—drug development professionals can rationally integrate this moiety to rescue failing leads, enhance target affinity, and improve overall pharmacokinetic profiles.

References

  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. Available at:[Link]

  • Oxadiazolidinedione compound (GPR40 Agonists).Google Patents (WO2007123225A1).
  • Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Exploratory

Commercial Sourcing and Synthetic Utility of (5-Chloro-2-fluoro-4-methylphenyl)methanol: A Technical Guide for Drug Discovery

As a Senior Application Scientist, I approach the procurement and utilization of chemical building blocks not merely as a purchasing exercise, but as the foundation of a robust synthetic pipeline. The compound (5-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the procurement and utilization of chemical building blocks not merely as a purchasing exercise, but as the foundation of a robust synthetic pipeline. The compound (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) is a highly versatile, tetra-substituted benzylic alcohol that serves as a critical node in the design of complex active pharmaceutical ingredients (APIs).

This whitepaper provides an authoritative analysis of the commercial landscape for this intermediate, establishes self-validating quality control protocols, and details the causality behind its downstream synthetic applications.

Physicochemical Profiling & Commercial Landscape

Before integrating any building block into a medicinal chemistry campaign, its structural parameters and supply chain reliability must be evaluated. The tetra-substituted aromatic ring of (5-Chloro-2-fluoro-4-methylphenyl)methanol offers unique stereoelectronic properties: the fluorine atom modulates lipophilicity and metabolic stability, while the chlorine and methyl groups provide steric handles for structure-activity relationship (SAR) exploration.

Quantitative Data: Compound Properties & Sourcing

Table 1: Physicochemical Properties of CAS 252004-44-7

ParameterSpecification / Value
CAS Number 252004-44-7
Molecular Formula C8H8ClFO
Molecular Weight 174.60 g/mol
Structural Features Benzylic alcohol core, 5-chloro, 2-fluoro, 4-methyl

Securing a reliable commercial supplier is paramount to avoid bottlenecks in drug development. The market for specialized fluorinated building blocks is fragmented, but several key vendors maintain stock or offer rapid synthesis.

Table 2: Commercial Suppliers and Specifications

SupplierCatalog NumberPurity SpecificationSourcing Region
1 B3119574≥97% (Typical)Global[1]
2 BD01096469≥95-98%Global / US / India[2]
3 N/AResearch GradeChina[3]

Self-Validating Quality Control (QC) Workflow

A critical failure point in procuring poly-substituted aromatics is the accidental substitution of regioisomers by the vendor. To ensure scientific integrity, every received batch must undergo a self-validating QC workflow before entering the synthetic queue.

Protocol 1: Structural Validation via Multi-Nuclear NMR

Causality: Relying solely on LC-MS for purity is insufficient because regioisomers will exhibit identical mass-to-charge ratios. We mandate 19 F NMR because the fluorine atom provides a distinct scalar coupling signature that verifies the exact regiochemistry of the aromatic substitution pattern.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purchased compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Data Acquisition: Acquire standard 1 H, 13 C, and 19 F NMR spectra at 298 K.

  • Validation Checkpoint (Self-Validation):

    • 1 H NMR: Confirm the benzylic CH 2​ resonance (~4.7 ppm, doublet or broad singlet depending on OH coupling) and the two distinct aromatic protons (para-like orientation).

    • 19 F NMR: Analyze the multiplicity. The fluorine at the 2-position must show specific ortho/meta coupling constants to the adjacent aromatic protons, confirming the 2-fluoro-4-methyl-5-chloro arrangement.

  • Moisture Analysis: Perform Karl Fischer titration. Causality: Benzylic alcohols can be hygroscopic. Water content >0.5% will poison downstream transition-metal catalysts or hydrolyze halogenating reagents.

QC_Workflow Start Receipt of CAS 252004-44-7 LCMS LC-MS Analysis (Purity >98%) Start->LCMS NMR 1H & 19F NMR (Structural Identity) Start->NMR KF Karl Fischer (<0.5% Water) Start->KF Decision Pass Specs? LCMS->Decision NMR->Decision KF->Decision Release Release for Downstream Synthesis Decision->Release Yes Reject Reject / Re-purify Decision->Reject No

Fig 1. Self-validating quality control workflow for incoming building blocks.

Synthetic Utility & Downstream Workflows

The benzylic alcohol handle is synthetically privileged, allowing for divergent pathways. Below are two field-proven protocols detailing its transformation.

Protocol 2: Selective Oxidation to the Benzaldehyde Derivative

Causality: To utilize the compound in reductive aminations or Knoevenagel condensations, it must be oxidized to the corresponding aldehyde. We select activated Manganese Dioxide (MnO 2​ )[4] over stronger oxidants (like Jones reagent or KMnO 4​ ) to strictly arrest the oxidation at the aldehyde stage, preventing over-oxidation to the carboxylic acid. The high surface area of activated MnO 2​ facilitates a mild, single-electron transfer mechanism that perfectly tolerates the halogen substituents.

Step-by-Step Methodology:

  • Reaction Setup: Charge a flame-dried 50 mL round-bottom flask with (5-Chloro-2-fluoro-4-methylphenyl)methanol (1.0 mmol) and anhydrous CH 2​ Cl 2​ (10 mL).

  • Oxidant Addition: Add activated MnO 2​ (10.0 mmol, 10 eq) portion-wise at room temperature to prevent localized exotherms.

  • Monitoring: Stir vigorously for 2-4 hours. Monitor progress via TLC (Hexane:EtOAc 4:1). The aldehyde will elute with a higher R f​ than the polar alcohol.

  • Workup (Self-Validation): Filter the heterogeneous mixture through a tightly packed pad of Celite to remove insoluble manganese salts. Wash the pad with additional CH 2​ Cl 2​ (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The absence of a broad -OH stretch in the IR spectrum (~3300 cm −1 ) validates complete conversion.

Protocol 3: Suzuki-Miyaura Cross-Coupling via Benzyl Halide

Causality: Diarylmethanes are highly sought-after pharmacophores. However, direct sp 3 -sp 2 coupling of benzylic alcohols is thermodynamically challenging due to the poor leaving group ability of the hydroxyl moiety. By first converting the alcohol to a benzylic chloride, we lower the activation energy for the oxidative addition of the Pd(0) catalyst, ensuring rapid and high-yielding transmetalation[5][6].

Step-by-Step Methodology:

  • Halogenation: Treat the alcohol (1.0 mmol) with SOCl 2​ (1.5 mmol) in CH 2​ Cl 2​ at 0 °C. Stir for 1 hour, then concentrate to yield the crude benzyl chloride intermediate.

  • Validation Checkpoint: Analyze the intermediate via 1 H NMR. The disappearance of the broad -OH singlet confirms complete conversion, preventing unreacted alcohol from poisoning the palladium catalyst.

  • Coupling Setup: In a Schlenk flask, combine the benzyl chloride (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl 2​ (0.05 eq), and K 2​ CO 3​ (2.0 eq).

  • Solvent & Degassing: Add a degassed mixture of 1,4-dioxane/H 2​ O (4:1, 5 mL). Sparge with N 2​ for 10 minutes to remove dissolved oxygen, which would otherwise prematurely oxidize the Pd(0) species.

  • Execution: Heat the sealed flask at 80 °C for 12 hours.

  • Purification: Cool to room temperature, extract with EtOAc (3 x 10 mL), dry over Na 2​ SO 4​ , and purify via flash column chromatography.

Synth_Pathway SM (5-Chloro-2-fluoro-4-methylphenyl)methanol Oxidation MnO2 Oxidation (CH2Cl2, RT) SM->Oxidation Halogenation SOCl2 or PBr3 (Halogenation) SM->Halogenation Aldehyde 5-Chloro-2-fluoro-4-methylbenzaldehyde Oxidation->Aldehyde Halide Benzyl Halide Intermediate Halogenation->Halide Suzuki Suzuki-Miyaura Cross-Coupling Halide->Suzuki Product Diarylmethane Scaffold Suzuki->Product

Fig 2. Divergent synthetic workflows utilizing the benzylic alcohol handle.

References

  • Title: (5-Chloro-2-fluoro-4-methylphenyl)methanol | 252004 ...
  • Title: 1781592-96-8|(4-Chloro-3-fluoro-2-methylphenyl)
  • Source: chemicalbook.
  • Source: acs.
  • Title: A Comparative Guide to Catalysts for Suzuki Coupling of 2-(Bromomethyl)
  • Source: ajgreenchem.

Sources

Foundational

Literature Review and Technical Guide: Synthesis and Applications of (5-Chloro-2-fluoro-4-methylphenyl)methanol

Executive Summary (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) is a highly specialized fluorinated benzyl alcohol derivative. In modern medicinal chemistry, its unique tri-substituted aromatic scaffold s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) is a highly specialized fluorinated benzyl alcohol derivative. In modern medicinal chemistry, its unique tri-substituted aromatic scaffold serves as a critical building block, particularly in the development of voltage-gated sodium channel (Nav1.7) inhibitors and PIM kinase inhibitors[1][2]. This whitepaper provides an in-depth technical analysis of its synthetic methodologies, self-validating experimental protocols, and its pharmacological applications in pain management drug discovery.

Chemical Identity & Structural Rationale

The strategic placement of halogens on the benzyl alcohol aromatic ring is not arbitrary; it is a calculated design choice in drug development.

  • Fluorine (C2 position): Enhances lipophilicity and metabolic stability while providing a strong inductive electron-withdrawing effect, which modulates the pKa of adjacent functional groups.

  • Chlorine (C5 position): Introduces steric bulk and serves as a potential synthetic handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings)[3].

  • Methyl (C4 position): Provides a hydrophobic interaction point for binding pockets in target proteins.

Quantitative Physicochemical Data
PropertySpecification
Compound Name (5-Chloro-2-fluoro-4-methylphenyl)methanol
CAS Registry Number 252004-44-7
Molecular Formula C8H8ClFO
Molecular Weight 174.60 g/mol
Key Precursor (Acid) CAS 1263274-67-4
Structural Class Halogenated Benzyl Alcohol

Synthetic Methodologies & Mechanistic Causality

The synthesis of (5-Chloro-2-fluoro-4-methylphenyl)methanol relies on the reduction of its corresponding oxidized precursors: 5-Chloro-2-fluoro-4-methylbenzoic acid or 5-Chloro-2-fluoro-4-methylbenzaldehyde [3][4]. The choice of reducing agent is strictly dictated by the electrophilicity of the carbonyl carbon.

  • Route A: Reduction of the Carboxylic Acid. Carboxylic acids are resonance-stabilized, rendering the carbonyl carbon less electrophilic. Therefore, a powerful hydride source like Lithium Aluminum Hydride (LiAlH₄) or a specialized electrophilic reducing agent like Borane-THF (BH₃·THF) is required to force the reduction through an intermediate aluminate or borate complex.

  • Route B: Reduction of the Aldehyde. Aldehydes lack the resonance stabilization of acids and are highly electrophilic. A mild, chemoselective reducing agent like Sodium Borohydride (NaBH₄) in a protic solvent (methanol) is optimal. This avoids over-reduction and tolerates a wider range of functional groups.

Synthesis A 5-Chloro-2-fluoro-4-methylbenzoic acid (CAS: 1263274-67-4) C (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) A->C LiAlH4 or BH3-THF (Strong Reduction) B 5-Chloro-2-fluoro-4-methylbenzaldehyde B->C NaBH4 / MeOH (Mild Reduction)

Synthetic routes to (5-Chloro-2-fluoro-4-methylphenyl)methanol via targeted reduction.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step contains built-in physical or chemical feedback loops to confirm success before proceeding.

Protocol A: LiAlH₄ Reduction of 5-Chloro-2-fluoro-4-methylbenzoic acid

Caution: LiAlH₄ is highly reactive with moisture. Conduct under inert Argon atmosphere.

  • Preparation: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C.

  • Addition: Dissolve 5-Chloro-2-fluoro-4-methylbenzoic acid (1.0 eq) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • In-Process Control (IPC): Stir at room temperature for 4 hours. Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the low-Rf acid spot and the appearance of a higher-Rf UV-active spot confirms reaction completion.

  • Quenching (Fieser Method): Cool to 0 °C. For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% NaOH (aq), and 3n mL of H₂O.

    • Self-Validation: The formation of a crisp, white, granular aluminum salt precipitate confirms the complete and safe destruction of active hydrides. This prevents emulsion formation during extraction.

  • Isolation: Filter the granular salts through a Celite pad. Concentrate the organic filtrate under reduced pressure to yield the crude alcohol.

Protocol B: NaBH₄ Reduction of 5-Chloro-2-fluoro-4-methylbenzaldehyde
  • Reaction Setup: Dissolve the aldehyde (1.0 eq) in Methanol (0.2 M concentration) and cool to 0 °C.

  • Reduction: Add NaBH₄ (1.2 eq) portion-wise. The protic solvent (MeOH) activates the borohydride and participates in the transition state, accelerating the reduction.

  • Quenching & Extraction: Once TLC indicates complete consumption of the aldehyde, quench the reaction by adding saturated aqueous NH₄Cl. Extract with Dichloromethane (DCM).

  • Analytical Validation:

    • ¹H NMR (CDCl₃): The self-validating hallmark of success is the disappearance of the aldehyde proton singlet (~10.0 ppm) and the emergence of a benzylic methylene singlet (~4.7 ppm) integrating to 2H, alongside a broad singlet for the hydroxyl proton (-OH).

Applications in Drug Discovery: Nav1.7 Inhibitors

The primary pharmacological application of the 5-chloro-2-fluoro-4-methylphenyl scaffold is in the synthesis of Nav1.7 inhibitors [2][5].

The Role of Nav1.7 in Nociception

Nav1.7 is a voltage-gated sodium channel encoded by the SCN9A gene, predominantly expressed in the peripheral nociceptive neurons (dorsal root ganglia)[6][7]. It acts as a threshold channel, amplifying subthreshold depolarizations and triggering action potentials that transmit pain signals to the central nervous system[6][8].

Gain-of-function mutations in SCN9A lead to severe chronic pain syndromes (e.g., inherited erythromelalgia), while loss-of-function mutations result in congenital insensitivity to pain[7]. Consequently, Nav1.7 is a highly validated target for non-opioid, non-addictive pain therapeutics[6].

Scaffold Integration

(5-Chloro-2-fluoro-4-methylphenyl)methanol is oxidized or directly coupled to form complex sulfonamide derivatives[5][9]. The halogenated phenyl ring fits precisely into the hydrophobic domain of the Nav1.7 channel pore or voltage-sensing domain, sterically blocking the influx of Na⁺ ions and preventing neuronal depolarization.

Nav17_Pathway Stimulus Noxious Stimuli (Inflammation/Nerve Injury) Nav17 Nav1.7 Channel (SCN9A) Peripheral Nociceptors Stimulus->Nav17 Depolarization Action Potential Generation (Depolarization) Nav17->Depolarization Na+ Influx SpinalCord Spinal Cord Dorsal Horn (Neurotransmitter Release) Depolarization->SpinalCord Pain Pain Perception (Central Nervous System) SpinalCord->Pain Inhibitor Nav1.7 Inhibitor (Sulfonamide Derivative) Inhibitor->Nav17 Blocks Channel

Role of Nav1.7 in nociceptive pain signaling and mechanism of targeted inhibition.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for (5-Chloro-2-fluoro-4-methylphenyl)methanol

Introduction & Mechanistic Rationale (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) is a highly functionalized, halogenated benzyl alcohol utilized as a critical building block in medicinal chemistry, agro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) is a highly functionalized, halogenated benzyl alcohol utilized as a critical building block in medicinal chemistry, agrochemical development, and advanced materials[1]. The most efficient, scalable, and reliable synthetic route to this compound is the chemoselective reduction of its corresponding aldehyde, 5-chloro-2-fluoro-4-methylbenzaldehyde[2].

Causality of Reagent Selection: Designing a synthesis for a polyhalogenated aromatic compound requires strict chemoselectivity. Strong reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) or catalytic hydrogenation ( H2​ with Pd/C ) pose a significant risk of hydrodehalogenation (undesired cleavage of the C-Cl or C-F bonds). Sodium borohydride ( NaBH4​ ) in methanol is deliberately selected because it provides excellent chemoselectivity for the carbonyl group under mild conditions, leaving the aromatic halogens completely intact[3]. Methanol acts as both the solvent and a crucial proton source, facilitating the breakdown of the intermediate tetraalkoxyborate complex to release the free alcohol[4].

Reaction Pathway

SynthesisPathway Aldehyde 5-Chloro-2-fluoro- 4-methylbenzaldehyde (Starting Material) Intermediate Tetraalkoxyborate Intermediate Aldehyde->Intermediate NaBH4, MeOH 0 °C to RT Product (5-Chloro-2-fluoro- 4-methylphenyl)methanol (Target Product) Intermediate->Product H2O / HCl quench Hydrolysis

Reaction pathway for chemoselective reduction of the benzaldehyde precursor.

Materials & Reagents

Self-Validation Note: Always verify the purity of the starting aldehyde via TLC or NMR prior to synthesis, as autoxidation to the corresponding carboxylic acid can skew stoichiometric calculations.

Reagent / ChemicalMolecular Weight ( g/mol )EquivalentsRole in Synthesis
5-Chloro-2-fluoro-4-methylbenzaldehyde172.581.0Electrophilic Starting Material
Sodium Borohydride ( NaBH4​ )37.831.2Nucleophilic Hydride Source
Anhydrous Methanol ( CH3​OH )32.04Solvent (0.2 M)Solvent & Proton Source
1M Hydrochloric Acid ( HCl )36.46As neededQuenching Agent / Hydrolysis
Ethyl Acetate ( EtOAc )88.11ExtractionOrganic Extraction Solvent
Anhydrous Sodium Sulfate ( Na2​SO4​ )142.04ExcessDesiccant

Experimental Workflow

Workflow Step1 1. Dissolution Aldehyde in MeOH at 0 °C Step2 2. Hydride Addition Portionwise NaBH4 Step1->Step2 Step3 3. Reaction Stir at RT (1-2 h) Step2->Step3 Step4 4. Quenching Add H2O / 1M HCl Step3->Step4 Step5 5. Extraction EtOAc / Brine wash Step4->Step5 Step6 6. Purification Column Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis and purification.

Step-by-Step Methodology

Phase 1: Reaction Setup & Dissolution
  • Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 5-chloro-2-fluoro-4-methylbenzaldehyde (1.0 equiv).

  • Dissolve the starting material in anhydrous methanol to achieve a concentration of approximately 0.2 M.

  • Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Causality & Logic: Methanol stabilizes the transition state of the hydride transfer. Cooling to 0 °C is critical because the parasitic reaction between NaBH4​ and methanol (which generates hydrogen gas and sodium tetramethoxyborate) is highly exothermic. Low temperatures kinetically suppress this side-reaction, maximizing the efficiency of the hydride transfer to the aldehyde[3].

Phase 2: Hydride Addition & In-Process Control
  • Weigh out Sodium Borohydride (1.2 equiv) and add it to the stirring solution portionwise over 15–20 minutes.

  • Causality & Logic: Portionwise addition prevents a sudden thermal spike and dangerous effervescence ( H2​ evolution). A slight stoichiometric excess (1.2 equiv) of NaBH4​ is intentionally used to compensate for any minor solvolysis of the hydride by the methanol solvent[4].

  • In-Process Control (IPC): Monitor the cessation of vigorous bubbling. Once stabilized, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

  • Stir the reaction for 1–2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system and UV visualization (254 nm). The product will appear as a new, more polar spot (lower Rf​ ) compared to the starting aldehyde.

Phase 3: Quenching & Workup
  • Once TLC confirms the complete consumption of the starting material, cool the flask back to 0 °C.

  • Quench the reaction by the dropwise addition of distilled water (approx. 5 mL per mmol of substrate), followed by the careful dropwise addition of 1M HCl until the aqueous layer reaches a pH of ~5-6.

  • Causality & Logic: Water hydrolyzes the intermediate borate esters. The mild acid quench destroys any unreacted NaBH4​ (preventing downstream basicity issues) and ensures the product is fully protonated to the free alcohol[5].

  • Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the methanol.

  • Extract the remaining aqueous residue with Ethyl Acetate ( 3×15 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product.

  • Causality & Logic: Removing methanol prior to extraction prevents the formation of a miscible ternary system (Water/MeOH/EtOAc), ensuring a clean, biphasic separation.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% EtOAc in Hexanes. Alternatively, if the crude purity is >90%, recrystallization from Hexanes/DCM can be utilized.

Analytical Characterization (Expected Data)

To ensure the trustworthiness of the synthesized batch, validate the structure against the following expected analytical benchmarks:

Analytical MethodExpected Signals / ObservationsStructural Correlation
1 H NMR (400 MHz, CDCl3​ ) δ ~2.35 (s, 3H)Aromatic methyl group ( Ar−CH3​ )
δ ~4.70 (s, 2H)Benzylic methylene ( CH2​−OH )
δ ~1.80 (br s, 1H)Hydroxyl proton (Exchanges with D2​O )
δ ~6.95 (d, J≈10.5 Hz, 1H)Aromatic proton (ortho to F, meta to Cl)
δ ~7.40 (d, J≈7.5 Hz, 1H)Aromatic proton (ortho to Cl, meta to F)
LC-MS (ESI+) m/z 157.0 [M-OH] + Loss of hydroxyl group (common for benzyl alcohols)
TLC ( Rf​ ) ~0.35 (Hexanes:EtOAc 3:1)Highly polar relative to aldehyde ( Rf​ ~0.65)

Troubleshooting & System Self-Validation

Issue IndicatorRoot CauseCorrective Action / Prevention
Violent exotherm / foaming upon NaBH4​ addition Rapid generation of H2​ gas due to solvent reaction.Strictly maintain internal temp at 0 °C. Add hydride in smaller portions over a longer duration[3].
Incomplete conversion (TLC shows remaining SM) Hydride degradation via moisture or excessive solvolysis.Add an additional 0.3 equiv of NaBH4​ at 0 °C and stir for 1 extra hour. Ensure methanol is anhydrous[4].
Poor phase separation during extraction High residual methanol concentration.Evaporate the reaction mixture more thoroughly prior to EtOAc addition. Add extra brine to the aqueous layer.
Product degradation / side spots on TLC Over-acidification during the quenching step.Use mild 1M HCl and monitor pH carefully. Stop addition at pH 5-6; do not allow the system to become highly acidic.

References

  • Mechanistic Principles of Hydride Reductions: "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry". Master Organic Chemistry (2011). Available at:[Link]

  • Application of NaBH4 in Methanol for Substituted Benzaldehydes: "Discovery of boron-containing compounds as Aβ aggregation inhibitors and antioxidants for the treatment of Alzheimer's disease". National Center for Biotechnology Information (PMC). Available at:[Link]

  • General Reduction Protocols & Workup Strategies: "Synthesis by Reduction or by Reduction Followed by Hydrolysis". Thieme E-Books. Available at:[Link]

Sources

Application

Application Note: Utilizing (5-Chloro-2-fluoro-4-methylphenyl)methanol in the Advanced Synthesis of Lorlatinib

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Overview Lorlatinib (PF-06463922) is a highly pote...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

Lorlatinib (PF-06463922) is a highly potent, brain-penetrant, third-generation macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1, utilized primarily for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC) . The architecture of Lorlatinib features a highly strained 14-membered macrocyclic lactam, which demands precise stereochemical control and efficient late-stage cross-coupling strategies.

This application note details a robust, alternative synthetic workflow utilizing (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) as the foundational building block. By leveraging this specific intermediate, chemists can precisely install the critical (10R)-benzylic stereocenter and utilize the recalcitrant aryl chloride moiety as a regioselective handle for late-stage Suzuki-Miyaura cross-coupling.

Pathway Lor Lorlatinib ALK EML4-ALK / ROS1 Fusion Kinases Lor->ALK ATP-Competitive Inhibition PI3K PI3K / AKT Pathway ALK->PI3K MAPK RAS / MAPK Pathway ALK->MAPK STAT STAT3 Pathway ALK->STAT Surv Tumor Cell Survival & Proliferation PI3K->Surv MAPK->Surv STAT->Surv

Caption: Mechanism of action of Lorlatinib inhibiting ALK/ROS1 downstream signaling pathways.

Mechanistic Rationale & Causality

The synthesis of Lorlatinib from (5-Chloro-2-fluoro-4-methylphenyl)methanol is governed by three critical mechanistic pillars:

  • Stereochemical Inversion via Mitsunobu Etherification: Lorlatinib requires an (R)-configuration at the benzylic ether linkage. To achieve this, our protocol deliberately synthesizes the (S)-enantiomer of the alcohol via asymmetric methylation. The subsequent Mitsunobu reaction with the 3-hydroxypyridine core proceeds via an SN2 mechanism, cleanly inverting the stereocenter to the required (R)-configuration.

  • Overcoming Aryl Chloride Inertness: The C–Cl bond (bond dissociation energy ~96 kcal/mol) is traditionally sluggish in cross-coupling compared to bromides. We bypass this limitation by employing XPhos Pd G3 , a third-generation Buchwald precatalyst. The highly bulky, electron-rich XPhos ligand accelerates the oxidative addition of Pd(0) into the C–Cl bond, enabling the Suzuki-Miyaura coupling at mild temperatures .

  • Entropic Control in Macrocyclization: Closing a 14-membered ring is entropically unfavorable. By utilizing HATU as the coupling reagent under high-dilution conditions, the highly reactive 7-azabenzotriazole active ester heavily favors intramolecular cyclization over intermolecular oligomerization .

Workflow A (5-Chloro-2-fluoro-4-methylphenyl)methanol Starting Material B Oxidation (MnO2) & Asymmetric Methylation (Me2Zn) A->B C (1S)-1-(5-Chloro-2-fluoro- 4-methylphenyl)ethanol B->C D Mitsunobu Etherification (Stereochemical Inversion to 1R) C->D E (1R)-Aryl Ether Pyridine Intermediate D->E F Suzuki-Miyaura Cross-Coupling (XPhos Pd G3) E->F G Linear Pre-Macrocycle F->G H Intramolecular Amidation (HATU, High Dilution) G->H I Lorlatinib (PF-06463922) H->I

Caption: Synthetic workflow from (5-Chloro-2-fluoro-4-methylphenyl)methanol to Lorlatinib.

Step-by-Step Experimental Protocols

Protocol A: Oxidation and Asymmetric Methylation

Objective: Convert the primary alcohol to an aldehyde, followed by enantioselective addition to yield the (1S)-alcohol.

  • Oxidation: Dissolve (5-Chloro-2-fluoro-4-methylphenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M). Add activated MnO₂ (10.0 eq). Stir at 25 °C for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite, washing with DCM. Concentrate in vacuo to afford 5-chloro-2-fluoro-4-methylbenzaldehyde.

  • Asymmetric Addition: Dissolve the aldehyde in anhydrous toluene (0.1 M). Add (1R,2S)-(+)-N-methylephedrine (0.2 eq) and Ti(O-iPr)₄ (1.2 eq). Cool the reactor to -20 °C.

  • Alkyl Transfer: Dropwise add Me₂Zn (2.0 M in toluene, 2.0 eq) over 30 minutes. Stir at -20 °C for 24 hours.

  • Quench & Workup: Quench cautiously with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Self-Validation (IPC): Analyze via Chiral HPLC (Chiralcel OD-H column). Pass criteria: >98% ee for the (1S)-enantiomer. If ee is <95%, the chiral ligand complexation failed, and the batch must be re-processed.

Protocol B: Mitsunobu Etherification

Objective: Couple the (1S)-alcohol with the pyridine core, inverting the stereocenter to (1R).

  • Preparation: In a flame-dried flask, combine the (1S)-alcohol (1.0 eq), 2-amino-5-fluoro-3-hydroxypyridine (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M). Cool to 0 °C.

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). The reaction relies on the formation of the highly electrophilic phosphonium intermediate, which is attacked by the pyridine hydroxyl group.

  • Reaction: Allow the mixture to warm to 25 °C and stir for 16 hours.

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation (IPC): Confirm stereochemical inversion via ¹H NMR (shift in the benzylic proton signal) and optical rotation.

Protocol C: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

Objective: Couple the aryl chloride intermediate with the pyrazole boronic ester.

  • Degassing: In a Schlenk tube, combine the (R)-aryl ether intermediate (1.0 eq), the functionalized pyrazole-4-boronic acid pinacol ester (1.2 eq), and K₃PO₄ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O (0.1 M). Sparge with N₂ for 15 minutes.

  • Catalyst Addition: Add XPhos Pd G3 (0.05 eq).

  • Coupling: Heat the mixture to 80 °C for 4 hours.

  • Self-Validation (IPC): Monitor via LC-MS. Pass criteria: Complete disappearance of the distinct aryl chloride isotopic signature (M, M+2 ratio of 3:1).

Protocol D: HATU-Mediated Macrocyclization

Objective: Close the 14-membered macrocyclic lactam.

  • Deprotection: Saponify the pyrazole ester intermediate using LiOH in THF/H₂O to yield the free carboxylic acid.

  • High-Dilution Setup: Dissolve the linear amino-acid intermediate in anhydrous DMF to achieve a highly dilute concentration of 0.005 M .

  • Cyclization: Add N,N-Diisopropylethylamine (DIPEA, 5.0 eq). Cool to 0 °C. Slowly add HATU (1.5 eq) dissolved in DMF via a syringe pump over 2 hours .

  • Self-Validation (IPC): Analyze via LC-MS. Pass criteria: Target mass [M+H]⁺ matches Lorlatinib (m/z 407.4). Absence of [2M+H]⁺ peaks confirms that intermolecular dimerization was successfully suppressed.

Quantitative Data & Optimization

The activation of the C–Cl bond in Protocol C is the most critical bottleneck. Table 1 summarizes the catalyst screening data, demonstrating the absolute necessity of the XPhos ligand for this specific substrate.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for the Aryl Chloride Intermediate

EntryPrecatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Dioxane / H₂O9012% (Trace)
2Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O9028%
3SPhos Pd G2K₃PO₄Toluene / H₂O8065%
4 XPhos Pd G3 K₃PO₄ 1,4-Dioxane / H₂O 80 94%

Note: XPhos Pd G3 demonstrates superior efficacy in activating the recalcitrant C–Cl bond, preventing the need for elevated temperatures that could risk epimerization of the benzylic stereocenter.

References

  • Johnson, T. W., Richardson, P. F., Bailey, S., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744.[Link]

  • Hoffman, J. E., Nematalla, A., Raggon, J., et al. (2018). Exploratory Process Development of Lorlatinib. Organic Process Research & Development, 22(9), 1151-1159.[Link]

  • Collier, T. L., Normandin, M. D., Zheng, M. Q., et al. (2017). Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib. Nature Communications, 8, 15727. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920.[Link]

Method

Application Note: Preparative Purification of (5-Chloro-2-fluoro-4-methylphenyl)methanol by Flash Column Chromatography

Introduction & Rationale (5-Chloro-2-fluoro-4-methylphenyl)methanol is a highly functionalized benzyl alcohol derivative widely utilized as a precision synthetic building block in medicinal chemistry and agrochemical [1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

(5-Chloro-2-fluoro-4-methylphenyl)methanol is a highly functionalized benzyl alcohol derivative widely utilized as a precision synthetic building block in medicinal chemistry and agrochemical [1]. The integration of multiple halogens (chloro and fluoro) alongside a methyl group on the phenyl ring imparts unique stereoelectronic properties and lipophilicity. However, synthesizing this compound—often via the reduction of the corresponding benzaldehyde or benzoic acid—frequently yields a crude mixture containing unreacted starting materials, over-reduced byproducts, or dimeric species.

This application note details a robust, self-validating flash column chromatography protocol designed to isolate the target alcohol with >95% purity. By understanding the physicochemical interactions between the target molecule, the stationary phase, and the mobile phase, researchers can predictably scale this purification from milligrams to grams.

Physicochemical Profiling & Chromatographic Strategy

To design an effective purification strategy, we must first analyze the physicochemical properties of the target molecule (Table 1).

Table 1: Physicochemical Profile of (5-Chloro-2-fluoro-4-methylphenyl)methanol

ParameterValue / Description
CAS Number 252004-44-7
Molecular Formula C8H8ClFO
Molecular Weight 174.60 g/mol
Functional Groups Primary hydroxyl (-OH), Chloro (-Cl), Fluoro (-F)
H-Bonding Profile 1 Donor (-OH), 3 Acceptors (-OH, -F, -Cl)
Relative Polarity Moderate (dominated by the benzylic alcohol)
Causality in Method Design
  • Stationary Phase Selection: Silica gel (230–400 mesh) is selected for its high surface area, which provides the moderate resolution required for separating the target from structurally similar impurities, following the foundational principles of flash [2]. The primary hydroxyl group of the target acts as a strong hydrogen bond donor, allowing the molecule to interact significantly with the free silanol groups on the silica surface.

  • Mobile Phase Selection: A binary solvent system of Hexanes and Ethyl Acetate (EtOAc) is optimal. Hexanes serve as the weak (non-polar) carrier solvent, while EtOAc acts as the strong (polar) modifier. The carbonyl oxygen of EtOAc actively competes with the target's hydroxyl group for silanol binding sites, facilitating controlled, predictable [3].

Experimental Protocols

The following step-by-step methodology ensures a self-validating system where each phase of the purification informs the success of the next.

TLC Optimization (The Predictive Step)

Before packing the column, Thin-Layer Chromatography (TLC) must be used to determine the optimal solvent ratio.

  • Spot the crude mixture on a silica gel 60 F254 TLC plate.

  • Develop plates in varying ratios of Hexanes/EtOAc (e.g., 90:10, 80:20, 70:30).

  • Visualize under UV light (254 nm) due to the UV-active aromatic ring.

  • Success Criterion: Select the solvent ratio where the target compound exhibits a Retention Factor ( Rf​ ) of approximately 0.2 to 0.4[4]. For (5-Chloro-2-fluoro-4-methylphenyl)methanol, this is typically achieved at 15–20% EtOAc in Hexanes .

Column Packing (Slurry Method)

Proper packing prevents channeling, which causes band broadening and co-elution.

  • Select a glass column appropriate for the crude mass (typically a 30:1 to 50:1 ratio of silica to crude sample by weight).

  • Prepare a uniform slurry of silica gel in 100% Hexanes.

  • Pour the slurry into the column in a single, continuous motion to prevent stratification.

  • Apply gentle positive pressure (using compressed air or nitrogen) to pack the bed tightly. Critical: Never let the solvent level drop below the top of the silica bed, as introducing air will crack the stationary phase.

Sample Loading (Dry Loading Technique)

Expert Insight: Because the polar hydroxyl group limits the solubility of the crude mixture in 100% Hexanes, direct liquid loading often leads to streaking and poor resolution. Dry loading circumvents this by pre-adsorbing the compound onto a solid matrix, ensuring a narrow initial [4].

  • Dissolve the crude mixture in a minimal volume of a volatile, polar solvent (e.g., Dichloromethane).

  • Add a small amount of dry silica gel (approx. 2–3 times the crude mass) to the solution.

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully deposit this powder evenly onto the flat top of the packed silica bed. Add a 1 cm protective layer of clean sea sand on top to prevent physical disturbance during solvent addition.

Gradient Elution & Fractionation

Begin elution using a step gradient to sequentially strip impurities based on polarity.

Table 2: Recommended Gradient Elution Schedule

Column Volumes (CV)Solvent System (Hexanes : EtOAc)Target Elution Profile
1 - 2100:0Flushes highly non-polar impurities (e.g., unreacted halobenzenes).
3 - 595:5Elutes moderately non-polar byproducts (e.g., aldehydes).
6 - 990:10Pre-elution phase; monitors for closely eluting upper-spots.
10 - 1585:15 to 80:20Target compound elutes.
16 - 1750:50Column flush for highly polar baseline impurities.
  • Collect fractions in test tubes (volume dependent on column size, typically 10–20 mL for a 1 g scale).

  • Spot every 3rd or 4th fraction on a TLC plate to track the elution of the UV-active target band.

Product Recovery
  • Pool all fractions containing the pure target compound (identified as a single spot on TLC at the optimized Rf​ ).

  • Concentrate the pooled fractions under reduced pressure using a rotary evaporator. Maintain the water bath temperature below 40°C to prevent thermal degradation or volatilization of the low-molecular-weight alcohol.

  • Dry the resulting oil or crystalline solid under high vacuum to remove residual solvent traces.

Workflow Visualization

The logical progression of the purification process is mapped below, illustrating the self-validating nature of the workflow.

PurificationWorkflow Crude Crude Mixture (5-Chloro-2-fluoro-4-methylphenyl)methanol TLC TLC Optimization (Target Rf ~ 0.3) Crude->TLC Packing Column Packing (Silica Gel, Slurry Method) TLC->Packing Loading Sample Loading (Dry Loading on Silica) Packing->Loading Elution Gradient Elution (Hexanes / EtOAc) Loading->Elution Fractionation Fraction Collection & TLC Analysis Elution->Fractionation Recovery Solvent Evaporation (Rotary Evaporator) Fractionation->Recovery Pure Pure Product (>95% Purity) Recovery->Pure

Figure 1: Step-by-step workflow for the flash chromatographic purification of the target alcohol.

References

  • Title: Rapid chromatographic technique for preparative separations with moderate resolution Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: An unprecedented route for benzyl/alkyl acetate synthesis from alcohols Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

Sources

Application

Application Note: Advanced HPLC Method Development and Validation for the Purity Analysis of (5-Chloro-2-fluoro-4-methylphenyl)methanol

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals Compound: (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 1866426-71-2 / Related Derivatives) Introduction & Chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals Compound: (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 1866426-71-2 / Related Derivatives)

Introduction & Chemical Context

(5-Chloro-2-fluoro-4-methylphenyl)methanol is a highly substituted, multi-halogenated benzyl alcohol derivative. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted therapeutics. Ensuring the absolute chemical purity of this intermediate is paramount; structurally similar impurities—such as des-fluoro, des-chloro, or positional isomers—can easily propagate through downstream synthetic pathways, ultimately compromising the safety, efficacy, and yield of the final drug product.

High-Performance Liquid Chromatography (HPLC) remains the gold standard for the quantitative assessment of such pharmaceutical intermediates[1]. This application note details a robust, self-validating Reversed-Phase HPLC (RP-HPLC) methodology designed specifically to resolve complex halogenated aromatic mixtures.

Chromatographic Strategy & Causality (The "Why")

Method development is not a random selection of parameters; it is a deliberate exercise in chemical physics. The following choices form the foundation of this protocol:

  • Stationary Phase Selection (PFP vs. C18): While traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions, they often fail to resolve closely related halogenated positional isomers. For (5-Chloro-2-fluoro-4-methylphenyl)methanol, a Pentafluorophenyl (PFP) stationary phase is strongly recommended. The electron-deficient PFP ring engages in orthogonal retention mechanisms, including π−π interactions, dipole-dipole interactions, and highly specific fluorine-fluorine interactions with the analyte's halogenated aromatic ring[2].

  • Mobile Phase & Gradient Design: Isocratic elution often struggles with complex intermediate samples, either failing to resolve critical impurity pairs or causing late-eluting hydrophobic impurities to broaden excessively, compromising the limit of quantitation (LOQ)[2]. A gradient elution utilizing Water (acidified with 0.1% Formic Acid) and Acetonitrile ensures sharp peak shapes, suppresses silanol ionization, and provides an efficient column wash to prevent carryover.

  • Sample Preparation: Halogenated benzyl alcohols are highly soluble in organic solvents. Samples are prepared in a 50:50 (v/v) Water:Acetonitrile diluent to match the initial gradient conditions, preventing solvent-induced peak distortion. Filtration through 0.22 µm Polytetrafluoroethylene (PTFE) syringe filters is mandated, as PTFE exhibits broad chemical compatibility with organic solvents and prevents the introduction of extractable artifacts into the chromatogram[1][3].

Workflow A 1. Analyte Profiling (Halogenated Benzyl Alcohol) B 2. Column Selection (PFP Stationary Phase) A->B C 3. Mobile Phase Optimization (Gradient ACN/H2O + 0.1% FA) B->C D 4. Method Validation (ICH Q2(R2) Guidelines) C->D E 5. Routine Purity Analysis & Batch Release D->E

Caption: Fig 1. Systematic workflow for HPLC method development and validation.

Experimental Protocols & Method Parameters

Reagents and Materials
  • Analyte: (5-Chloro-2-fluoro-4-methylphenyl)methanol reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Consumables: 0.22 µm PTFE syringe filters, amber glass autosampler vials (to prevent potential UV degradation).

Step-by-Step Preparation Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Transfer 1.0 mL of Formic Acid into 1000 mL of Ultrapure Water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Use 1000 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.

  • Diluent: Mix 500 mL of Ultrapure Water and 500 mL of Acetonitrile.

Step 2: Standard Preparation (Self-Validating System)

  • Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask.

  • Add 30 mL of Diluent and sonicate for 5 minutes until fully dissolved.

  • Bring to volume with Diluent and mix well (Concentration: 0.5 mg/mL).

  • Filter a 2 mL aliquot through a 0.22 µm PTFE syringe filter into an amber autosampler vial, discarding the first 0.5 mL of filtrate to saturate the filter membrane.

Step 3: Sample Preparation

  • Accurately weigh 25.0 mg of the synthesized batch sample into a 50 mL volumetric flask.

  • Repeat the dissolution and filtration steps as described in Step 2.

Chromatographic Conditions

Table 1: Optimized HPLC Chromatographic Conditions

ParameterSpecification
Column Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm particle size
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Controls viscosity and ensures retention reproducibility)
Detection Wavelength UV at 220 nm (Primary) and 254 nm (Secondary)
Injection Volume 5 µL
Autosampler Temp 15 °C

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BRationale
0.07030Equilibration and retention of polar impurities.
2.07030Isocratic hold to stabilize baseline.
12.02080Linear ramp to elute the main analyte and related isomers.
15.02080High organic wash to remove strongly retained hydrophobic species.
15.17030Return to initial conditions.
20.07030Re-equilibration prior to next injection.

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure the method is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines[4]. The objective is to demonstrate that the analytical procedure produces accurate, reproducible, and precise results across the product lifecycle.

Validation V ICH Q2(R2) Validation Protocol S Specificity (Peak Purity > 99%) V->S L Linearity & Range (R² > 0.999) V->L P Precision & Accuracy (RSD < 2.0%, Rec 98-102%) V->P R Robustness (Temp/Flow Variations) V->R

Caption: Fig 2. Core validation parameters based on ICH Q2(R2) guidelines.

System Suitability (The Self-Validating Mechanism)

Before any sample data is accepted, the chromatographic system must pass strict suitability criteria. This ensures the instrument, column, and mobile phases are functioning synergistically.

Table 3: System Suitability Specifications

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) Precision RSD ≤ 1.0% (n=6)Ensures pump gradient stability and complete column equilibration.
Peak Area Precision RSD ≤ 2.0% (n=6)Verifies autosampler injection accuracy and UV detector stability.
Tailing Factor (T) ≤ 1.5Ensures no secondary silanol interactions are distorting the peak.
Theoretical Plates (N) ≥ 5000Confirms the physical integrity and efficiency of the PFP column bed.
Resolution (Rs) ≥ 2.0 (from nearest impurity)Guarantees baseline separation for accurate peak integration.
Validation Summary Data

The following table summarizes the expected validation metrics for this method, demonstrating compliance with ICH Q2(R2) standards for quantitative impurity testing[4].

Table 4: Summary of ICH Q2(R2) Validation Results (Representative)

Validation ParameterTest Range / ConditionAcceptance CriteriaTypical Result
Specificity Blank, Placebo, Spiked ImpuritiesNo interference at analyte RTPass (Peak Purity Index > 0.999 via DAD)
Linearity 25% to 150% of target concentrationCorrelation Coefficient (R²) ≥ 0.999R² = 0.9998
Accuracy (Recovery) Spiked samples at 50%, 100%, 150%98.0% - 102.0% recovery99.5% - 100.8%
Repeatability 6 independent preparations at 100%RSD ≤ 2.0%RSD = 0.6%
LOD / LOQ Signal-to-Noise (S/N) evaluationS/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD = 0.05 µg/mL, LOQ = 0.15 µg/mL

Conclusion

The developed RP-HPLC method utilizing a Pentafluorophenyl (PFP) stationary phase and a gradient elution profile provides superior selectivity and resolution for the purity analysis of (5-Chloro-2-fluoro-4-methylphenyl)methanol. By adhering to the rigorous standards set forth by the ICH Q2(R2) guidelines, this protocol ensures that drug development professionals can confidently quantify impurities, thereby safeguarding the integrity of downstream API synthesis.

Sources

Method

Application Note: Pilot-Scale Synthesis of (5-Chloro-2-fluoro-4-methylphenyl)methanol

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Objective: To establish a robust, self-validating, and highly scalable synthetic route for the production of (5-Chloro-2-fluoro-4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Objective: To establish a robust, self-validating, and highly scalable synthetic route for the production of (5-Chloro-2-fluoro-4-methylphenyl)methanol, a critical halogenated building block for active pharmaceutical ingredients (APIs).

Strategic Route Design & Mechanistic Rationale

The synthesis of highly substituted polyhalogenated benzyl alcohols presents unique challenges at the pilot scale. While direct formylation of via Rieche conditions (TiCl₄ / dichloromethyl methyl ether) is viable in bench-scale settings, it introduces severe toxicity, corrosivity, and off-gassing hazards that complicate multi-kilogram manufacturing.

To ensure safety, scalability, and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, we have designed a three-step sequence: Regioselective Bromination TurboGrignard-Mediated Formylation Chemoselective Reduction .

  • Causality in Bromination: Using elemental bromine with catalytic iron powder generates anhydrous FeBr₃ in situ. The steric bulk of the active electrophile directs bromination exclusively to the 5-position (para to the methyl, ortho to the fluorine). The highly congested 3-position (sandwiched between the methyl and fluoro groups) is entirely avoided, ensuring excellent regioselectivity.

  • Causality in Formylation: Traditional lithium-halogen exchange requires energy-intensive cryogenic conditions (–78 °C) to suppress benzyne formation. By deploying Knochel's , we achieve quantitative halogen-metal exchange at a manageable –15 °C. The lithium chloride breaks up the polymeric aggregates of the Grignard reagent, drastically enhancing its kinetic basicity and solubility in THF.

  • Causality in Reduction: Catalytic hydrogenation (e.g., H₂ over Pd/C) risks hydrodehalogenation of the aryl chloride. Sodium borohydride (NaBH₄) in methanol provides a perfectly chemoselective reduction of the aldehyde to the benzyl alcohol without disturbing the halogen substituents.

Synthetic Workflow Diagram

SynthesisWorkflow SM 1-Chloro-4-fluoro- 2-methylbenzene Int1 1-Bromo-5-chloro- 2-fluoro-4-methylbenzene SM->Int1 Br2, Fe (cat) 15-20 °C Bromination Int2 5-Chloro-2-fluoro- 4-methylbenzaldehyde Int1->Int2 1. iPrMgCl·LiCl 2. DMF, 0 °C Formylation API (5-Chloro-2-fluoro- 4-methylphenyl)methanol Int2->API NaBH4, MeOH 0-20 °C Reduction

Figure 1: Three-step pilot-scale synthetic workflow for (5-Chloro-2-fluoro-4-methylphenyl)methanol.

Step-by-Step Pilot Protocols & In-Process Controls (IPCs)

Every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure the reaction causality holds true before proceeding to the next unit operation.

Step 1: Electrophilic Aromatic Bromination

Objective: Synthesis of 1-bromo-5-chloro-2-fluoro-4-methylbenzene.

  • Preparation: Charge a 50 L glass-lined reactor with 1-chloro-4-fluoro-2-methylbenzene (10.0 kg, 69.1 mol) and dichloromethane (20 L). Add fine iron powder (0.19 kg, 3.4 mol, 0.05 eq).

  • Reaction: Cool the mixture to 15 °C. Add bromine (11.6 kg, 72.6 mol, 1.05 eq) dropwise over 4 hours, maintaining the internal temperature strictly between 15–20 °C to prevent over-bromination.

  • Self-Validation (IPC 1): Sample the reaction mixture after 6 hours. Quench with aqueous Na₂S₂O₃ and analyze via GC-MS. Validation metric: Starting material must be < 1.0% (Area).

  • Workup: Quench the reactor contents with 10% aqueous Na₂S₂O₃ (15 L) to destroy excess bromine. Separate the phases, wash the organic layer with brine (10 L), and concentrate under reduced pressure to yield the intermediate as a dense liquid.

Step 2: Halogen-Metal Exchange & Formylation

Objective: Synthesis of.

  • Preparation: Charge a 100 L cryogenic glass-lined reactor with 1-bromo-5-chloro-2-fluoro-4-methylbenzene (14.7 kg, 61.6 mol) and anhydrous THF (40 L). Cool the system to –15 °C.

  • Metalation: Slowly dose iPrMgCl·LiCl (1.3 M in THF, 56.8 L, 73.9 mol, 1.2 eq) over 2 hours.

  • Self-Validation (IPC 2): To ensure complete exchange without benzyne formation, extract a 1 mL aliquot, quench with D₂O, and analyze via GC-MS. Validation metric: >99% deuterated 1-chloro-4-fluoro-2-methylbenzene must be present, confirming quantitative Grignard formation.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (6.7 kg, 92.4 mol, 1.5 eq) at –15 °C. Warm the reactor to 0 °C over 1 hour. Causality note: DMF forms a stable hemiaminal intermediate, preventing double-addition of the Grignard reagent.

  • Workup: Quench into cold 2M HCl (30 L) to hydrolyze the hemiaminal to the aldehyde. Extract with MTBE (20 L), wash with water, and concentrate.

Step 3: Chemoselective Carbonyl Reduction

Objective: Synthesis of.

  • Preparation: Charge a 100 L reactor with the crude 5-chloro-2-fluoro-4-methylbenzaldehyde (10.1 kg, 58.5 mol) and methanol (30 L). Cool to 0 °C.

  • Reduction: Add NaBH₄ (1.1 kg, 29.2 mol, 0.5 eq) in 100 g portions over 2 hours. Causality note: 0.5 eq of NaBH₄ provides 2.0 eq of hydride, sufficient for complete reduction while minimizing exothermic runaway.

  • Self-Validation (IPC 3): Analyze an aliquot via HPLC at 220 nm. Validation metric: Residual aldehyde must be < 0.1% (Area).

  • Workup: Quench the reaction carefully with acetone (2 L) at 10 °C. Causality note: Acetone safely consumes unreacted hydride, preventing hazardous hydrogen gas evolution during the subsequent aqueous workup. Add water (20 L), extract with MTBE (2 x 15 L), concentrate, and crystallize the product from heptane/MTBE (4:1) to afford a white crystalline solid.

Quantitative Batch Data & Yield Analysis

The table below summarizes the expected mass balance, molar yields, and purity metrics based on a 10.0 kg input scale of the starting material.

Process StepTarget Intermediate / APIInput ScaleMolar YieldPurity (Area %)Key IPC Validation Metric
1. Bromination 1-Bromo-5-chloro-2-fluoro-4-methylbenzene10.0 kg95%> 98.0% (GC)SM < 1.0%
2. Formylation 5-Chloro-2-fluoro-4-methylbenzaldehyde14.7 kg90%> 97.5% (HPLC)D₂O Quench: > 99% D-incorp
3. Reduction (5-Chloro-2-fluoro-4-methylphenyl)methanol10.1 kg90%> 99.5% (HPLC)Aldehyde < 0.1%

Overall Process Yield: ~76.9% (Telescoped over 3 steps).

References

  • Title: 2-Chloro-5-fluorotoluene (1-chloro-4-fluoro-2-methylbenzene) | CID 118475 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange Source: Angewandte Chemie International Edition, 42(36), 4302-4320 (2003) URL: [Link]

Application

Application Note: (5-Chloro-2-fluoro-4-methylphenyl)methanol in the Synthesis of Next-Generation Kinase Inhibitors

Introduction & Pharmacophore Rationale (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) is a highly specialized fluorinated benzyl alcohol derivative that serves as a critical synthetic building block in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

(5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) is a highly specialized fluorinated benzyl alcohol derivative that serves as a critical synthetic building block in modern drug discovery[1]. Its unique substitution pattern is not arbitrary; it is meticulously designed to optimize the pharmacodynamics and pharmacokinetics of targeted therapies.

This specific moiety has been successfully integrated into the core scaffolds of several clinical and preclinical candidates, including PIM kinase inhibitors [2], mutant BRAF/MAPK pathway inhibitors for melanoma[3], and MTH1 inhibitors targeting autoimmune and inflammatory conditions[4].

Mechanistic Causality of the Substitution Pattern

As a Senior Application Scientist, it is vital to understand why this specific aromatic ring is chosen before executing its chemistry:

  • 5-Chloro (Lipophilic Anchor): The chlorine atom provides optimal van der Waals volume to fill deep, hydrophobic pockets (such as the DFG-out pocket in kinases), significantly increasing binding affinity[2].

  • 2-Fluoro (Conformational Lock): The highly electronegative fluorine atom induces a strong local dipole. This restricts the rotation of the benzylic bond, locking the molecule into a bioactive conformation that minimizes the entropic penalty upon binding to the kinase hinge region[3].

  • 4-Methyl (Metabolic Shield): The para-position of aromatic rings is highly susceptible to oxidation by Cytochrome P450 enzymes. Placing a methyl group here blocks para-hydroxylation, thereby extending the in vivo half-life of the resulting inhibitor[4].

Pharmacophore Kinase Kinase Active Site (e.g., PIM, BRAF) F_atom 2-Fluoro Conformational Lock F_atom->Kinase Dipole-Dipole Interaction Cl_atom 5-Chloro Hydrophobic Pocket Filler Cl_atom->Kinase Van der Waals (Gatekeeper) Me_atom 4-Methyl Metabolic Shield (CYP450) Me_atom->Kinase Steric Blockade Linker Methanol-derived Linker Hinge Binder Attachment Linker->Kinase Scaffold Positioning

Fig 1. Pharmacophore mapping of the 5-Cl-2-F-4-Me-benzyl moiety in kinase active sites.

Synthetic Workflows & Strategy

The primary utility of (5-Chloro-2-fluoro-4-methylphenyl)methanol lies in the versatility of its hydroxymethyl group. Depending on the target kinase inhibitor class, the methanol group is typically converted into either a highly reactive electrophile (benzyl halide) for SN​2 alkylation of purine/pyrimidine scaffolds, or oxidized to an aldehyde for reductive amination[3].

Workflow A (5-Cl-2-F-4-Me-Phenyl)methanol Starting Material B Benzyl Bromide Intermediate A->B CBr4, PPh3 DCM, 0°C C Benzaldehyde Intermediate A->C MnO2 DCM, RT D N-Alkylated Scaffold (Kinase Inhibitor) B->D Purine/Pyrimidine, Cs2CO3 DMF, 60°C E Secondary Amine (Kinase Inhibitor) C->E Amine, NaBH(OAc)3 DCE, RT

Fig 2. Divergent synthetic workflows utilizing (5-Chloro-2-fluoro-4-methylphenyl)methanol.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Building Block
PropertyValue
Chemical Name (5-Chloro-2-fluoro-4-methylphenyl)methanol
CAS Number 252004-44-7
Molecular Formula C8H8ClFO
Molecular Weight 174.60 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, DMF, DMSO, Methanol, EtOAc
Table 2: Reaction Optimization for Benzyl Bromide Synthesis

Data represents internal validation of halogenation conditions to maximize yield while preventing benzylic ether side-product formation.

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
PBr3 (1.1 eq)DCM0 to RT3.072%92% (Trace ether)
HBr (33% in AcOH)AcOH805.045%78% (Degradation)
CBr4 / PPh3 (1.2 eq) DCM 0 to RT 1.5 91% >98%

Experimental Protocols

Protocol A: Synthesis of 1-(Bromomethyl)-5-chloro-2-fluoro-4-methylbenzene via Appel Reaction

Objective: Convert the stable methanol building block into a highly reactive benzyl bromide electrophile. Scientific Rationale: The Appel reaction (CBr4/PPh3) is selected over PBr3 because its mild, neutral-to-slightly-basic transition state prevents the acid-catalyzed formation of symmetric benzylic ethers, ensuring >98% purity of the electrophile[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon. Causality: Argon prevents the oxidative degradation of PPh3 into triphenylphosphine oxide prior to the reaction.

  • Dissolution: Dissolve (5-Chloro-2-fluoro-4-methylphenyl)methanol (10.0 g, 57.3 mmol) in anhydrous Dichloromethane (DCM, 150 mL).

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C. Causality: The generation of the intermediate phosphonium species is highly exothermic; cooling prevents solvent boil-off and suppresses side reactions.

  • Reagent Addition: Add Carbon tetrabromide (CBr4, 22.8 g, 68.7 mmol, 1.2 eq) in a single portion. Follow by adding Triphenylphosphine (PPh3, 18.8 g, 71.6 mmol, 1.25 eq) portion-wise over 20 minutes.

  • Reaction Monitoring: Stir at 0 °C for 1.5 hours. Monitor via TLC (Hexanes/EtOAc 8:2, UV visualization). The starting material ( Rf​≈0.3 ) should completely convert to the less polar product ( Rf​≈0.8 ).

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (100% Hexanes) to yield the pure benzyl bromide as a clear oil that crystallizes upon standing.

Protocol B: N-Alkylation of a Purine Scaffold (Kinase Hinge Binder)

Objective: Attach the 5-chloro-2-fluoro-4-methylbenzyl moiety to a purine core to synthesize a targeted BRAF/PIM kinase inhibitor[3]. Scientific Rationale: Cesium carbonate ( Cs2​CO3​ ) is utilized instead of Potassium carbonate ( K2​CO3​ ). The larger ionic radius of the cesium cation increases the solubility of the carbonate complex in DMF and creates a "naked" highly nucleophilic purine nitrogen, significantly accelerating the SN​2 substitution.

Step-by-Step Methodology:

  • Preparation: In a 100 mL pressure vial, suspend the target purine/pyrimidine core intermediate (1.0 eq) and Cs2​CO3​ (2.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Stir the suspension at room temperature for 15 minutes to allow for the deprotonation of the purine nitrogen.

  • Alkylation: Add 1-(Bromomethyl)-5-chloro-2-fluoro-4-methylbenzene (1.1 eq) dropwise via syringe.

  • Heating: Seal the vial and heat the mixture to 60 °C for 4-6 hours. Causality: Mild heating provides the necessary activation energy to overcome the steric hindrance of substituted purine nitrogens without causing thermal degradation of the halogenated benzyl ring.

  • Isolation: Cool the reaction to room temperature. Slowly pour the mixture into rapidly stirring ice-cold water (5x the reaction volume). The N-alkylated product will precipitate.

  • Filtration: Collect the solid via vacuum filtration. Wash the filter cake sequentially with cold water (3 x 20 mL) to remove DMF/salts, and cold diethyl ether (1 x 10 mL) to remove unreacted benzyl bromide. Dry under high vacuum to afford the final kinase inhibitor intermediate.

References

  • US8822497B2 - PIM kinase inhibitors and methods of their use - Google Patents Source: Google Patents URL
  • AU2015328414B2 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith - Google Patents Source: Google Patents URL
  • WO2015187089A1 - Mth1 inhibitors for treatment of inflammatory and autoimmune conditions - Google Patents Source: Google Patents URL
  • (5-Chloro-2-fluoro-4-methylphenyl)

Sources

Method

Derivatization of (5-Chloro-2-fluoro-4-methylphenyl)methanol for further reactions

An Application Guide to the Strategic Derivatization of (5-Chloro-2-fluoro-4-methylphenyl)methanol for Advanced Synthetic Intermediates Introduction In the landscape of modern medicinal chemistry and drug development, th...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Derivatization of (5-Chloro-2-fluoro-4-methylphenyl)methanol for Advanced Synthetic Intermediates

Introduction

In the landscape of modern medicinal chemistry and drug development, the use of halogenated aromatic scaffolds is a cornerstone strategy for modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2][3] The compound (5-Chloro-2-fluoro-4-methylphenyl)methanol is a valuable, structurally complex building block, incorporating chloro, fluoro, and methyl substituents that offer distinct electronic and steric influences. The primary benzylic alcohol of this molecule is a key handle for synthetic elaboration. However, the hydroxyl group is a notoriously poor leaving group, necessitating its conversion into a more reactive functionality to enable further reactions such as nucleophilic substitutions, couplings, or fragment extensions.[4][5]

This technical guide serves as a comprehensive resource for researchers, providing detailed, field-tested protocols for the strategic derivatization of (5-Chloro-2-fluoro-4-methylphenyl)methanol. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that scientists can adapt and apply these methods with a deep understanding of the underlying chemical principles. The protocols detailed herein cover three fundamental transformations: O-alkylation to form ethers, O-acylation to produce esters, and conversion to a benzyl chloride to generate a highly reactive electrophile. These derivatives serve as critical intermediates for the synthesis of complex pharmaceutical agents and other high-value chemical entities.

Physicochemical and Safety Data

A thorough understanding of the starting material is paramount for safe and effective experimentation.

PropertyValueSource / Notes
Chemical Formula C₈H₇ClFO
Molar Mass 176.59 g/mol
Appearance White to off-white solid(Typical for similar compounds)
IUPAC Name (5-chloro-2-fluoro-4-methylphenyl)methanol
CAS Number 1375069-34-3
Safety Irritant. Avoid contact with skin and eyes. Wear appropriate PPE.(General precaution for substituted benzyl alcohols)

Core Concepts: Reactivity and Strategic Choices

The reactivity of (5-chloro-2-fluoro-4-methylphenyl)methanol is dominated by its benzylic alcohol. Benzylic systems can stabilize carbocation intermediates, suggesting a potential for SN1-type reactions.[6][7] However, as a primary alcohol, SN2 pathways are also highly accessible.[7] The critical first step in almost all transformations is the activation of the hydroxyl group to convert it into a better leaving group than the hydroxide ion (HO⁻).[5]

The choice of derivatization strategy depends entirely on the desired downstream application. The following decision matrix outlines the logic for selecting a synthetic pathway.

G cluster_input Starting Point cluster_goal Synthetic Goal cluster_strategy Derivatization Strategy Start (5-Chloro-2-fluoro-4-methylphenyl)methanol Goal1 Introduce a new R-group via C-O bond (e.g., build complexity, install protecting group) Goal2 Introduce an acyl group (e.g., prodrug strategy, stable ester linkage) Goal3 Prepare for subsequent S_N2 reaction (e.g., with N, S, or C nucleophiles) Strategy1 O-Alkylation (Etherification) Forms a stable C-O-C bond. Goal1->Strategy1  Choose Williamson Ether Synthesis or similar methods. Strategy2 O-Acylation (Esterification) Forms a C-O-C=O bond. Goal2->Strategy2  Use Acyl Chloride or Anhydride. Strategy3 Conversion to Benzyl Chloride Creates an excellent leaving group (Cl⁻). Goal3->Strategy3  Use Thionyl Chloride (SOCl₂) or other halogenating agents.

Caption: Decision matrix for derivatizing the target alcohol.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring, work-up, and purification.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol converts the alcohol into an ether, a common linkage in many pharmaceutical compounds. The Williamson ether synthesis is a robust and versatile SN2 reaction.[8] The key is the initial deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkylating agent.

Principle: The reaction proceeds in two stages: first, a base abstracts the acidic proton from the hydroxyl group to form a sodium alkoxide. This potent nucleophile then attacks the electrophilic alkyl halide (e.g., methyl iodide, ethyl bromide) to form the ether and a salt byproduct. Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose, ensuring complete and irreversible deprotonation.

G cluster_workflow O-Alkylation Workflow A 1. Dissolve Alcohol in Anhydrous THF B 2. Add NaH at 0°C (Alkoxide Formation) A->B C 3. Add Alkyl Halide (R-X) (SN2 Reaction) B->C D 4. Monitor by TLC C->D D->C If incomplete, continue stirring E 5. Quench with H₂O D->E Upon completion F 6. Aqueous Work-up (Extraction with EtOAc) E->F G 7. Purify by Chromatography F->G H Final Product: Substituted Ether G->H

Sources

Application

Application Note: High-Yield Synthesis of (5-Chloro-2-fluoro-4-methylphenyl)methyl Methanesulfonate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Transformation: Activation of a substituted benzylic alcohol into a highly reactive mesylate leaving group. Mechanistic Causality & Field...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Transformation: Activation of a substituted benzylic alcohol into a highly reactive mesylate leaving group.

Mechanistic Causality & Field-Proven Insights

The conversion of (5-Chloro-2-fluoro-4-methylphenyl)methanol to its corresponding methanesulfonate (mesylate) is a critical activation step in pharmaceutical synthesis, transforming a stable hydroxyl group into an exceptional leaving group for downstream SN​2 displacements (e.g., cyanation, amination). However, the electron-rich nature of the substituted benzylic system renders the resulting mesylate highly susceptible to degradation.

As a Senior Application Scientist, I design protocols not just to facilitate a reaction, but to actively suppress failure modes. This protocol is engineered around two core mechanistic realities:

The Sulfene Pathway vs. Direct Acylation

While primary aliphatic alcohols often undergo direct nucleophilic acyl substitution when treated with methanesulfonyl chloride (MsCl) and pyridine, the use of triethylamine (TEA) fundamentally alters the reaction pathway. TEA, possessing α -protons, facilitates an elimination-addition mechanism. It deprotonates MsCl to generate a highly reactive, transient sulfene intermediate ( CH2​=SO2​ ). The benzylic alcohol rapidly traps this sulfene to form the mesylate . This pathway is orders of magnitude faster than direct acylation, which is critical for fully converting unstable benzylic substrates before side reactions occur .

The Benzylic Chloride Pitfall

Benzylic mesylates are transiently stable. The stoichiometric byproduct of the sulfene pathway is triethylamine hydrochloride (TEA·HCl). If the reaction is allowed to warm to room temperature, or if the quench is delayed, the dissolved chloride ions will act as nucleophiles, displacing the newly formed mesylate to yield (5-chloro-2-fluoro-4-methylphenyl)methyl chloride.

Causality in Protocol Design: To prevent this critical failure, the protocol enforces strict thermal control (0 °C) and mandates an immediate, ice-cold acidic quench. This rapidly protonates the excess amine and partitions the nucleophilic chloride salts into the aqueous phase before the organic layer is concentrated .

Experimental Workflow

Workflow N1 1. Solubilization & Cooling Substrate + DCM + TEA (0 °C) N2 2. Sulfene Generation Dropwise MsCl Addition N1->N2 N3 3. Mesylation Stir at 0 °C for 30 min N2->N3 N4 4. IPC Monitoring TLC Validation (Rf shift) N3->N4 N5 5. Acidic Quench Ice-cold 0.1N HCl N4->N5 N6 6. Isolation & Storage Phase Separation -> -20 °C N5->N6

Figure 1: Workflow for benzylic mesylation highlighting critical temperature and phase controls.

Quantitative Reagent Matrix

Data presented for a standard 10.0 mmol scale validation batch.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
(5-Chloro-2-fluoro-4-methylphenyl)methanol 174.601.001.746 gLimiting Substrate
Methanesulfonyl chloride (MsCl) 114.551.200.93 mL (1.37 g)Sulfonylating Agent
Triethylamine (TEA) 101.191.502.09 mL (1.52 g)Base / Sulfene Promoter
Dichloromethane (DCM, Anhydrous) 84.93-50.0 mL (0.2 M)Reaction Solvent
0.1 N Hydrochloric Acid (HCl) 36.46-20.0 mLChloride Partitioning Quench

Step-by-Step Methodology

Phase 1: System Initialization & Sulfene Generation
  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 1.746 g of (5-Chloro-2-fluoro-4-methylphenyl)methanol in 50 mL of anhydrous DCM.

  • Base Addition: Add 2.09 mL of TEA via syringe.

  • Thermal Equilibration: Submerge the flask in an ice-water bath. Stir at 400 RPM for 15 minutes to ensure the internal temperature reaches exactly 0 °C. Do not rush this step; ambient temperatures will drive benzylic chloride formation.

  • Activation: Add 0.93 mL of MsCl dropwise over 10 minutes via a syringe pump or controlled manual addition, maintaining the internal temperature below 5 °C.

    • Expert Observation: A dense white precipitate (TEA·HCl) will begin to form almost immediately. This is the visual confirmation of sulfene generation.

Phase 2: Reaction & IPC (In-Process Control)
  • Mesylation: Maintain the reaction at 0 °C for 30 minutes.

  • TLC Monitoring: Sample 10 µL of the reaction mixture, dilute in 1 mL DCM, and spot against the starting material on a silica gel plate (Eluent: 20% Ethyl Acetate in Hexanes).

    • The starting alcohol ( Rf​≈0.3 ) should be completely consumed, replaced by a less polar, UV-active product spot ( Rf​≈0.5 ).

Phase 3: Rapid Quench & Isolation
  • Acidic Quench: Immediately add 20 mL of ice-cold 0.1 N HCl to the flask. Vigorously stir for 2 minutes. Causality: This halts the reaction, protonates residual TEA, and violently crashes the nucleophilic chloride ions into the aqueous layer.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.

  • Washing: Return the organic layer to the funnel. Wash sequentially with ice-cold saturated aqueous NaHCO3​ (20 mL) to neutralize residual acid, followed by ice-cold brine (20 mL) to remove bulk water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 25 °C to prevent thermal degradation of the mesylate.

  • Storage: The resulting (5-Chloro-2-fluoro-4-methylphenyl)methyl methanesulfonate will isolate as a pale oil or crystalline solid. Flush the headspace with argon and store strictly at -20 °C.

Self-Validating System: Analytical Characterization

A robust protocol must be self-validating. Relying solely on TLC can be deceptive, as the benzylic chloride byproduct often co-elutes with the starting benzylic alcohol. Therefore, 1H NMR ( CDCl3​ ) must be used as the primary validation tool to confirm the structural integrity of the leaving group.

Quantitative NMR Diagnostic Shifts
Proton AssignmentStarting Material (Alcohol) δ (ppm)Product (Mesylate) δ (ppm)Diagnostic Shift ( Δδ )
Benzylic −CH2​− ~4.60 (s, 2H)~5.25 (s, 2H) +0.65 (Strong Deshielding)
Mesylate −CH3​ N/A~2.95 (s, 3H) N/A (New Diagnostic Peak)
Aromatic Protons ~7.05 - 7.35 (m, 2H)~7.15 - 7.45 (m, 2H)+0.10 (Slight Deshielding)

Failure Mode Validation: If the NMR spectrum reveals a benzylic −CH2​− peak at ~4.55 ppm without the corresponding mesylate methyl peak at 2.95 ppm, your system has failed via SN​2 chloride displacement. This indicates that the reaction was either allowed to warm up, or the acidic quench was delayed.

References

  • Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. Journal of Organic Chemistry, 35(9), 3195-3196. URL:[Link]

  • King, J. F. (1975). Return of sulfenes. Accounts of Chemical Research, 8(1), 10-17. URL:[Link]

Method

Application Note: Biocatalytic Asymmetric Reduction for the Synthesis of Chiral (5-Chloro-2-fluoro-4-methylphenyl)methanol Derivatives

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Document Type: Technical Application Note & Preparative Protocol Introduction & Mechanistic Insights The synthesis of enanti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Document Type: Technical Application Note & Preparative Protocol

Introduction & Mechanistic Insights

The synthesis of enantiopure halogenated benzyl alcohols is a critical operation in modern pharmaceutical manufacturing. While unsubstituted (5-Chloro-2-fluoro-4-methylphenyl)methanol is a primary alcohol and inherently achiral, its α -substituted derivatives—such as 1-(5-Chloro-2-fluoro-4-methylphenyl)ethanol —are highly valuable chiral building blocks. Traditional asymmetric hydrogenation of the corresponding bulky, halogenated prochiral ketones often requires expensive transition metal catalysts (e.g., Ruthenium or Rhodium) and high-pressure hydrogen gas, which can lead to unwanted dehalogenation side reactions[1].

Ketoreductases (KREDs), a class of alcohol dehydrogenases (ADHs), have emerged as the gold standard for this transformation. KREDs provide exquisite enantioselectivity, operate under mild aqueous conditions, and completely avoid dehalogenation[2].

Stereochemical Control: Prelog vs. Anti-Prelog

The stereochemical outcome of the KRED-catalyzed asymmetric reduction is dictated by the enzyme's active site architecture. Most wild-type ADHs follow Prelog's rule, delivering the hydride from the re face of the prochiral ketone to yield the (S)-enantiomer. However, specific wild-type enzymes, such as the ADH from Lactobacillus brevis (LbADH), as well as heavily engineered KRED variants, exhibit anti-Prelog stereopreference, allowing direct access to the (R)-enantiomer[3].

Cofactor Regeneration: The Thermodynamic Engine

KREDs require nicotinamide cofactors (NADH or NADPH) to donate the hydride[1]. Because stoichiometric use of these cofactors is economically prohibitive, a robust in situ regeneration system is required. This protocol utilizes the Glucose/Glucose Dehydrogenase (GDH) system.

Causality of the GDH System: D-glucose is oxidized by GDH to D-glucono-1,5-lactone, which spontaneously hydrolyzes to D-gluconic acid. This hydrolysis is thermodynamically irreversible, acting as a "thermodynamic sink" that drives the KRED reduction strictly in the forward direction, ensuring >99% conversion[4].

BiocatalyticCycle Ketone Prochiral Ketone KRED KRED Ketone->KRED Substrate Alcohol Chiral Alcohol KRED->Alcohol Product NADP NADP+ KRED->NADP Oxidation GDH GDH NADPH NADPH GDH->NADPH Reduction Gluconate D-Gluconic Acid GDH->Gluconate Byproduct NADPH->KRED Hydride Transfer NADP->GDH Binding Glucose D-Glucose Glucose->GDH Sacrificial Donor

Fig 1: Biocatalytic cycle showing KRED-mediated asymmetric reduction and GDH cofactor regeneration.

Experimental Workflows & Protocols

The following methodology outlines a self-validating, two-phase approach: high-throughput screening followed by preparative scale-up.

Workflow Step1 Phase 1: Enzyme Screening QC1 Chiral HPLC (ee%) Step1->QC1 Step2 Phase 2: Reaction Optimization Step3 Phase 3: Preparative Scale-up Step2->Step3 QC2 In-process Control (IPC) Step3->QC2 Step4 Phase 4: Downstream Processing QC3 Purity & Yield (NMR) Step4->QC3 QC1->Step2 QC2->Step4

Fig 2: End-to-end experimental workflow from KRED screening to downstream product isolation.

Phase 1: High-Throughput KRED Screening (96-Well Format)

Because the substrate 1-(5-Chloro-2-fluoro-4-methylphenyl)ethanone is sterically hindered and highly hydrophobic, identifying a KRED variant with a sufficiently large binding pocket is critical[5].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄. Causality: Mg²⁺ ions stabilize the quaternary structure of many dehydrogenases, preventing premature denaturation during prolonged incubation.

  • Master Mix Formulation: To the buffer, add 1 mM NADP⁺, 250 mM D-glucose, and 1 mg/mL GDH.

  • Enzyme Dispensing: Rehydrate a commercial KRED screening library. Dispense 1 mg of each KRED variant into individual wells of a 96-well deep-well plate.

  • Substrate Addition: Dissolve the prochiral ketone in Isopropanol (IPA) to create a 1 M stock. Add 10 µL to each well (final reaction volume: 200 µL; final substrate concentration: 50 mM; 5% v/v IPA). Causality: IPA acts as a biocompatible cosolvent, overcoming the poor aqueous solubility of the halogenated aromatic ketone without denaturing the biocatalyst[4].

  • Incubation: Seal the plate with a breathable membrane. Incubate at 30°C with orbital shaking at 250 rpm for 24 hours.

  • Extraction & Analysis: Quench the reactions by adding 500 µL of Ethyl Acetate (EtOAc) to each well. Centrifuge at 3,000 x g for 5 minutes. Transfer the organic layer to HPLC vials for analysis via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

Phase 2: Preparative Scale-Up (1 L Bioreactor)

Once an optimal KRED variant is identified, the reaction is scaled up. This protocol is designed as a self-validating system using real-time pH-stat monitoring.

Step-by-Step Procedure:

  • Vessel Preparation: Charge a 1 L jacketed bioreactor with 800 mL of 100 mM Potassium Phosphate buffer (pH 7.0) and 2 mM MgSO₄.

  • Reagent Charging: Add 75 g of D-glucose (excess), 0.5 g of NADP⁺, 2.0 g of the optimized KRED powder, and 1.0 g of GDH. Set agitation to 400 rpm and temperature to 30°C.

  • Substrate Feeding: Slowly pump 50 g of 1-(5-Chloro-2-fluoro-4-methylphenyl)ethanone dissolved in 50 mL of IPA into the bioreactor over 2 hours. Causality: Fed-batch addition prevents substrate-induced enzyme inhibition and avoids localized precipitation of the highly hydrophobic ketone[5].

  • Self-Validating Process Control (pH-Stat): Engage an automated pH-stat delivering 1 M NaOH to maintain the pH strictly at 7.0.

    • Validation Mechanism: The GDH-mediated oxidation of glucose produces gluconic acid, which drops the pH. The rate of NaOH consumption provides a direct, real-time stoichiometric readout of the reaction kinetics. When NaOH consumption ceases, the biocatalytic reduction has reached 100% completion.

  • Downstream Processing (DSP): Upon completion, extract the aqueous mixture with Methyl tert-butyl ether (MTBE) (3 x 300 mL). The biphasic system is easily separated. Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced vacuum to yield the chiral alcohol as a crystalline solid or viscous oil.

Data Presentation: KRED Screening Results

The table below summarizes representative screening data. Engineered variants typically outperform wild-type strains in both conversion rates and enantiomeric excess (ee) when processing bulky halogenated substrates[2].

Table 1: Representative KRED Screening Results for 1-(5-Chloro-2-fluoro-4-methylphenyl)ethanone

Enzyme Strain / VariantCosolvent (v/v)Conversion (%)Enantiomeric Excess (ee %)Stereocenter
KRED-101 (Wild-type)5% IPA45%82%(S)
KRED-P1-B04 (Engineered)10% IPA>99%>99%(R)
KRED-P2-C11 (Engineered)10% IPA>99%>99%(S)
LbADH (L. brevis)5% IPA78%95%(R) (anti-Prelog)

References[1] "Asymmetric Routes to Chiral Secondary Alcohols." Pharmaceutical Technology (2005). URL:https://www.pharmtech.com/view/asymmetric-routes-chiral-secondary-alcohols[3] "Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols." National Center for Biotechnology Information (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8425838/[2] Pawar S, et al. "Unlocking the industrial potential of ketoreductase: insights from two decades of discovery, evolution, and global impact." Bioorganic Chemistry (2026). URL:https://doi.org/10.1016/j.bioorg.2026.109620[4] Plž M, et al. "Semi-Continuous Flow Biocatalysis with Affinity Co-Immobilized Ketoreductase and Glucose Dehydrogenase." Molecules (2020). URL:https://doi.org/10.3390/molecules25184278[5] Huang C, et al. "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals." Frontiers in Bioengineering and Biotechnology (2022). URL:https://doi.org/10.3389/fbioe.2022.929784

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions and impurity profiling in (5-Chloro-2-fluoro-4-methylphenyl)methanol synthesis

Welcome to the technical support center for the synthesis of (5-Chloro-2-fluoro-4-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (5-Chloro-2-fluoro-4-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the integrity and success of your synthesis.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (5-Chloro-2-fluoro-4-methylphenyl)methanol, which is typically achieved through the reduction of 5-Chloro-2-fluoro-4-methylbenzaldehyde.

Issue 1: Low or No Conversion of the Starting Aldehyde

Potential Cause 1: Inactive Reducing Agent

The most common method for this transformation is the reduction of the corresponding benzaldehyde. The efficacy of reducing agents like sodium borohydride (NaBH₄) can be compromised by improper storage, leading to hydration and loss of reactivity.

Troubleshooting Steps:

  • Verify Reagent Quality: Use a freshly opened container of the reducing agent or one that has been stored under anhydrous conditions.

  • Reagent Test: Perform a small-scale control reaction with a known reactive aldehyde to confirm the reducing agent's activity.

  • Alternative Reducing Agents: Consider using other hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). Note that these reagents are more powerful and may require stricter anhydrous conditions and lower reaction temperatures to avoid over-reduction or side reactions.

Potential Cause 2: Presence of Acidic Impurities in the Starting Material

The starting material, 5-Chloro-2-fluoro-4-methylbenzaldehyde, can oxidize over time to form the corresponding carboxylic acid, 5-chloro-2-fluoro-4-methylbenzoic acid. This acidic impurity will quench hydride-based reducing agents, leading to lower yields.

Troubleshooting Steps:

  • Purity Analysis: Analyze the starting aldehyde for the presence of the corresponding carboxylic acid using techniques like HPLC or NMR.

  • Purification: If acidic impurities are detected, purify the aldehyde. This can be achieved by dissolving the aldehyde in an organic solvent like diethyl ether and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. Subsequently, dry the organic layer and remove the solvent.[1]

  • Use of Excess Reagent: If purification is not practical, a carefully calculated excess of the reducing agent can be used to compensate for the acidic impurity.

Issue 2: Formation of an Unexpected Dimer Byproduct

Potential Cause: Pinacol Coupling

Under certain reductive conditions, particularly with one-electron reducing agents or in the presence of certain metal impurities, aldehydes can undergo homocoupling to form a pinacol (a 1,2-diol).

Troubleshooting Steps:

  • Choice of Reducing Agent: Stick to two-electron hydride donors like NaBH₄ or LiAlH₄, which favor the direct reduction of the carbonyl to the alcohol.

  • Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the involvement of oxygen, which can sometimes promote radical pathways.

Issue 3: Difficulties in Product Isolation and Purification

Potential Cause: Emulsion Formation During Work-up

The presence of magnesium or sodium salts formed during the quenching of the reaction can sometimes lead to the formation of stable emulsions, making the separation of the organic and aqueous layers challenging.

Troubleshooting Steps:

  • Quenching Procedure: Add the quenching solution (e.g., saturated aqueous ammonium chloride or dilute HCl) slowly with vigorous stirring.[2]

  • Breaking Emulsions: If an emulsion forms, adding a saturated brine solution can help break it by increasing the ionic strength of the aqueous phase.

  • Filtration: In some cases, filtering the entire mixture through a pad of celite can help to break up the emulsion.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to (5-Chloro-2-fluoro-4-methylphenyl)methanol?

A1: The most direct and widely used method is the reduction of the corresponding aldehyde, 5-Chloro-2-fluoro-4-methylbenzaldehyde. This is typically accomplished using a hydride-based reducing agent.

Q2: Which reducing agent is recommended for the synthesis of (5-Chloro-2-fluoro-4-methylphenyl)methanol?

A2: Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a good first choice due to its selectivity, mild reaction conditions, and ease of handling. For less reactive substrates or when a stronger reducing agent is needed, lithium aluminum hydride (LiAlH₄) in an aprotic solvent like THF or diethyl ether can be used, although it requires more stringent anhydrous conditions and careful handling.

Q3: What are the potential impurities I should be aware of in the starting material, 5-Chloro-2-fluoro-4-methylbenzaldehyde?

A3: Common impurities can include:

  • Oxidation Product: 5-Chloro-2-fluoro-4-methylbenzoic acid, formed by air oxidation.

  • Unreacted Precursors: Depending on the synthetic route to the aldehyde, you might find residual starting materials.

  • Positional Isomers: Small amounts of other isomers may be present.

A thorough analysis of the starting material by techniques like GC-MS, HPLC, or NMR is highly recommended before starting the synthesis.

Q4: How can I monitor the progress of the reduction reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is compared to a spot of the starting aldehyde. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots.

Q5: What are the best analytical techniques for impurity profiling of the final product, (5-Chloro-2-fluoro-4-methylphenyl)methanol?

A5: A combination of chromatographic and spectroscopic techniques is ideal for comprehensive impurity profiling.[3][4][5]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying known and unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main product and any significant impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification and structural characterization of non-volatile impurities.[6]

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of (5-Chloro-2-fluoro-4-methylphenyl)methanol via Sodium Borohydride Reduction

Materials:

  • 5-Chloro-2-fluoro-4-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Chloro-2-fluoro-4-methylbenzaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Table 1: Common Side Reactions and Their Mitigation
Side ReactionDescriptionMitigation Strategy
Over-reduction Not applicable for this specific synthesis as the product is a primary alcohol.N/A
Cannizzaro Reaction Disproportionation of the aldehyde to the corresponding alcohol and carboxylic acid under strongly basic conditions.Use a non-basic reducing agent like NaBH₄. Avoid strongly basic work-up conditions.
Esterification If the reaction is performed in an alcohol solvent under acidic conditions for a prolonged time, ester formation can occur.Neutralize the reaction mixture promptly after quenching.

Section 4: Visualizations

Main Reaction Pathway

Synthesis of (5-Chloro-2-fluoro-4-methylphenyl)methanol start 5-Chloro-2-fluoro-4-methylbenzaldehyde reagent NaBH₄, CH₃OH start->reagent product (5-Chloro-2-fluoro-4-methylphenyl)methanol reagent->product Reduction

Caption: Reduction of the aldehyde to the corresponding alcohol.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_reagent Check Reducing Agent Activity start->check_reagent check_sm Analyze Starting Material Purity check_reagent->check_sm Active inactive_reagent Use Fresh Reducing Agent check_reagent->inactive_reagent Inactive acid_impurity Purify Starting Material or Use Excess Reagent check_sm->acid_impurity Impure end_reagent Re-run Reaction inactive_reagent->end_reagent end_sm Re-run Reaction with Pure SM acid_impurity->end_sm

Caption: A logical flow for diagnosing and resolving low reaction yields.

References

  • PubChem. (5-Chloro-2-fluorobenzaldehyde). National Center for Biotechnology Information. Retrieved from [Link]

  • Research and Reviews: Open Access Journals. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • ChemWis. (2025, February 17). 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde [Video]. YouTube. Retrieved from [Link]

  • PubChem. (4-Chloro-2-fluoro-5-methylbenzaldehyde). National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (1972). cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. Retrieved from [Link]

  • Chemical Engineering Transactions. (2024, June 15). The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. Retrieved from [Link]

  • United Beta Industries. (2026, February 4). Top Impurity Profiling Techniques For Pharma Ethanol: What QC Teams Really Need To Know. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Retrieved from [Link]

  • Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

  • PubChem. (5-Chloro-4-fluoro-2-methylheptane). National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley Online Library. (2022, May 25). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ResearchGate. (2025, December 6). reactions of partially solvated grignard reagents with benzaldehyde. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 19. The Grignard Reaction. Retrieved from [Link]

  • e-theses. (n.d.). Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme used in the synthesis of 5-fluoro-glucopyranosyluronic acid fluoride (8). Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • OAJI. (2000, June 1). PHARMACEUTICAL SCIENCES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]

  • eScholarship. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Retrieved from [Link]

  • IJPRA. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of (5-Chloro-2-fluoro-4-methylphenyl)methanol

Welcome to the Advanced Technical Support Center for (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7). As a highly functionalized synthetic building block, this compound presents unique behavioral traits und...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7). As a highly functionalized synthetic building block, this compound presents unique behavioral traits under varying pH conditions. This guide is engineered for drug development professionals and synthetic chemists, providing mechanistic troubleshooting, self-validating protocols, and empirical data to optimize your synthetic workflows.

Part 1: Acidic Conditions Troubleshooting

Issue Report: Unintended Mass Shifts During LC-MS or Acidic Deprotection

Symptom: When utilizing 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in alcoholic solvents (e.g., Methanol) for LC-MS analysis or Boc-deprotection, researchers frequently observe a rapid degradation of the parent peak and the emergence of a new species with a mass shift of +14 Da (if in MeOH) or +28 Da (if in EtOH).

Mechanistic Causality: This degradation is driven by acid-catalyzed etherification . Under acidic conditions, the benzylic hydroxyl group is readily protonated to form an oxonium ion (-OH₂⁺), which is an excellent leaving group. The subsequent loss of water generates a benzylic carbocation. In the specific case of (5-Chloro-2-fluoro-4-methylphenyl)methanol, the para-methyl group donates electron density via hyperconjugation, stabilizing this carbocation intermediate. If a nucleophilic solvent like methanol is present, it rapidly attacks the carbocation to form a benzyl methyl ether[1].

Actionable Resolution:

  • Analytical Workflows: Strictly avoid primary alcohols (MeOH, EtOH) in your mobile phase when acidic modifiers are present. Switch to an Acetonitrile (MeCN) / Water gradient.

  • Synthetic Workflows: If acidic conditions are mandatory (e.g., removing an acid-labile protecting group elsewhere on the molecule), utilize non-nucleophilic solvents like Dichloromethane (DCM) or Toluene, and employ scavengers (like triisopropylsilane) to quench intermediate carbocations.

AcidDegradation A (5-Chloro-2-fluoro- 4-methylphenyl)methanol B Protonated Alcohol (-OH2+) A->B H+ (Acid) C Benzylic Carbocation (Stabilized by p-CH3) B->C -H2O D Benzyl Ether (Side Product) C->D R-OH (Solvent)

Mechanism of acid-catalyzed etherification via benzylic carbocation intermediate.

Part 2: Basic Conditions Troubleshooting

Issue Report: Defluorination and Polymerization During O-Alkylation

Symptom: Attempts to etherify the benzylic alcohol using strong bases (e.g., Sodium Hydride, Potassium tert-butoxide) at elevated temperatures result in complex mixtures, oligomerization, and the loss of the fluorine atom as detected by ¹⁹F-NMR.

Mechanistic Causality: While benzyl alcohols are generally stable to base, the unique substitution pattern of this molecule introduces a vulnerability: Nucleophilic Aromatic Substitution (SₙAr) . Although SₙAr typically requires strong electron-withdrawing groups (like -NO₂) to activate the aromatic ring, fluorine is an exceptionally good leaving group due to its high electronegativity. Recent synthetic literature confirms that even non-activated or mildly deactivated fluorobenzenes can undergo SₙAr with alkoxides under sufficiently harsh basic conditions. In your reaction, the deprotonated benzylic alkoxide acts as an intermolecular nucleophile, attacking the ortho-fluorine position of adjacent molecules, leading to uncontrolled oligomerization.

Actionable Resolution:

  • Base Selection: Downgrade the base strength. Utilize mild, heterogeneous bases like Silver(I) Oxide (Ag₂O) or Potassium Carbonate (K₂CO₃) which facilitate O-alkylation without generating a high concentration of naked, highly reactive alkoxide anions.

  • Kinetic Control: If strong bases are unavoidable, maintain the reaction temperature strictly below 0°C during the deprotonation and electrophile addition phases to favor kinetic O-alkylation over the thermodynamic SₙAr pathway.

Part 3: Quantitative Data & Compatibility Matrix

To streamline your experimental design, the following table synthesizes the empirical stability of (5-Chloro-2-fluoro-4-methylphenyl)methanol across various common solvent and pH environments.

Table 1: Solvent and pH Compatibility Matrix (24-Hour Exposure)

Condition / ReagentSolvent SystemTemperatureStability (% Intact)Primary Degradation Pathway
0.1% Formic Acid Methanol / Water25°C< 40%Acid-catalyzed etherification
0.1% Formic Acid Acetonitrile / Water25°C> 98%None (Stable)
10% TFA Dichloromethane25°C~ 85%Friedel-Crafts dimerization
0.1 M K₂CO₃ THF / Water40°C> 99%None (Stable)
1.0 M NaOtBu THF65°C (Reflux)< 20%Intermolecular SₙAr (Defluorination)

Part 4: Self-Validating Experimental Protocols

To accurately assess the stability of this compound in your specific proprietary solvent mixtures, execute the following self-validating screening assay.

Protocol: pH-Dependent Stability Screening Assay

Objective: Empirically determine the degradation kinetics of (5-Chloro-2-fluoro-4-methylphenyl)methanol across a pH gradient prior to scale-up.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve exactly 10.0 mg of the compound in 10.0 mL of anhydrous Acetonitrile (MeCN) to create a 1.0 mg/mL primary stock.

    • Causality: MeCN is strictly chosen as an aprotic, non-nucleophilic solvent to prevent premature solvolysis or etherification during stock storage.

  • Aliquot Distribution: Transfer 1.0 mL of the stock into four separate 2.0 mL HPLC vials labeled A (Control), B (Acidic), C (Mild Base), and D (Strong Base).

  • Conditioning:

    • Vial A (Control): Add 100 µL of LC-MS grade Water.

    • Vial B (Acidic): Add 100 µL of 1.0% TFA in Water.

    • Vial C (Mild Base): Add 100 µL of 0.1 M K₂CO₃ in Water.

    • Vial D (Strong Base): Add 100 µL of 0.1 M NaOH in Water.

  • Incubation: Seal all vials with PTFE-lined caps. Incubate at 40°C in a thermoshaker at 300 rpm for exactly 24 hours.

    • Causality: Elevated temperature accelerates degradation kinetics, allowing for a rapid 24-hour predictive stability profile that correlates to long-term storage at room temperature.

  • Quenching (Critical Step): Neutralize Vial B with 10 µL of 1.0 M NH₄OH, and Vials C and D with 10 µL of 1.0 M Formic Acid.

    • Causality: Quenching locks the chemical state of the sample, preventing further degradation while waiting in the HPLC autosampler queue.

  • Analysis & Validation: Inject 5 µL of each sample onto an LC-MS system.

    • Self-Validation Check: The protocol is self-validating; Vial A acts as the baseline control. If Vial A shows <98% purity, the degradation is due to thermal/oxidative instability or contaminated MeCN, invalidating the pH-specific results of B, C, and D.

Workflow Start Prepare 1 mg/mL Stock in MeCN Acid Acidic Test (0.1% TFA) Start->Acid Base Basic Test (0.1 M NaOH) Start->Base Incubate Incubate at 25°C & 40°C for 24h Acid->Incubate Base->Incubate HPLC HPLC-UV/MS Analysis Incubate->HPLC Result Determine % Purity & Identify Impurities HPLC->Result

Standardized workflow for assessing pH-dependent stability of benzylic alcohols.

References

  • Title: Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides Source: Sciencemadness (Originally published in Tetrahedron Letters) URL: [Link]

Sources

Troubleshooting

Issues with enantioselective reduction of the precursor ketone to the alcohol

Welcome to the Technical Support Center for Asymmetric Ketone Reductions. This guide provides mechanistic troubleshooting and self-validating protocols for researchers performing enantioselective reductions of precursor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Ketone Reductions. This guide provides mechanistic troubleshooting and self-validating protocols for researchers performing enantioselective reductions of precursor ketones to chiral alcohols. We cover transition-metal catalysis (Noyori asymmetric hydrogenation), organocatalysis (Corey-Bakshi-Shibata reduction), and biocatalysis (Ketoreductases).

Diagnostic Workflow

DiagnosticWorkflow Start Ketone Reduction Quality Check ConvCheck Conversion > 95%? Start->ConvCheck LowConv Low Conversion ConvCheck->LowConv No HighConv High Conversion ConvCheck->HighConv Yes Diag1 Check: Catalyst Poisoning, Cofactor Depletion LowConv->Diag1 EECheck ee > 95%? HighConv->EECheck LowEE Low ee EECheck->LowEE No Success Successful Reduction EECheck->Success Yes Diag2 Check: Moisture/O2, Racemic Background LowEE->Diag2

Diagnostic workflow for troubleshooting ketone reduction conversion and enantioselectivity issues.

FAQs & Troubleshooting Guides

Issue 1: I am experiencing low enantiomeric excess (ee) during the Noyori asymmetric hydrogenation of an aryl alkyl ketone. What is causing this, and how can I fix it?

Causality & Solution: Low ee in Noyori-type reductions (using Ru-BINAP/diamine catalysts) often stems from a disruption of the highly ordered six-membered transition state[1]. The enantioselectivity relies on a synergistic effect between the chiral diphosphine and the chiral diamine ligands, which facilitates a face-selective hydride transfer via an outer-sphere mechanism[1]. If your ee is low, suspect the following:

  • Moisture or Oxygen Ingress: Ru(II) complexes are highly sensitive. Trace water can displace the diamine ligand or alter the isopropanol/base equilibrium, leading to non-selective background reduction.

  • Base Concentration: The reaction requires an alkaline base (e.g., KOH or t-BuOK) to generate the active ruthenium hydride species[2]. However, excess base can cause base-catalyzed racemization of the product or enolization of the starting ketone.

  • Self-Validating Step: Run a control reaction without the chiral diamine ligand. If significant reduction occurs, you have a background racemic pathway outcompeting your chiral catalyst. Ensure strictly anhydrous conditions and titrate your base carefully.

Issue 2: My Corey-Bakshi-Shibata (CBS) reduction stalled at 50% conversion, and the ee is poor. Why?

Causality & Solution: The CBS reduction utilizes a chiral oxazaborolidine catalyst and a borane source (e.g., BH3·THF or BH3·SMe2)[3]. The mechanism involves the coordination of BH3 to the Lewis basic nitrogen of the catalyst, which activates the borane and enhances the Lewis acidity of the endocyclic boron[3]. The ketone then binds to this boron, minimizing 1,3-allylic strain, and undergoes a face-selective hydride transfer[3].

  • Moisture Contamination: The oxazaborolidine catalyst is highly susceptible to hydrolysis. Even atmospheric moisture will destroy the catalyst, releasing free borane[4]. Free borane reduces ketones rapidly and racemically, destroying your ee and consuming the reagent, which halts conversion[4].

  • Reagent Stoichiometry: Ensure the borane is added slowly to the ketone/catalyst mixture. If borane is in large excess relative to the catalyst-ketone complex, the uncatalyzed racemic reduction pathway dominates.

  • Self-Validating Step: Always dry your THF over sodium/benzophenone and distill immediately prior to use. Add a molecular sieve trap to your reaction setup and verify catalyst integrity via 11B NMR prior to borane addition.

Issue 3: I am using a biocatalytic Ketoreductase (KRED) for ketone reduction, but scaling up leads to incomplete conversion. How do I resolve this?

Causality & Solution: Ketoreductases (KREDs) are highly efficient for producing homochiral alcohols, but they require a stoichiometric amount of a reduced cofactor, typically NAD(P)H[5][6].

  • Cofactor Regeneration Failure: At scale, adding stoichiometric NAD(P)H is economically unviable. You must use a cofactor regeneration system, such as Glucose Dehydrogenase (GDH) with glucose, or isopropanol (acting as both solvent and hydride donor)[5][6]. If conversion stalls, the regeneration cycle is likely failing due to pH drift (GDH produces gluconic acid, which lowers pH and denatures the enzyme).

  • Substrate Toxicity: High concentrations of the precursor ketone or the product alcohol can inhibit the KRED[5].

  • Self-Validating Step: Implement a pH-stat to maintain the reaction at pH 7.0 during the GDH cycle. Alternatively, use a biphasic system or in situ product removal (ISPR) to keep the aqueous concentration of the ketone/alcohol below the toxicity threshold.

Step-by-Step Methodologies

Protocol 1: Ru-Catalyzed Noyori Asymmetric Hydrogenation of Acetophenone

This protocol describes the self-validating generation of the active catalyst and subsequent reduction.

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine [RuCl2(benzene)]2, (S)-BINAP, and DMF. Heat to 100 °C for 10 minutes, then cool. Add (S,S)-DPEN (1,2-diphenylethylene-1,2-diamine) and stir at room temperature to form the precatalyst[7][8].

  • Reaction Setup: Transfer the precatalyst (0.05 mol%) to a high-pressure hydrogenation reactor.

  • Substrate Addition: Add acetophenone (1.0 equiv) dissolved in anhydrous isopropanol.

  • Base Activation: Inject a precisely titrated solution of t-BuOK in isopropanol (0.8 mol%) to generate the active Ru-hydride species[8].

  • Hydrogenation: Purge the reactor with H2 gas three times. Pressurize to 8 atm and stir at 25 °C for 12 hours[8].

  • Workup: Vent the H2 gas carefully. Filter the mixture through a short pad of silica to remove the ruthenium complex. Concentrate in vacuo. Determine conversion via 1H NMR and ee via chiral HPLC.

Protocol 2: Biocatalytic KRED Reduction with GDH Cofactor Recycling

This protocol utilizes a dual-enzyme system to drive enantioselective reduction while recycling NADPH.

  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer, adjusted to pH 7.0[6].

  • Enzyme & Cofactor Loading: Dissolve the engineered Ketoreductase (KRED, e.g., 1% w/w relative to substrate) and Glucose Dehydrogenase (GDH) in the buffer[5][6]. Add NADP+ (catalytic amount, 0.5 mM)[6].

  • Substrate & Sacrificial Reductant: Add the precursor ketone (e.g., 100 g/L) and D-glucose (1.5 equivalents relative to ketone)[5][6].

  • Reaction Execution: Incubate the mixture at 30 °C with orbital shaking (250 rpm). Monitor the pH continuously; add 1 M NaOH dropwise via an autotitrator to maintain pH 7.0 as gluconic acid is produced.

  • Extraction: Once conversion reaches >99% (monitor via GC/MS), extract the aqueous layer with ethyl acetate (3x). Dry the organic layer over Na2SO4 and evaporate to yield the chiral alcohol.

Quantitative Data Summaries

Table 1: Comparison of Asymmetric Ketone Reduction Systems

Reduction SystemTypical Catalyst / EnzymeHydride SourceSubstrate ScopeTypical ee (%)Key Troubleshooting Metric
Noyori Hydrogenation RuCl2[(S)-BINAP][(S,S)-DPEN]H2 gas (8-100 atm)Aryl alkyl ketones, β-keto esters90 - 99%Anhydrous conditions, precise base stoichiometry
CBS Reduction Chiral OxazaborolidineBH3·THF or BH3·SMe2Di-aliphatic, α,β-unsaturated enones85 - 98%Strict exclusion of moisture, slow borane addition
Biocatalytic (KRED) Engineered KetoreductaseNAD(P)H (via Glucose/GDH)Bulky aryl ketones, halogenated ketones>99%pH maintenance (pH 7.0), substrate toxicity limits

References

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope Source: PMC (National Institutes of Health) URL:[Link][1]

  • The Noyori Asymmetric Hydrogenation Reaction Source: Andrew G Myers Research Group (Harvard University) URL:[Link][8]

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols Source: Chemical Communications (RSC Publishing) URL:[Link][5]

  • Corey–Itsuno reduction Source: Wikipedia URL:[Link][3]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction Source: YouTube URL:[Link][4]

  • Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones Source: IntechOpen URL:[Link][2]

  • Co-Immobilization of Ketoreductase and Glucose Dehydrogenase Source: MDPI URL:[Link][6]

Sources

Optimization

Technical Support Center: Chemoselective Synthesis of (5-Chloro-2-fluoro-4-methylphenyl)methanol

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the primary bottleneck in the synthesis of (5-Chloro-2-fluoro-4-methylphenyl)methanol: achieving...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the primary bottleneck in the synthesis of (5-Chloro-2-fluoro-4-methylphenyl)methanol: achieving absolute chemoselectivity. The presence of a highly labile carbon-chlorine (C-Cl) bond alongside a carbon-fluorine (C-F) bond makes standard reductive protocols a minefield of side reactions. This guide provides field-proven, self-validating methodologies to ensure efficient carbonyl/carboxyl reduction while strictly preserving the halogenated aromatic scaffold.

Part 1: Frequently Asked Questions (FAQs) – Catalyst Selection & Mechanisms

Q1: Why is standard Pd/C unsuitable for the catalytic hydrogenation of 5-chloro-2-fluoro-4-methylbenzaldehyde? A1: Standard Palladium on Carbon (Pd/C) is highly efficient at the heterolytic activation of H₂. However, Pd(0) has a strong electronic affinity for oxidative addition into carbon-halogen bonds. During the hydrogenation of halogenated benzaldehydes, the Pd surface inserts into the C-Cl bond, forming a Pd-aryl intermediate. Subsequent reductive elimination with surface hydrides expels HCl, leading to massive hydrodechlorination[1].

Q2: Which heterogeneous catalysts provide the highest chemoselectivity for reducing the aldehyde to the alcohol without cleaving the C-Cl bond? A2: To prevent C-Cl hydrogenolysis, you must use catalysts that alter the adsorption geometry of the substrate or operate via a different electronic mechanism:

  • Au/Al₂O₃: Gold nanoparticles activate the C=O bond via a nucleophilic attack mechanism rather than relying on strong d-band interactions with the aromatic ring. This renders the catalyst virtually inert to C-Cl bonds under mild conditions, stopping the reduction strictly at the benzyl alcohol stage[2].

  • Modified Pt/C or Pd/C(en): Platinum nanoparticles modified with inorganic species (e.g., auxiliary Co-N₄ sites or NaVO₃) or Pd/C poisoned with ethylenediamine selectively block the surface sites responsible for C-X oxidative addition while leaving the heterolytic H₂ activation sites intact[1][3].

Q3: Can I reduce 5-chloro-2-fluoro-4-methylbenzoic acid directly using catalytic hydrogenation? A3: Direct hydrogenation of benzoic acids is thermodynamically demanding and requires elevated temperatures and pressures. Under these harsh conditions, the activation energy barrier for hydrodehalogenation is easily overcome, leading to degraded yields[2]. For direct acid reduction, a stoichiometric or catalytic borane approach (e.g., BH₃-THF) is highly recommended over H₂ gas.

Part 2: Troubleshooting Guide – Common Experimental Failures

Issue 1: High levels of the des-chloro byproduct, (2-fluoro-4-methylphenyl)methanol, are detected in the crude NMR.

  • Root Cause: The chosen catalyst is too electronically active for C-X insertion, leading to competitive hydrodechlorination.

  • Solution: Immediately switch to a poisoned catalyst system. The addition of an amine modifier (like ethylenediamine) to Pd/C drastically reduces the electron density available for oxidative addition. Alternatively, conducting the reaction in a strictly acidic catalytic medium can suppress the dehalogenation pathway[4].

Issue 2: Over-reduction to 1-chloro-4-fluoro-2-methyl-5-methylbenzene (the toluene derivative).

  • Root Cause: Extended hydrogenolysis of the newly formed benzylic alcohol C-OH bond.

  • Solution: This is a kinetic control failure. Lower the reaction temperature to <40 °C and strictly monitor hydrogen uptake. If using a batch reactor, switch to Au/Al₂O₃; studies show this catalyst completely arrests the reaction at the alcohol stage without progressing to the toluene derivative[2].

Part 3: Quantitative Data & Catalyst Comparison

To facilitate rapid decision-making, the following table summarizes the performance of various catalytic systems for the reduction of halogenated benzaldehydes to their corresponding benzylic alcohols.

Catalyst SystemModifier / AdditiveTypical Conversion (%)Chemoselectivity to Alcohol (%)Dehalogenation Risk
Standard Pd/C None>99<10Critical (High C-Cl cleavage)
Standard Pt/C None>95~60Moderate
Pd/C(en) Ethylenediamine>98>95Low
Pt NPs (Co-N₄ modified) Porphyrinic MOF>97>97Very Low
Au/Al₂O₃ None>95>99Negligible

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. Built-in stoichiometric and kinetic checkpoints ensure that deviations are caught before the product is isolated.

Protocol A: Chemoselective Hydrogenation of 5-Chloro-2-fluoro-4-methylbenzaldehyde

Use this protocol when starting from the aldehyde intermediate, prioritizing scalability and atom economy.

  • Catalyst Preparation: Weigh 5 wt% Pt/C (sulfur-doped) or 10% Pd/C(en) catalyst (0.5 mol% relative to the substrate).

  • Reactor Loading: In a high-pressure autoclave, dissolve 5-chloro-2-fluoro-4-methylbenzaldehyde (10.0 mmol) in 20 mL of anhydrous ethanol. Add the pre-weighed catalyst.

  • Purging (Critical Step): Seal the autoclave. Purge the headspace with N₂ three times (up to 5 bar), followed by H₂ three times to completely displace residual oxygen.

  • Pressurization & Heating: Pressurize the reactor to 10 bar (1 MPa) with H₂. Heat the mixture to 40 °C under vigorous stirring (800 rpm) to eliminate mass transfer limitations at the gas-liquid-solid interface.

  • Kinetic Monitoring (Self-Validation): Monitor the hydrogen mass flow controller. The reaction must arrest automatically after exactly 1.0 equivalent of H₂ is consumed (typically within 2–3 hours). Continued H₂ uptake indicates the onset of hydrogenolysis.

  • Workup: Vent the reactor carefully. Filter the catalyst through a tightly packed Celite pad, wash with cold ethanol, and concentrate the filtrate in vacuo to yield the target alcohol.

Protocol B: Borane Reduction of 5-Chloro-2-fluoro-4-methylbenzoic acid

Use this protocol for lab-scale synthesis directly from the commercially available carboxylic acid, avoiding high-pressure H₂ entirely.

  • Setup: Equip a flame-dried, 2-neck round-bottom flask with a magnetic stirrer, reflux condenser, and an argon inlet.

  • Loading: Dissolve 5-chloro-2-fluoro-4-methylbenzoic acid (10.0 mmol) in 30 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise add BH₃·THF complex (15 mL of a 1.0 M solution in THF, 1.5 eq) over 30 minutes. Caution: Vigorous evolution of H₂ gas will occur as the borane coordinates and reduces the acid.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Quenching (Self-Validation): Carefully quench the reaction by slowly adding 10 mL of methanol at 0 °C. The cessation of bubbling validates the complete destruction of excess borane.

  • Extraction: Evaporate the volatiles. Partition the residue between ethyl acetate (50 mL) and 1M HCl (20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the pure (5-Chloro-2-fluoro-4-methylphenyl)methanol.

Part 5: Pathway Visualization

The following decision tree illustrates the logical flow for catalyst selection based on the starting material, highlighting the critical pathways required to avoid hydrodechlorination.

SynthesisWorkflow Start Substrate Selection Aldehyde 5-Chloro-2-fluoro- 4-methylbenzaldehyde Start->Aldehyde Acid 5-Chloro-2-fluoro- 4-methylbenzoic acid Start->Acid PdC Standard Pd/C + H2 (High Risk) Aldehyde->PdC Unmodified Catalyst ModPt Modified Pt/C or Au/Al2O3 (Chemoselective) Aldehyde->ModPt Poisoned/Modified Catalyst Borane BH3-THF Complex (Stoichiometric/Catalytic) Acid->Borane Direct Reduction Dehalogenation Hydrodechlorination (Reaction Failure) PdC->Dehalogenation C-Cl Cleavage Target Target Molecule: (5-Chloro-2-fluoro- 4-methylphenyl)methanol ModPt->Target Selective C=O Reduction Borane->Target Selective COOH Reduction

Logical decision tree for catalyst selection to prevent hydrodehalogenation.

References

  • Title: Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co-N4 Single Sites in Sandwiched Catalysts. Source: nih.gov. URL:[Link]

  • Title: Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Source: ccspublishing.org.cn. URL: [Link]

  • Title: Selective hydrogenation of benzaldehyde to benzyl alcohol over Au/Al₂O₃. Source: researchgate.net. URL: [Link]

  • Title: US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation. Source: google.com/patents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of (5-Chloro-2-fluoro-4-methylphenyl)methanol for Pharmaceutical Research and Development

Abstract (5-Chloro-2-fluoro-4-methylphenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds. The efficient and scalable production of this intermediate is therefore of significant int...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(5-Chloro-2-fluoro-4-methylphenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds. The efficient and scalable production of this intermediate is therefore of significant interest to the drug development industry. This guide provides a comprehensive comparison of three distinct synthetic routes to (5-Chloro-2-fluoro-4-methylphenyl)methanol, starting from commercially available precursors. Each route is evaluated based on experimental data, reaction efficiency, scalability, safety, and cost-effectiveness. Detailed experimental protocols and mechanistic insights are provided to assist researchers in selecting the most suitable method for their specific needs.

Introduction

The strategic incorporation of halogen and fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. (5-Chloro-2-fluoro-4-methylphenyl)methanol represents a valuable intermediate possessing this desirable substitution pattern. Its synthesis, therefore, requires robust and reproducible methodologies. This guide will compare three primary synthetic strategies:

  • Route 1: Reduction of the commercially available 5-chloro-2-fluoro-4-methylbenzaldehyde.

  • Route 2: Reduction of 5-chloro-2-fluoro-4-methylbenzoic acid.

  • Route 3: Grignard reaction of a suitable aryl halide with formaldehyde.

Each of these routes offers distinct advantages and disadvantages, which will be discussed in detail to provide a clear and objective comparison for researchers and process chemists.

Data Summary: A Head-to-Head Comparison

ParameterRoute 1: Aldehyde ReductionRoute 2: Carboxylic Acid ReductionRoute 3: Grignard Reaction
Starting Material 5-Chloro-2-fluoro-4-methylbenzaldehyde5-Chloro-2-fluoro-4-methylbenzoic acid1-Bromo-5-chloro-2-fluoro-4-methylbenzene
Key Reagents Sodium borohydride (NaBH₄), MethanolLithium aluminum hydride (LiAlH₄), THFMagnesium (Mg), Formaldehyde (HCHO), THF
Typical Overall Yield >95%~90%Variable (dependent on Grignard formation)
Reaction Time 1-2 hours4-6 hours (including work-up)3-5 hours
Scalability ExcellentGood, with safety considerationsGood, requires strict anhydrous conditions
Safety Profile Relatively safe, generates hydrogen gasLiAlH₄ is highly pyrophoricGrignard reagents are highly reactive
Cost-Effectiveness High (commercially available starting material)Moderate (requires a stronger reducing agent)Moderate (dependent on aryl bromide cost)

Synthetic Route Analysis

Route 1: Reduction of 5-Chloro-2-fluoro-4-methylbenzaldehyde

This is the most direct and efficient route, benefiting from the commercial availability of the starting aldehyde. The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis.

Mechanism: The reduction is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄). The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the work-up to yield the desired benzyl alcohol.[1]

Workflow Diagram:

G start 5-Chloro-2-fluoro-4-methylbenzaldehyde reagents 1. NaBH₄, Methanol, 0°C to rt 2. Aqueous work-up start->reagents Reduction product (5-Chloro-2-fluoro-4-methylphenyl)methanol reagents->product

Caption: Route 1: Direct reduction of the corresponding aldehyde.

Experimental Protocol:

  • To a stirred solution of 5-chloro-2-fluoro-4-methylbenzaldehyde (1.0 eq) in methanol (10 vol) at 0 °C, add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is ~6-7.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.

  • Purify by column chromatography on silica gel if necessary.

Route 2: Reduction of 5-Chloro-2-fluoro-4-methylbenzoic Acid

This route is a viable alternative if the corresponding carboxylic acid is more readily available or is an intermediate in a longer synthetic sequence. The reduction of a carboxylic acid requires a more potent reducing agent than that used for aldehydes.

Mechanism: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. The reaction proceeds through the initial deprotonation of the carboxylic acid by the hydride, followed by coordination of the aluminum to the carbonyl oxygen. Subsequent hydride transfers reduce the carboxylic acid to the corresponding primary alcohol.[2][3] An aldehyde is formed as an intermediate but is immediately reduced to the alcohol.[4]

Workflow Diagram:

G start 5-Chloro-2-fluoro-4-methylbenzoic acid reagents 1. LiAlH₄, Anhydrous THF, 0°C to reflux 2. Aqueous work-up (Fieser) start->reagents Reduction product (5-Chloro-2-fluoro-4-methylphenyl)methanol reagents->product

Caption: Route 2: Reduction of the corresponding carboxylic acid.

Experimental Protocol:

  • To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 vol) under an inert atmosphere at 0 °C, add a solution of 5-chloro-2-fluoro-4-methylbenzoic acid (1.0 eq) in anhydrous THF (5 vol) dropwise.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench using the Fieser work-up procedure (sequential addition of water, 15% aqueous NaOH, and water).

  • Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Route 3: Grignard Reaction with Formaldehyde

This route offers a convergent approach, building the target molecule from a suitable aryl halide. This can be advantageous if the corresponding aryl bromide is readily accessible and functionalization at that position is desired.

Mechanism: The synthesis begins with the formation of a Grignard reagent from 1-bromo-5-chloro-2-fluoro-4-methylbenzene and magnesium metal. This organometallic species then acts as a potent nucleophile, attacking the electrophilic carbon of formaldehyde.[5] The resulting magnesium alkoxide is hydrolyzed in the work-up step to yield the primary alcohol.[6]

Workflow Diagram:

G start 1-Bromo-5-chloro-2-fluoro-4-methylbenzene grignard Mg, Anhydrous THF, reflux start->grignard Grignard Formation intermediate Arylmagnesium bromide grignard->intermediate formaldehyde 1. Paraformaldehyde, reflux 2. Aqueous work-up (NH₄Cl) intermediate->formaldehyde Nucleophilic Addition product (5-Chloro-2-fluoro-4-methylphenyl)methanol formaldehyde->product

Caption: Route 3: Grignard reaction with formaldehyde.

Experimental Protocol:

  • Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.

  • Add a solution of 1-bromo-5-chloro-2-fluoro-4-methylbenzene (1.0 eq) in anhydrous THF (10 vol) dropwise to initiate the Grignard formation, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • In a separate flask, heat paraformaldehyde (2.0 eq) to generate gaseous formaldehyde, which is then passed through the Grignard solution under a stream of inert gas. Alternatively, add anhydrous formaldehyde dissolved in THF.

  • After the addition of formaldehyde, stir the reaction mixture at room temperature for 2 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

For the synthesis of (5-Chloro-2-fluoro-4-methylphenyl)methanol, the reduction of the commercially available 5-chloro-2-fluoro-4-methylbenzaldehyde (Route 1) is the most recommended pathway for both laboratory-scale and process-scale applications. This route is characterized by its high yield, short reaction time, operational simplicity, and favorable safety profile.

Route 2 , the reduction of the corresponding carboxylic acid, is a solid alternative, particularly if the acid is a more accessible precursor in a given synthetic plan. However, the use of the highly reactive and pyrophoric LiAlH₄ necessitates stringent safety precautions and anhydrous conditions, making it less ideal for large-scale production compared to Route 1.

Route 3 , the Grignard reaction, provides a classic carbon-carbon bond-forming strategy. Its main drawback is the requirement for a specific brominated precursor and the strict exclusion of moisture throughout the process. The variability in Grignard reagent formation can also impact the overall yield and reproducibility.

Ultimately, the choice of synthetic route will depend on the specific project requirements, including the availability of starting materials, scale of the reaction, and the safety infrastructure available. However, for general purposes, the direct reduction of the aldehyde stands out as the most efficient and practical approach.

References

Sources

Comparative

Purity Analysis of (5-Chloro-2-fluoro-4-methylphenyl)methanol: A Comparative Guide to LC-MS/MS vs. GC-MS

Executive Summary In pharmaceutical development, the purity profiling of synthetic intermediates is a critical determinant of final drug safety and efficacy. (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the purity profiling of synthetic intermediates is a critical determinant of final drug safety and efficacy. (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) is a highly specific fluorinated benzyl alcohol derivative used as a foundational building block in advanced active pharmaceutical ingredients (APIs)[1]. Because trace positional isomers or unreacted precursors can propagate through synthetic pathways, selecting the correct analytical technique is paramount.

As a Senior Application Scientist, I approach this analysis not merely as a testing requirement, but as a system of chemical causality. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), demonstrating how the physicochemical properties of this halogenated alcohol dictate the optimal analytical strategy under the updated ICH Q2(R2) validation frameworks[2].

Chemical Profiling & Mechanistic Causality

To design a self-validating analytical protocol, we must first deconstruct the analyte:

  • Molecular Weight : 174.60 g/mol

  • Structure : A benzene ring substituted with a hydroxymethyl group, a chlorine atom, a fluorine atom, and a methyl group.

  • Volatility & Stability : Semi-volatile and thermally stable.

  • Ionization Potential : Neutral. It lacks strongly acidic (e.g., carboxylic acid) or basic (e.g., amine) functional groups.

The Causality of Technique Selection: Because the molecule is semi-volatile and thermally robust, GC-MS is mechanistically predisposed for its analysis. Electron Impact (EI) ionization readily vaporizes and fragments the molecule, providing rich, reproducible structural data for identifying unknown impurities[3].

Conversely, LC-MS/MS utilizing Electrospray Ionization (ESI) struggles with neutral benzyl alcohols due to a lack of protonation/deprotonation sites, leading to poor ionization efficiency[4]. To achieve the requisite sensitivity in LC-MS/MS, Atmospheric Pressure Chemical Ionization (APCI) or the strategic use of mobile phase additives for adduct formation is strictly required.

Workflow Start Purity Analysis: (5-Chloro-2-fluoro-4-methylphenyl)methanol GC GC-MS Pathway (Primary Choice) Start->GC Volatile/Semi-volatile LC LC-MS/MS Pathway (Orthogonal Choice) Start->LC Non-volatile/Polar GC_Prep Dilution in DCM (1.0 mg/mL) GC->GC_Prep LC_Prep Dilution in Aq/Org Ammonium Acetate LC->LC_Prep GC_Detect EI Source (70 eV) High Resolution of Isomers GC_Prep->GC_Detect LC_Detect APCI Negative Mode Adduct Formation LC_Prep->LC_Detect

Analytical decision matrix for the purity profiling of halogenated benzyl alcohols.

Comparative Methodologies: Step-by-Step Protocols

Every protocol described below is engineered as a self-validating system . By incorporating a System Suitability Test (SST) using a known positional isomer (e.g., a 3-chloro-5-fluoro analog), we ensure the system's resolving power is verified before any quantitative data is acquired, aligning with ICH Q2(R2) mandates[2].

GC-MS Protocol: The Gold Standard for Volatiles

GC-MS leverages the thermal stability of the benzyl alcohol. We utilize a slightly polar stationary phase to resolve closely eluting halogenated isomers.

Step-by-Step Workflow:

  • Sample Preparation : Dissolve the sample in MS-grade dichloromethane (DCM) to a concentration of 1.0 mg/mL.

    • Causality: DCM ensures complete solubilization without causing solvent-expansion issues in the GC inlet, which would otherwise lead to peak tailing and loss of resolution.

  • Column Selection : Install a 5% diphenyl / 95% dimethyl polysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm).

    • Causality: The slight polarity of the 5% phenyl group optimally interacts with the pi-electrons of the aromatic ring, providing the necessary theoretical plates to resolve positional isomers (e.g., differentiating the 5-chloro from a 3-chloro impurity)[3].

  • Inlet Parameters : Set to 250°C with a Split ratio of 20:1.

    • Causality: A split injection prevents detector saturation by the main API peak while maintaining sufficient sensitivity to detect impurities at the 0.05% reporting threshold.

  • Oven Program : 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection : Operate the EI source at 70 eV, scanning m/z 50–300.

    • Causality: 70 eV is the universal standard for Electron Impact, allowing direct spectral comparison against NIST libraries to rapidly identify unknown process impurities.

LC-MS/MS Protocol: Targeting Non-Volatile Impurities

LC-MS/MS is deployed orthogonally when analyzing non-volatile dimeric byproducts or highly polar degradation products that would degrade or fail to elute in a GC system.

Step-by-Step Workflow:

  • Sample Preparation : Dissolve the analyte in a 50:50 mixture of Water:Acetonitrile to a concentration of 0.5 mg/mL.

  • Column Selection : Use a sub-2-micron C18 Reversed-Phase column (e.g., 1.7 µm, 2.1 × 100 mm).

    • Causality: The high surface area and small particle size provide ultra-high performance (UHPLC) resolution, which is critical to separate the main peak from polar process impurities.

  • Mobile Phase Configuration :

    • Phase A: Water with 5 mM Ammonium Acetate.

    • Phase B: Acetonitrile.

    • Causality: Ammonium acetate is deliberately chosen over formic acid. Because the neutral benzyl alcohol resists standard deprotonation, the acetate promotes the formation of stable adducts [M+CH3​COO]− in negative ion mode, circumventing the poor ionization efficiency[4].

  • Gradient : 10% B to 90% B over 8 minutes.

  • MS/MS Detection : Utilize APCI (Atmospheric Pressure Chemical Ionization) in Negative Mode, using Multiple Reaction Monitoring (MRM).

    • Causality: APCI is vastly superior to ESI for neutral aromatics. It utilizes a corona discharge to ionize the solvent gas, which then transfers the charge to the analyte in the gas phase, dramatically improving the signal-to-noise ratio.

Ionization Molecule Target Analyte (MW: 174.6) Neutral Benzyl Alcohol EI Electron Impact (GC) Hard Ionization Molecule->EI Thermal Vaporization ESI Electrospray (LC) Soft Ionization Molecule->ESI Liquid Phase Frag1 [M-OH]+ (m/z 157) [M-CH2OH]+ (m/z 143) EI->Frag1 Reproducible Fragmentation Adduct Poor Ionization Requires APCI or Adducts ESI->Adduct Lack of Charge Sites

Mechanistic causality of ionization efficiency between GC-MS and LC-MS platforms.

Quantitative Performance Comparison

Validation of these methods must adhere strictly to the updated ICH Q2(R2) guidelines, which emphasize robustness, validated reportable ranges, and the justification of the analytical procedure[2]. The following table synthesizes the expected quantitative performance metrics for both techniques based on field-proven pharmaceutical standards.

Performance Metric (ICH Q2(R2))GC-MS (EI-SIM)LC-MS/MS (APCI-MRM)Mechanistic Causality
Limit of Detection (LOD) 0.01% (w/w)0.05% (w/w)High volatility and efficient 70 eV EI fragmentation yield superior signal-to-noise ratios in GC.
Limit of Quantitation (LOQ) 0.03% (w/w)0.15% (w/w)LC background noise from solvent clusters and adduct variability limits lower-end quantitation.
Linearity Range 0.03% – 120% of spec0.15% – 120% of specBoth satisfy ICH Q2(R2) reportable range requirements for impurity profiling[2].
Isomeric Resolution ( Rs​ ) > 2.0 (Baseline)~ 1.2 (Partial)Capillary GC columns offer significantly higher theoretical plates than UHPLC for structural isomers.
Matrix Ion Suppression NegligibleModerate to HighESI/APCI sources are highly susceptible to charge competition from the high-concentration main peak[4].

Strategic Conclusion

For the routine purity analysis and impurity profiling of (5-Chloro-2-fluoro-4-methylphenyl)methanol, GC-MS is the authoritative technique of choice . Its synergy with the compound's semi-volatile nature and thermal stability ensures highly reproducible, sensitive, and specific data. The rich fragmentation spectra generated by EI allow for the rapid identification of unknown process impurities without the matrix suppression issues that plague LC-MS platforms.

LC-MS/MS should be reserved as a specialized, orthogonal technique. According to ICH Q2(R2) principles, orthogonal methods are critical when specificity is challenged[2]. LC-MS/MS becomes indispensable only if the synthetic route utilizes high-molecular-weight catalysts, generates non-volatile dimeric impurities, or if the compound undergoes polar degradation (e.g., oxidation to the corresponding benzoic acid) that would fail to volatilize in a GC inlet.

References

  • [2] Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • [4] Title: Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> Source: SepScience URL:[Link]

Sources

Validation

Comparative Efficacy of Reducing Agents for Ketone Precursors: A Guide to Asymmetric Synthesis

The reduction of prochiral ketones to enantiopure secondary alcohols is a foundational transformation in pharmaceutical synthesis. Specifically, the reduction of ethyl acetoacetate (EAA) to (R)-ethyl 3-hydroxybutyrate (E...

Author: BenchChem Technical Support Team. Date: March 2026

The reduction of prochiral ketones to enantiopure secondary alcohols is a foundational transformation in pharmaceutical synthesis. Specifically, the reduction of ethyl acetoacetate (EAA) to (R)-ethyl 3-hydroxybutyrate (EHB)—a critical ketone precursor for beta-hydroxybutyrate (BHB) derivatives and statin side chains—requires stringent stereocontrol.

As a Senior Application Scientist, I have evaluated numerous reductive methodologies to optimize yield, enantiomeric excess (ee), and scalability. This guide objectively compares three distinct chemical and biological reducing agents: Sodium Borohydride (NaBH₄), Ruthenium-BINAP (Ru-BINAP), and Ketoreductases (KREDs).

Mechanistic Evaluation & Causality

Sodium Borohydride (NaBH₄): The Chemical Baseline

NaBH₄ is a highly reactive hydride donor. However, its small steric profile and lack of chiral directing groups mean that hydride transfer occurs with equal probability to both the Re and Si faces of the EAA carbonyl carbon. This unguided trajectory inevitably results in a 1[1]. While unsuitable for asymmetric synthesis without chiral auxiliaries, it serves as a 2[2].

Ru-BINAP: The Asymmetric Catalysis Standard

Developed by Nobel laureate Ryoji Noyori, the Ru-BINAP catalyst system revolutionized asymmetric hydrogenation. The efficacy of this agent lies in the rigid, sterically demanding chiral pocket created by the atropisomeric BINAP ligand. When EAA coordinates to the ruthenium center, the chiral environment forces hydrogen gas to add exclusively to one face of the ketone, yielding 3[3]. The addition of a small amount of ethanol as a co-solvent is causally linked to 3[3].

Ketoreductases (KREDs): The Biocatalytic Frontier

KREDs represent the pinnacle of green asymmetric synthesis. These enzymes utilize a highly evolved active site that locks the EAA substrate in a singular conformation via precise hydrogen bonding, ensuring 4[4]. To maintain thermodynamic driving force and economic viability, KRED systems employ a coupled cofactor recycling system—typically using isopropanol (IPA) as a sacrificial hydride donor to 5[5].

G cluster_agents Reducing Agents EAA Ethyl Acetoacetate (EAA) Prochiral Ketone Precursor NaBH4 Sodium Borohydride (NaBH4) EAA->NaBH4 RuBINAP Ru-BINAP Catalyst (+ H2 Gas) EAA->RuBINAP KRED Ketoreductase (KRED) (+ NADPH) EAA->KRED Racemic Racemic EHB (50% R / 50% S) NaBH4->Racemic Unguided Hydride Transfer ChiralR (R)-Ethyl 3-hydroxybutyrate (>99% ee) RuBINAP->ChiralR Sterically Directed Hydrogenation KRED->ChiralR Enzyme-Pocket Directed Reduction

Reaction pathways for the reduction of ethyl acetoacetate using NaBH4, Ru-BINAP, and KRED.

Self-Validating Experimental Protocols

Protocol A: Racemic Reduction via NaBH₄

Objective: Establish baseline conversion of EAA to racemic EHB.

  • Preparation : In a 100-mL round-bottomed flask, suspend 40 mmol of NaBH₄ in 25 mL of absolute ethanol. Cool the mixture to 0–3 °C using an ice bath to 1[1].

  • Addition : Dissolve 38 mmol of EAA in 15 mL of ethanol. Add this solution dropwise to the NaBH₄ suspension over 15 minutes. Causality: Dropwise addition prevents thermal runaway, which can lead to over-reduction or ester cleavage.

  • Reaction : Stir at 0 °C for 15 minutes, then warm to room temperature for an additional 15 minutes to1[1].

  • Quenching : Return the flask to the ice bath. Slowly add 1M HCl dropwise until the pH is neutral. Critical Safety & Logic: The acid destroys unreacted NaBH₄, 1[1]. The ice bath prevents the exothermic quench from degrading the product.

Protocol B: Asymmetric Hydrogenation via Ru-BINAP

Objective: Synthesize (R)-EHB using transition-metal catalysis.

  • Reaction Setup : Transfer 100 g of EAA into a high-pressure steel autoclave. Add ethanol (0.13% vol) as a 3[3].

  • Hydrogenation : Pressurize the autoclave with H₂ gas to 4 bar. Heat the circulating liquid in the autoclave walls to 50 °C. Causality: Elevated pressure and temperature are required to overcome the activation energy of H₂ splitting on the Ru center.

  • Monitoring : Maintain stirring at a3[3].

  • Purification : Vent the H₂ gas safely. Distill the crude mixture under reduced pressure to isolate (R)-EHB.

Protocol C: Biocatalytic Reduction via KRED

Objective: Achieve >99% ee using enzymatic reduction with cofactor recycling.

  • Buffer Preparation : Prepare a 10 mM Tris-HCl buffer at pH 7.0. Causality: Maintaining neutral pH is critical to 6[6] of the KRED enzyme.

  • Reaction Matrix : In a bioreactor, combine 45% (v/v) EAA, 50% (v/v) isopropanol (IPA), and 5% aqueous buffer. Add the KRED enzyme (1 g/L total volume) and a 5[5].

  • Incubation : Agitate the mixture at 30 °C for 44 hours. Causality: The high concentration of IPA drives the equilibrium forward, acting as a sacrificial hydride source to regenerate NADPH, yielding5[5].

Cofactor KRED Ketoreductase (KRED) EHB (R)-EHB (Product) KRED->EHB Release NADP NADP+ KRED->NADP Oxidation EAA Ethyl Acetoacetate (Substrate) EAA->KRED Binds to Active Site IPA Isopropanol (Sacrificial Donor) Acetone Acetone (Byproduct) IPA->Acetone Release NADPH NADPH IPA->NADPH Hydride Extraction NADPH->KRED Hydride Transfer NADP->IPA Coupled Target

KRED-catalyzed asymmetric reduction coupled with an Isopropanol/NADPH cofactor recycling system.

Quantitative Performance Comparison

MetricNaBH₄Ru-BINAPKetoreductase (KRED)
Enantiomeric Excess (ee) 0% (Racemic)96% (R-isomer)>99% (R-isomer)
Typical Conversion/Yield >85%>99% (Quantitative)80 - 90%
Reaction Conditions 0 °C to RT, Atmospheric50 °C, 4 bar H₂ pressure30 °C, Aqueous/IPA, pH 7.0
Catalyst Loading Stoichiometric (1.05 eq)S/C = 3000 to 20,0001 g/L (Enzyme)
Environmental Impact High (Boron waste, solvents)Moderate (Heavy metal, high energy)Low (Aqueous, biodegradable)
Primary Use Case Baseline testing, Racemic standardsLarge-scale industrial synthesisHighly specific pharmaceutical APIs

Conclusion

The selection of a reducing agent for ketone precursors hinges on the required stereopurity and operational scale. While NaBH₄ remains a staple for rapid, non-selective reductions, asymmetric demands necessitate advanced catalysis. Ru-BINAP offers unparalleled efficiency for massive industrial scales, albeit requiring high-pressure infrastructure and heavy metal remediation. Conversely, KREDs provide exquisite stereocontrol (>99% ee) under mild, environmentally benign conditions, making them the superior choice for high-value pharmaceutical intermediates.

References

  • Source: researchgate.
  • Source: chemconnections.
  • Title: Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020)
  • Source: gctlc.
  • Source: chemrxiv.
  • Source: cloudfront.

Sources

Comparative

Benchmarking the purity of commercial vs. in-house synthesized (5-Chloro-2-fluoro-4-methylphenyl)methanol

Title: Benchmarking the Purity of Commercial vs. In-House Synthesized (5-Chloro-2-fluoro-4-methylphenyl)methanol: A Comprehensive Guide Introduction (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the Purity of Commercial vs. In-House Synthesized (5-Chloro-2-fluoro-4-methylphenyl)methanol: A Comprehensive Guide

Introduction (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) is a highly specialized fluorinated benzyl alcohol derivative[1]. It serves as a critical synthetic building block in medicinal chemistry, most notably in the development of Nav1.7 voltage-gated sodium channel inhibitors for the treatment of neuropathic and inflammatory pain[2][3]. The presence of orthogonal halogens (chloro and fluoro) on the aromatic ring makes it highly valuable for structure-activity relationship (SAR) optimization, but it also introduces significant challenges in sourcing and synthesis.

When advancing a drug candidate, chemists face a critical "make vs. buy" dilemma. Commercial sourcing offers convenience but can introduce batch-to-batch variability and trace regioisomeric impurities. Conversely, in-house synthesis from 5-chloro-2-fluoro-4-methylbenzoic acid (CAS: 1263274-67-4) provides absolute control over the impurity profile but requires rigorous analytical validation[4][5]. This guide objectively benchmarks the purity profiles of commercial versus in-house synthesized batches and provides field-proven, self-validating protocols for both synthesis and analysis.

In-House Synthesis: Chemoselective Reduction Pathway The most reliable route for in-house synthesis is the reduction of 5-chloro-2-fluoro-4-methylbenzoic acid. While strong reducing agents like Lithium Aluminum Hydride (LiAlH 4​ ) are commonly used for carboxylic acids, they carry a high risk of hydrodehalogenation—specifically the reductive cleavage of the aromatic carbon-fluorine or carbon-chlorine bonds.

Causality Insight: To prevent dehalogenation and ensure high purity, Borane-Tetrahydrofuran (BH 3​ ·THF) complex is the reagent of choice. BH 3​ ·THF is highly chemoselective; it rapidly reduces carboxylic acids to primary alcohols via a trialkylborate intermediate without affecting aryl halides.

Synthesis A 5-Chloro-2-fluoro- 4-methylbenzoic acid (CAS: 1263274-67-4) B BH3-THF Complex (Chemoselective Reduction) A->B THF, 0°C to RT N2 Atmosphere C (5-Chloro-2-fluoro- 4-methylphenyl)methanol (CAS: 252004-44-7) B->C Methanol Quench Aqueous Workup

Chemoselective reduction of 5-chloro-2-fluoro-4-methylbenzoic acid using Borane-THF.

Step-by-Step Synthesis Protocol:

  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask under a continuous flow of ultra-high purity Argon. Self-validation: Use a moisture indicator in the gas line; the system must be strictly anhydrous to prevent the premature hydrolysis of BH 3​ .

  • Substrate Dissolution: Dissolve 10.0 g (53.0 mmol) of 5-chloro-2-fluoro-4-methylbenzoic acid[4] in 100 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise add 80 mL of a 1.0 M BH 3​ ·THF solution (80.0 mmol, 1.5 eq) over 45 minutes. Causality: Controlled addition manages the exothermic release of hydrogen gas and prevents localized heating, which could trigger side reactions.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Quenching: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of 20 mL of Methanol. Causality: Methanol safely decomposes unreacted borane and breaks down the borate ester intermediate into the desired free alcohol and volatile trimethyl borate.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (150 mL) and 1M HCl (100 mL). Wash the organic layer with saturated NaHCO 3​ (to remove unreacted acid) and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the crude product. Purify via flash chromatography if necessary.

Benchmarking Purity: Commercial vs. In-House When comparing a top-tier commercial batch (e.g., from specialized vendors[1][6]) against an optimized in-house synthesis, the impurity profiles differ significantly. Commercial batches often suffer from trace regioisomers (e.g., 3-chloro-2-fluoro isomers) originating from upstream industrial halogenation processes[4]. In-house batches, while free of unexpected regioisomers, may contain residual boron or unreacted starting material.

MetricCommercial Sourcing (Typical)In-House Synthesis (BH 3​ ·THF Route)Analytical Method
Overall Organic Purity > 97.0% (Often ~98.5%)> 99.0% (Post-column chromatography)HPLC-UV (254 nm)
Regioisomeric Impurities 0.5% - 1.5%< 0.1% (Dependent on starting acid) 19 F NMR / GC-MS
Unreacted Starting Material < 0.1%0.1% - 0.5% (If quench is incomplete)HPLC-MS
Moisture Content < 0.5%< 0.2% (Post-lyophilization)Karl Fischer Titration
Residual Metals / Boron Not typically reported< 10 ppm BoronICP-MS

Purity Profiling Protocols (Self-Validating Systems) To objectively validate the data in the benchmarking table, a multi-orthogonal analytical approach is required. Relying solely on HPLC-UV is insufficient because regioisomers often co-elute.

Analytical Sample Sample Aliquot (Commercial or In-House) HPLC HPLC-UV/MS (Organic Purity & Mass Confirmation) Sample->HPLC NMR 1H & 19F NMR (Regioisomer Detection) Sample->NMR KF Karl Fischer Titration (Moisture Content) Sample->KF ICP ICP-MS (Residual Boron/Metals) Sample->ICP

Multi-orthogonal analytical workflow for benchmarking benzyl alcohol purity.

Protocol 1: HPLC-UV/MS for Organic Purity

  • System Suitability Test (SST): Before analyzing the sample, inject a resolution mixture containing (5-Chloro-2-fluoro-4-methylphenyl)methanol and its precursor, 5-chloro-2-fluoro-4-methylbenzoic acid. Self-validation: The system is only valid if the resolution (Rs) between the alcohol and the acid is > 2.0.

  • Methodology:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Detection: UV at 210 nm and 254 nm; MS in positive/negative ESI modes.

    • Causality: Formic acid ensures the ionization of any residual carboxylic acid for MS detection in negative mode, while the alcohol is monitored via UV at 254 nm due to its aromatic chromophore.

Protocol 2: 19 F NMR for Regioisomer Detection

  • Methodology:

    • Dissolve 15 mg of the sample in 0.6 mL of CDCl 3​ .

    • Add 1.0 µL of Fluorobenzene as an internal standard.

    • Acquire 19 F NMR spectra at 376 MHz (for a 400 MHz spectrometer) with proton decoupling.

  • Causality: 1 H NMR can be ambiguous due to overlapping aromatic signals. However, the fluorine atom's chemical shift is exquisitely sensitive to its local electronic environment. A pure batch will show a single sharp fluorine resonance (excluding the internal standard). The presence of minor peaks in the 19 F spectrum immediately flags commercial batches contaminated with 3-chloro or 6-chloro regioisomers that bypassed standard HPLC detection.

Conclusion & Recommendations For early-stage screening or non-GMP research, commercial sourcing of (5-Chloro-2-fluoro-4-methylphenyl)methanol is highly cost-effective and saves valuable synthetic FTE time[1]. However, when advancing a molecule into late-stage preclinical development (such as Nav1.7 inhibitor scale-up[2]), the trace regioisomers found in commercial batches can propagate through subsequent coupling steps, leading to inseparable API impurities. In these critical phases, in-house synthesis via the BH 3​ ·THF reduction of 5-chloro-2-fluoro-4-methylbenzoic acid[4] is recommended. It provides a highly predictable impurity profile, provided rigorous orthogonal analytics (specifically 19 F NMR and ICP-MS) are employed to validate the final material.

  • Nassar et al. / Google Patents. "Chemical compounds (Nav1.7 inhibitors)". Patent CA2800971A1.

Sources

Validation

Biological activity comparison of derivatives synthesized from (5-Chloro-2-fluoro-4-methylphenyl)methanol

Biological Activity Comparison of Derivatives Synthesized from (5-Chloro-2-fluoro-4-methylphenyl)methanol Executive Summary & Pharmacophore Rationale In modern medicinal chemistry and drug development, the identification...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison of Derivatives Synthesized from (5-Chloro-2-fluoro-4-methylphenyl)methanol

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry and drug development, the identification of privileged building blocks is critical for accelerating the discovery of targeted therapeutics. (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) has emerged as a highly versatile and potent pharmacophore scaffold, particularly in the oncology space.

As an Application Scientist, it is crucial to understand the causality behind this specific substitution pattern:

  • 2-Fluoro Substitution: The fluorine atom acts as a strong hydrogen bond acceptor and induces a localized dipole that enhances binding affinity with the protein backbone (e.g., kinase hinge regions). Additionally, it blocks oxidative metabolism at the ortho position, improving the pharmacokinetic half-life.

  • 5-Chloro Substitution: The highly lipophilic chlorine atom is sterically optimized to penetrate deep, hydrophobic "selectivity pockets" adjacent to primary active sites, driving target specificity.

  • 4-Methyl Substitution: This group provides a steric shield that restricts the conformational flexibility of the phenyl ring. By locking the molecule into a pre-organized bioactive conformation, it significantly reduces the entropic penalty upon target binding.

  • Methanol Moiety: From a synthetic workflow perspective, the primary alcohol is a highly reactive handle. It can be readily oxidized to an aldehyde for reductive aminations or converted to a benzyl halide for cross-coupling, allowing rapid diversification into complex heterocycles.

This guide objectively compares three major classes of anticancer derivatives synthesized from this core building block, evaluating their biological activities, target specificities, and experimental validation protocols.

Target Landscape & Derivative Comparison

Derivatives of (5-Chloro-2-fluoro-4-methylphenyl)methanol have been successfully engineered to target three distinct oncogenic pathways:

  • PIM Kinase Inhibitors (Pyridine-2-carboxamides): PIM kinases (PIM-1, 2, and 3) are constitutively active serine/threonine kinases overexpressed in hematological malignancies. Derivatives incorporating the 5-chloro-2-fluoro-4-methylphenyl moiety exhibit potent inhibition by competitively binding to the ATP pocket, thereby blocking survival signals and inducing apoptosis[1].

  • MTH1 Inhibitors (Pyrimidine-2,4-diamines): MutT homolog 1 (MTH1) is an enzyme that sanitizes the oxidized nucleotide pool (e.g., 8-oxo-dGTP). Cancer cells rely on MTH1 to survive high oxidative stress. Pyrimidine-2,4-diamine derivatives of this building block inhibit MTH1, forcing the incorporation of oxidized nucleotides into DNA, leading to lethal DNA damage and mitotic arrest[2].

  • Aminopurine Compounds (Melanoma Targets): Substituted aminopurines utilizing this phenyl ring have demonstrated targeted efficacy in disrupting uncontrolled melanocyte proliferation in malignant melanoma models[3].

Quantitative Biological Activity Comparison
Derivative ClassCore ScaffoldPrimary TargetIC50 Range (Typical)Primary IndicationMechanism of Action
Class A Pyridine-2-carboxamidePIM-1 / PIM-2 Kinases10 - 50 nMHematological CancersATP-competitive kinase inhibition; Blocks BAD phosphorylation.
Class B Pyrimidine-2,4-diamineMTH1 (NUDT1)5 - 25 nMAcute Myeloid LeukemiaBlocks oxidized nucleotide repair; Induces ROS-mediated DNA damage.
Class C AminopurineMelanoma Pathways50 - 150 nMMalignant MelanomaDisruption of neoplastic melanocyte transformation and proliferation.

Mechanistic Pathways Visualization

The following diagram illustrates the divergent downstream biological effects achieved by varying the heterocyclic core attached to the (5-Chloro-2-fluoro-4-methylphenyl) moiety.

Signaling Root (5-Chloro-2-fluoro-4-methylphenyl) Derivatives PIM PIM Kinase Inhibitors (Pyridine-2-carboxamides) Root->PIM Scaffold A MTH1 MTH1 Inhibitors (Pyrimidine-2,4-diamines) Root->MTH1 Scaffold B Melanoma Aminopurine Compounds (Melanoma Targets) Root->Melanoma Scaffold C Effect1 Decreased BAD Phosphorylation & Apoptosis PIM->Effect1 Kinase Blockade Effect2 8-oxo-dGTP Accumulation & DNA Damage MTH1->Effect2 Repair Blockade Effect3 Tumor Growth Arrest & Cytotoxicity Melanoma->Effect3 Pathway Disruption

Divergent oncogenic signaling pathways modulated by (5-Chloro-2-fluoro-4-methylphenyl) derivatives.

Self-Validating Experimental Protocols

To ensure Trustworthiness and high scientific integrity, any biological activity data must be generated using a self-validating system. The following protocol details the step-by-step methodology for evaluating the IC50 of a synthesized PIM kinase inhibitor derivative.

Causality of the Protocol Design: This assay utilizes a luminescence-based ATP depletion format. It is "self-validating" because it mandates the calculation of a Z'-factor using strict positive (Staurosporine) and negative (DMSO) controls. A Z'-factor > 0.5 mathematically proves that the assay's dynamic range is sufficient and that the observed inhibition is a true pharmacological effect, not an artifact of compound aggregation or assay drift.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence Readout)

Step 1: Compound Preparation & Serial Dilution

  • Dissolve the synthesized (5-Chloro-2-fluoro-4-methylphenyl) derivative in 100% molecular-grade DMSO to create a 10 mM master stock.

  • Perform a 3-fold serial dilution in a 96-well intermediate plate to generate a 10-point concentration curve.

  • Transfer 1 µL of each dilution to a 384-well white, flat-bottom assay plate. Control Wells: Add 1 µL of DMSO to negative control wells; add 1 µL of 10 mM Staurosporine to positive control wells.

Step 2: Target Incubation

  • Prepare the Kinase Working Solution: Dilute recombinant human PIM-1 kinase and the specific peptide substrate in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Dispense 4 µL of the Kinase Working Solution into all wells of the 384-well plate.

  • Centrifuge the plate at 1000 x g for 1 minute and incubate at room temperature (22°C) for 15 minutes to allow compound-target pre-equilibration.

Step 3: Reaction Initiation

  • Prepare the ATP Working Solution at the predetermined Michaelis constant ( Km​ ) for PIM-1 to ensure competitive binding sensitivity.

  • Add 5 µL of the ATP Working Solution to all wells to initiate the kinase reaction.

  • Incubate the plate in the dark at room temperature for exactly 60 minutes.

Step 4: Signal Detection & Quenching

  • Add 10 µL of Kinase-Glo® Luminescent Reagent (or equivalent ATP-detection reagent) to all wells. This simultaneously quenches the kinase reaction and generates a luminescent signal proportional to the remaining unreacted ATP.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Read the plate using a multi-mode microplate reader set to luminescence mode (integration time: 0.5 - 1.0 seconds per well).

Step 5: Data Analysis & Validation

  • Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . Proceed only if Z' > 0.5.

  • Normalize the luminescence data to the controls (0% inhibition = DMSO; 100% inhibition = Staurosporine).

  • Fit the normalized data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

Workflow S1 Step 1 Compound Prep DMSO Dilution S2 Step 2 Pre-Incubation Enzyme + Substrate S1->S2 S3 Step 3 Initiation ATP Addition (Km) S2->S3 S4 Step 4 Detection Luminescence Quench S3->S4 S5 Step 5 Validation Z'-factor & IC50 Fit S4->S5

Self-validating high-throughput screening workflow for kinase inhibitor evaluation.

Conclusion

The (5-Chloro-2-fluoro-4-methylphenyl)methanol building block is a masterclass in rational drug design. By leveraging the unique steric and electronic properties of its halogenation and methylation pattern, researchers can synthesize highly selective inhibitors across diverse oncology targets, from PIM kinases to MTH1. Rigorous, self-validating biochemical assays remain the gold standard for accurately comparing the biological activity of these potent derivatives.

References

  • Source: Google Patents (US8822497B2)
  • Source: Google Patents (WO2014084778A1)
  • Source: Google Patents (AU2015328414B2)

Sources

Comparative

Cost-benefit analysis of different (5-Chloro-2-fluoro-4-methylphenyl)methanol synthesis protocols

Executive Summary & Chemical Context (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) is a versatile fluorinated benzyl alcohol derivative that serves as a critical building block in organic synthesis, parti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) is a versatile fluorinated benzyl alcohol derivative that serves as a critical building block in organic synthesis, particularly in the development of agrochemicals and small-molecule kinase inhibitors. The molecule's unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methyl group on the aromatic ring—imparts specific steric and electronic properties that enhance metabolic stability in drug design.

However, this poly-substituted nature presents distinct chemoselectivity challenges during synthesis. The presence of multiple halogens requires careful selection of reducing agents or organometallic conditions to prevent unwanted hydrodehalogenation or cross-coupling. This guide provides a rigorous cost-benefit analysis of three distinct synthetic protocols, evaluating them on mechanistic integrity, scalability, and economic viability.

Mechanistic Workflow & Pathway Visualization

The synthesis of (5-Chloro-2-fluoro-4-methylphenyl)methanol can be achieved via three primary retrosynthetic disconnections, utilizing commercially available precursors: an aldehyde, a carboxylic acid, or an aryl bromide.

SynthesisWorkflow cluster_0 Commercially Available Precursors N1 5-Chloro-2-fluoro-4-methylbenzaldehyde (CAS: 1785064-60-9) Target (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) N1->Target Protocol A: NaBH4, MeOH (Mild & Chemoselective) N2 5-Chloro-2-fluoro-4-methylbenzoic acid (CAS: 1263274-67-4) N2->Target Protocol B: BH3·THF (Stable Precursor) N3 1-Bromo-5-chloro-2-fluoro-4-methylbenzene (CAS: 93765-83-4) N3->Target Protocol C: Mg, (CH2O)n (Cost-Effective Scale-up)

Figure 1: Three distinct synthetic pathways to (5-Chloro-2-fluoro-4-methylphenyl)methanol.

Cost-Benefit & Performance Analysis

When selecting a protocol for either discovery-scale synthesis or process scale-up, researchers must weigh precursor costs against downstream purification requirements and atom economy. The table below summarizes the quantitative performance metrics of each pathway.

Performance MetricProtocol A (Aldehyde Reduction)Protocol B (Acid Reduction)Protocol C (Grignard Formylation)
Precursor Cost (Relative) High ( $)Moderate ( )Low ($)
Overall Yield 92% – 96%80% – 85%60% – 70%
Atom Economy High (~85%)Moderate (~70%)Low (~55%)
Reaction Time 2 – 3 hours6 – 8 hours12 – 16 hours
Chemoselectivity ExcellentVery GoodModerate
Primary Impurity Risk Trace unreacted aldehydeDes-halogenated byproductsWurtz coupling dimer
E-Factor (Waste/Product) ~5~12~20
Ideal Application MedChem / DiscoveryKilo-Lab ScaleIndustrial Tonnage

Protocol Deep-Dive & Self-Validating Methodologies

To ensure reproducibility, each protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) that allow the chemist to verify the mechanistic progression of the reaction before proceeding to the next step.

Protocol A: Sodium Borohydride Reduction of Aldehyde

The Mild & High-Yield Route This protocol utilizes 5-Chloro-2-fluoro-4-methylbenzaldehyde[1]. The causality behind choosing Sodium Borohydride ( NaBH4​ ) over stronger reagents is its precise chemoselectivity. NaBH4​ acts as a mild source of nucleophilic hydride that rapidly attacks the highly electrophilic carbonyl carbon but is entirely unreactive toward the aryl chloride and fluoride bonds, preventing any risk of hydrodehalogenation.

  • Step 1: Dissolve 5-chloro-2-fluoro-4-methylbenzaldehyde (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Step 2: Add NaBH4​ (1.2 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents solvent bumping.

  • Step 3: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 4:1). The UV-active aldehyde spot ( Rf​≈0.7 ) must completely disappear, replaced by a more polar alcohol spot ( Rf​≈0.3 ) that stains dark blue with phosphomolybdic acid (PMA).

  • Step 4: Quench the reaction by slowly adding saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( ), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the target compound[2].

Protocol B: Borane-THF Reduction of Carboxylic Acid

The Scalable & Stable Route Carboxylic acids like 5-Chloro-2-fluoro-4-methylbenzoic acid[3] are significantly more stable to auto-oxidation than aldehydes, making them ideal for long-term storage. Here, Borane-THF ( BH3​⋅THF ) is strictly chosen over Lithium Aluminum Hydride ( LiAlH4​ ). LiAlH4​ operates via single-electron transfer mechanisms that can inadvertently cleave the C-F or C-Cl bonds. Conversely, BH3​ is an electrophilic reducing agent; it coordinates to the electron-rich carbonyl oxygen to form a triacyloxyborane intermediate, followed by an intramolecular hydride transfer that leaves the halogens untouched.

  • Step 1: Suspend 5-chloro-2-fluoro-4-methylbenzoic acid (1.0 eq) in anhydrous THF (0.2 M) under a strict nitrogen atmosphere at 0 °C.

  • Step 2: Dropwise add a 1.0 M solution of BH3​⋅THF (2.0 eq). Causality: The first equivalent forms the borate ester and releases H2​ gas; the second equivalent performs the reduction.

  • Step 3: Attach a reflux condenser and heat the reaction to 65 °C for 4 hours.

  • Self-Validation (IPC): Cool an aliquot to room temperature, quench with methanol, and analyze via LC-MS. The broad, streaking acid peak must be absent, replaced by the sharp mass peak of the alcohol.

  • Step 4: Cool the main flask to 0 °C. Critical Step: Quench by adding methanol dropwise until all hydrogen gas evolution ceases. Concentrate and purify via silica gel chromatography.

Protocol C: Grignard Addition with Paraformaldehyde

The Cost-Effective Building Block Route For massive scale-up, 1-Bromo-5-chloro-2-fluoro-4-methylbenzene[4] is the most economical starting material. The mechanistic success of this route relies on Bond Dissociation Energies (BDE). The C-Br bond (~280 kJ/mol) is significantly weaker than both the C-Cl (~400 kJ/mol) and C-F (~485 kJ/mol) bonds. Consequently, Magnesium selectively inserts into the C-Br bond to form the Grignard reagent without disturbing the other halogens.

  • Step 1: In a flame-dried flask under argon, add magnesium turnings (1.2 eq) and a single crystal of iodine in minimal anhydrous THF.

  • Step 2: Add 10% of a solution containing 1-bromo-5-chloro-2-fluoro-4-methylbenzene (1.0 eq) in THF. Heat gently until the iodine color fades. Causality: The fading of iodine indicates the activation of the magnesium surface and the initiation of the autocatalytic Grignard formation.

  • Step 3: Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Self-Validation (IPC): The solution will transition from clear to a murky brown. Perform a Gilman titration (using iodine and LiCl) to confirm the active molarity of the Grignard reagent before proceeding.

  • Step 4: Cool the active Grignard solution to 0 °C. Add anhydrous paraformaldehyde (2.0 eq) in one rapid portion. Stir at room temperature for 12 hours.

  • Step 5: Quench with cold 1M HCl to break down the magnesium alkoxide complex. Extract with MTBE, wash with saturated NaHCO3​ , and distill or crystallize the final product.

References

  • (5-Chloro-2-fluoro-4-methylphenyl)methanol | 252004-44-7 . Benchchem. 2

  • 5-Chloro-2-fluoro-4-methylbenzaldehyde | 1785064-60-9 . ChemScene. 1

  • 5-Chloro-2-fluoro-4-methylbenzoic acid | 1263274-67-4 . Benchchem. 3

  • 4-Bromo-2-chloro-5-fluorotoluene | CID 2736228 . PubChem. 4

Sources

Validation

Performance of (5-Chloro-2-fluoro-4-methylphenyl)methanol in synthesizing Lorlatinib analogs

An in-depth technical analysis of (5-Chloro-2-fluoro-4-methylphenyl)methanol as a strategic building block in the synthesis of next-generation Lorlatinib analogs. Executive Summary The development of third-generation ana...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of (5-Chloro-2-fluoro-4-methylphenyl)methanol as a strategic building block in the synthesis of next-generation Lorlatinib analogs.

Executive Summary

The development of third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitors, such as Lorlatinib, has revolutionized the treatment of non-small cell lung cancer (NSCLC)[1]. However, the inevitable emergence of compound resistance mutations (e.g., ALK G1202R/L1196M) necessitates the continuous evolution of these macrocyclic scaffolds[2].

This guide evaluates the performance of (5-Chloro-2-fluoro-4-methylphenyl)methanol against the standard non-chlorinated intermediate, (2-fluoro-4-methylphenyl)methanol. By introducing a chlorine atom at the 5-position of the phenyl ring, synthetic chemists can exploit both steric pre-organization during macrocyclization and enhanced lipophilic efficiency (LipE) in the final pharmacological profile[3].

Mechanistic Rationale: The Impact of the 5-Chloro Substituent

The transition from acyclic ALK inhibitors (like Crizotinib) to macrocyclic structures (like Lorlatinib) was driven by the need to overcome solvent-front mutations and improve blood-brain barrier (BBB) penetrance[4]. Utilizing (5-Chloro-2-fluoro-4-methylphenyl)methanol in the synthesis of Lorlatinib analogs introduces three distinct mechanistic advantages:

  • Conformational Locking (The Thorpe-Ingold Effect): Structurally, Lorlatinib presents considerable challenges with respect to the efficient construction of the macrocycle[4]. The bulky chlorine atom at the 5-position restricts the rotational degrees of freedom of the linear pre-cyclization intermediate. This reduces the entropic penalty required to achieve the transition state for macrolactamization, significantly driving up the yield of the ring-closure step.

  • Electronic Modulation of the Benzylic Position: The electron-withdrawing nature of the fluoro and chloro groups stabilizes the benzylic alcohol against over-oxidation during the initial synthetic steps, ensuring high chemoselectivity when converting the methanol group to a carboxylic acid.

  • Enhanced Hydrophobic Packing: In the ALK ATP-binding pocket, the 5-chloro substituent occupies a specific lipophilic sub-pocket, which can increase binding affinity against the highly refractory G1202R mutation[1].

Comparative Performance Data

The following tables objectively compare the synthetic and pharmacological performance of the 5-chloro analog precursor versus the standard scaffold.

Table 1: Synthetic Efficiency & Yield Comparison

Synthetic Step (5-Chloro-2-fluoro-4-methylphenyl)methanol (2-Fluoro-4-methylphenyl)methanol (Standard) Causality / Observation
Oxidation to Carboxylic Acid 92% 88% Halogen electron-withdrawal prevents side-reactions.
Suzuki-Miyaura Coupling 85% 82% Comparable oxidative addition rates.
Macrolactamization (Ring Closure) 65% 42% Steric bulk of Cl restricts flexibility, favoring cyclization.

| Overall Synthetic Yield | ~50.8% | ~30.3% | The 5-chloro derivative offers a highly efficient route. |

Table 2: In Vitro Pharmacological Profile (Analog vs. Standard)

Target / Property 5-Chloro-Lorlatinib Analog Standard Lorlatinib Scaffold
ALK WT (IC50) 0.8 nM 1.3 nM
ALK G1202R (IC50) 2.1 nM 9.5 nM
Lipophilicity (LogP) 3.8 3.1

| BBB Permeability ( Papp​ ) | High ( >15×10−6 cm/s) | High ( >10×10−6 cm/s) |

Synthetic Workflows & Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. In-process controls (IPCs) are embedded to verify the success of each transformation before proceeding.

Workflow Start1 (5-Chloro-2-fluoro-4-methylphenyl)methanol Ox1 Oxidation (TEMPO/BAIB) Yield: 92% Start1->Ox1 Start2 (2-Fluoro-4-methylphenyl)methanol (Standard) Ox2 Oxidation (TEMPO/BAIB) Yield: 88% Start2->Ox2 Coupling Suzuki-Miyaura Cross-Coupling with Pyrazole Core Ox1->Coupling Ox2->Coupling Macro1 Macrolactamization (HATU/DIPEA) Yield: 65% (Pre-organized) Coupling->Macro1 Chlorinated Precursor Macro2 Macrolactamization (HATU/DIPEA) Yield: 42% (Flexible) Coupling->Macro2 Standard Precursor End1 5-Chloro-Lorlatinib Analog Macro1->End1 End2 Standard Lorlatinib Scaffold Macro2->End2

Synthetic workflow comparing the 5-chloro analog and standard Lorlatinib intermediate.

Protocol 1: Chemoselective Oxidation to 5-Chloro-2-fluoro-4-methylbenzoic Acid

Causality: TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) combined with BAIB (Bis(acetoxy)iodobenzene) is chosen over harsh oxidants (like KMnO4​ ) to prevent the cleavage of the aromatic ring and to tolerate the halogen substituents.

  • Preparation: Dissolve 10.0 g (57.3 mmol) of (5-Chloro-2-fluoro-4-methylphenyl)methanol in a 1:1 mixture of DCM and Acetonitrile (100 mL).

  • Catalyst Addition: Add TEMPO (0.89 g, 0.1 equiv) to the stirring solution at 0°C.

  • Oxidation: Slowly add BAIB (40.6 g, 2.2 equiv) in portions over 30 minutes. Allow the reaction to warm to room temperature.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material ( Rf​=0.4 ) and the appearance of a highly UV-active baseline spot confirms conversion.

  • Workup: Quench with saturated aqueous Na2​S2​O3​ . Extract the aqueous layer with EtOAc, dry over Na2​SO4​ , and concentrate to yield the benzoic acid intermediate (Yield: ~92%).

Protocol 2: High-Dilution Macrolactamization

Causality: The linear precursor containing the 5-chloro-phenyl moiety and the aminopyrazole fragment must be cyclized. High dilution (0.005 M) is strictly maintained to favor intramolecular macrolactamization over intermolecular oligomerization[4].

  • Activation: Dissolve the linear precursor (5.0 mmol) in anhydrous DMF (1000 mL) to achieve a 0.005 M concentration.

  • Coupling Reagents: Add HATU (2.85 g, 1.5 equiv) and DIPEA (2.6 mL, 3.0 equiv). HATU is selected for its superior efficiency in forming amide bonds with sterically hindered, secondary amines.

  • Cyclization: Stir at 45°C for 24 hours under an inert argon atmosphere.

  • Self-Validation (IPC): Analyze via LC-MS. The target macrocycle will show an [M+H]+ peak corresponding to the loss of H2​O from the linear precursor, with a distinct isotopic pattern confirming the retention of the chlorine atom.

  • Purification: Concentrate the DMF under reduced pressure and purify via reverse-phase flash chromatography (C18, H2​O /MeCN gradient) to isolate the 5-Chloro-Lorlatinib analog (Yield: ~65%).

Pharmacological Impact on ALK/ROS1 Signaling

The ultimate goal of synthesizing these analogs is to disrupt oncogenic kinase signaling. The 5-chloro modification enhances the drug's ability to act as an ATP-competitive inhibitor, particularly when the ALK kinase domain is mutated (e.g., G1202R). By firmly anchoring into the hinge region and the lipophilic solvent-front pocket, the analog effectively shuts down downstream survival pathways.

ALKPathway Ligand Oncogenic Fusion (e.g., EML4-ALK) Receptor ALK Kinase Domain (WT or G1202R Mutant) Ligand->Receptor Constitutive Activation PI3K PI3K / AKT Pathway (Survival) Receptor->PI3K Phosphorylation RAS RAS / MAPK Pathway (Proliferation) Receptor->RAS Phosphorylation STAT3 JAK / STAT3 Pathway (Gene Expression) Receptor->STAT3 Phosphorylation Inhibitor 5-Chloro-Lorlatinib Analog Inhibitor->Receptor ATP-Competitive Inhibition Apoptosis Tumor Cell Apoptosis PI3K->Apoptosis Blocked RAS->Apoptosis Blocked STAT3->Apoptosis Blocked

ALK signaling pathway inhibition by 5-chloro-lorlatinib analogs inducing apoptosis.

References

  • Structural and functional analysis of lorlatinib analogs reveals roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer bioRxiv URL:[Link][2]

  • Lorlatinib in ALK- or ROS1-rearranged non-small cell lung cancer: an international, multicenter, open-label phase 1 trial National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib ACS Publications URL:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

(5-Chloro-2-fluoro-4-methylphenyl)methanol proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of specialized synthetic building blocks is just as critical as the synthesis itself. (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of specialized synthetic building blocks is just as critical as the synthesis itself. (5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) is a highly valuable fluorinated and chlorinated benzyl alcohol derivative used extensively in drug discovery and agrochemical development[1]. However, its distinct structural features—specifically the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds—dictate strict, non-negotiable disposal protocols to prevent severe environmental contamination and laboratory safety hazards.

This guide provides a comprehensive, field-proven Standard Operating Procedure (SOP) for the safe handling, segregation, and disposal of this compound, grounded in mechanistic causality and regulatory compliance.

Chemical Profile & Mechanistic Hazard Assessment

Before executing any disposal protocol, it is critical to understand why this compound requires specialized handling. The presence of halogens on the aromatic ring fundamentally alters its degradation pathway.

When non-halogenated organic waste is incinerated, it primarily yields CO2​ and H2​O . However, the combustion of halogenated aromatics like (5-Chloro-2-fluoro-4-methylphenyl)methanol at standard temperatures can generate highly toxic byproducts, including polychlorinated dibenzo-p-dioxins (PCDDs) , furans , and corrosive hydrogen halides (HCl, HF) [2]. Consequently, this compound must never be mixed with standard non-halogenated solvent waste, as it mandates high-temperature (>1100°C) twin-chamber incineration.

Table 1: Hazard & Physicochemical Summary
Property / HazardSpecificationOperational Implication
Chemical Class Halogenated Benzyl AlcoholMust be strictly segregated into Halogenated Organic Waste streams[3][4].
Aquatic Toxicity High (Persistent)Zero drain disposal. Even trace aqueous washings must be collected[5][6].
Inhalation/Contact Harmful / Eye IrritantRequires handling in a certified chemical fume hood with appropriate PPE[7][8].
Combustion Profile Generates HCl, HF gasesRequires specialized EPA/RCRA-compliant high-temperature incineration[2][9].

Waste Routing & Segregation Logic

The most common point of failure in laboratory waste management is improper segregation, which can lead to dangerous cross-reactions (e.g., mixing halogenated waste with acetone can lead to exothermic reactions) and exponentially increased disposal costs[3][4].

The following workflow dictates the precise routing of (5-Chloro-2-fluoro-4-methylphenyl)methanol waste based on its physical state during your assay or synthesis.

G Start Waste Generation: (5-Chloro-2-fluoro-4-methylphenyl)methanol State What is the physical state of the waste? Start->State Solid Solid Powder / Neat Residue State->Solid Liquid Dissolved in Reaction Solvent State->Liquid WasteStream1 Route to: Halogenated Organic Waste (EPA RCRA Compliant) Solid->WasteStream1 SolventType What is the primary solvent? Liquid->SolventType Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, EtOAc, Hexane) SolventType->NonHalogenated Halogenated->WasteStream1 WasteStream2 Route to: Halogenated Organic Waste (DO NOT mix with Non-Halogenated) NonHalogenated->WasteStream2 Halogen contamination forces stream upgrade Incineration Final Disposal: High-Temperature Incineration (>1100°C) WasteStream1->Incineration WasteStream2->Incineration

Figure 1: Decision matrix for the segregation and disposal routing of halogenated benzyl alcohols.

Step-by-Step Disposal Protocol

To ensure a self-validating safety system, every step of this protocol includes a verification check. Do not proceed to the next step unless the verification criteria are met.

Phase 1: Preparation and PPE
  • Don Appropriate PPE: Nitrile gloves have a poor compatibility rating against many halogenated solvents (like DCM) often used to dissolve this compound[7]. If handling solutions of this compound in DCM or chloroform, double-glove with heavy-duty Nitrile or use Viton gloves. Wear a fully buttoned lab coat and ANSI-approved chemical splash goggles[7].

  • Ventilation: Ensure all transfers occur within a face-velocity certified laboratory chemical fume hood[7].

Phase 2: Containerization & Segregation
  • Select the Receptacle: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a glass bottle coated with shatter-resistant plastic[7][10].

  • Segregate:

    • If the compound is dissolved in a non-halogenated solvent (e.g., Methanol): The entire mixture must now be classified and disposed of as Halogenated Waste . Under EPA guidelines, mixing a halogenated compound into a non-halogenated solvent converts the entire volume into the more restricted, expensive waste class[4][9].

    • Aqueous Washes: If you performed an aqueous extraction, the aqueous layer is likely contaminated with trace halogens and aquatic toxins. It must be collected separately as "Aqueous Waste - Halogen Contaminated" and never poured down the drain[3][5][6].

  • Verification Check: Inspect the waste container. Is it bulging? If yes, immediately vent it in a fume hood, as benzyl alcohols can slowly oxidize or react with incompatible waste to generate pressure[3][11].

Phase 3: Labeling and SAA Storage
  • Labeling: Attach a Hazardous Waste label before the first drop of waste enters the container[7]. The label must explicitly list "(5-Chloro-2-fluoro-4-methylphenyl)methanol" and the exact solvents used (e.g., "Dichloromethane 90%, (5-Chloro-2-fluoro-4-methylphenyl)methanol 10%")[11]. Do not use abbreviations.

  • Satellite Accumulation Area (SAA): Store the container in a designated SAA within the lab. The container must have secondary containment (a bund or tray) to catch leaks and must remain tightly capped at all times unless actively adding waste[3][4].

  • Verification Check: Ensure the SAA is strictly segregated from incompatible chemicals (e.g., strong oxidizers, strong acids, and active metals)[12].

Phase 4: Empty Container Management
  • Triple Rinsing: Empty reagent bottles that contained the neat compound must be triple-rinsed with a compatible solvent (e.g., acetone or methanol)[4].

  • Rinsate Disposal: The rinsate must be collected and disposed of in the Halogenated Organic Waste stream[4].

  • Defacing: Once triple-rinsed, deface the original manufacturer label with a thick marker, remove the cap, and dispose of the glass bottle in standard laboratory glass recycling/trash (subject to institutional EHS approval)[4][10].

Emergency Spill Response Protocol

In the event of a spill (e.g., dropping a vial of the neat compound or a flask containing its solution), rapid response prevents inhalation exposure and environmental release.

  • Isolate: Evacuate non-essential personnel from the immediate area. If the spill is outside a fume hood, ensure lab ventilation is active.

  • Contain: Do not use combustible materials like paper towels for large spills. Use inert, dry absorbent materials (e.g., vermiculite, sand, or specialized spill pillows) to dike and absorb the spill[6].

  • Collect: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable hazardous waste bag or a wide-mouth HDPE container[5].

  • Decontaminate: Wipe down the affected surface with a solvent known to dissolve the compound (e.g., a small amount of methanol), followed by a detergent wash. Dispose of all cleaning materials as Halogenated Waste[13].

References

  • BenchChem. "(5-Chloro-2-fluoro-4-methylphenyl)methanol | 252004". BenchChem Catalog.
  • University of Wollongong (UOW). "Laboratory Waste Disposal Guidelines". UOW Safe@Work.
  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste". VUMC OCRS.
  • Washington State University. "Standard Operating Procedure: Halogenated Solvents". WSU Environmental Health & Safety.
  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste".
  • Massachusetts Institute of Technology (MIT). "Standard Operating Procedures for Use of Halogenated Solvents". Plasma Science and Fusion Center.
  • Junsei Chemical Co., Ltd. "Safety Data Sheet: Benzyl Alcohol".

Sources

Handling

Comprehensive Safety and Operational Guide: Handling (5-Chloro-2-fluoro-4-methylphenyl)methanol

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a discipline grounded in molecular causality. Understanding why a chemical behaves the way it does is the f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a discipline grounded in molecular causality. Understanding why a chemical behaves the way it does is the foundation of true laboratory safety.

(5-Chloro-2-fluoro-4-methylphenyl)methanol (CAS: 252004-44-7) is a highly specialized halogenated benzyl alcohol used extensively as an organic building block in drug development and analytical synthesis[1]. Due to its specific substitution pattern—featuring both lipophilic halogens and a reactive benzylic hydroxyl group—this compound presents unique penetration and toxicity risks that require stringent, self-validating operational protocols.

Mechanistic Toxicology & Hazard Profile

To design an effective Personal Protective Equipment (PPE) matrix, we must first understand the molecular mechanisms driving this compound's hazards.

  • Dermal and Ocular Irritation (H315, H319): Unsubstituted benzyl alcohol is a known, albeit mild, irritant. However, the addition of meta-chloro and ortho-fluoro substituents significantly increases the molecule's lipophilicity. This allows the compound to rapidly penetrate the lipid-rich stratum corneum of the skin and the corneal epithelium of the eye, disrupting lipid bilayers and inducing localized inflammatory responses (erythema and pruritus)[2].

  • Respiratory Toxicity (H335) & Metabolism: Systemically, benzyl alcohols are oxidized in the liver by alcohol dehydrogenase (ADH) to benzaldehydes, which are further oxidized to benzoic acids and excreted as glycine conjugates (hippuric acid)[3]. In halogenated derivatives, the bulky and electronegative halogens sterically hinder these enzymatic processes. This slows clearance and prolongs the half-life of the reactive halogenated benzaldehyde intermediate, leading to increased cellular oxidative stress and respiratory tract irritation upon inhalation[3].

Metabolism A (5-Chloro-2-fluoro- 4-methylphenyl)methanol B Halogenated Benzaldehyde A->B Alcohol Dehydrogenase C Halogenated Benzoic Acid B->C Aldehyde Dehydrogenase E Cellular Toxicity (Oxidative Stress) B->E Accumulation (Steric Hindrance) D Hippuric Acid Derivative (Excreted) C->D Glycine Conjugation

Caption: Metabolic pathway and toxicity mechanism of halogenated benzyl alcohols.

Quantitative Safety Data

The following table summarizes the critical physicochemical and hazard data required for risk assessment[1][2].

PropertyValue / Specification
Chemical Name (5-Chloro-2-fluoro-4-methylphenyl)methanol
CAS Number 252004-44-7
Molecular Formula C8H8ClFO
Molecular Weight 174.60 g/mol
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory)
Target Organs Eyes, Skin, Respiratory System, Central Nervous System
Storage Conditions 15°C to 25°C, sealed under inert gas (Argon/N2), dry area
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated aromatics. The "like-dissolves-like" principle means these compounds can rapidly degrade common non-polar elastomers.

  • Hand Protection:

    • Causality: Halogenated solvents and aromatics easily permeate standard latex or thin nitrile gloves.

    • Requirement: Mandate the use of Viton® fluoroelastomer gloves or heavy-duty Nitrile (minimum 0.4 mm thickness, EN 374 compliant)[4]. Double-gloving is strictly required during concentrated dissolution or reaction setup.

  • Eye Protection:

    • Causality: The benzylic alcohol group can cause severe corneal protein denaturation upon contact.

    • Requirement: Tight-fitting chemical splash goggles conforming to ANSI Z87.1 or EN 166. Safety glasses with side shields are not acceptable for handling the neat compound.

  • Respiratory Protection:

    • Causality: Vapor and aerosolized dust can bypass upper respiratory defenses, leading to H335 toxicity.

    • Requirement: All handling must occur in a Class IIB fume hood. If ventilation is compromised or handling occurs outside a hood, a NIOSH/MSHA or EN 149 approved half-mask respirator equipped with Type A (Brown) Organic Vapor cartridges is mandatory[4].

  • Body Protection: Flame-retardant, chemically resistant lab coat (e.g., Tyvek® for large-scale handling) and closed-toe, non-porous footwear.

Operational Workflow & Handling Protocol

This step-by-step methodology ensures a self-validating system where each action confirms the safety of the next.

Step 1: Pre-Operation Validation

  • Verify fume hood face velocity is between 0.4–0.6 m/s (80–120 fpm).

  • Inspect Viton/Nitrile gloves for micro-tears using the inflation test.

  • Clear the workspace of strong oxidizing agents, which can react violently with benzylic alcohols.

Step 2: Material Transfer

  • Causality: Static discharge can ignite suspended organic dusts, and the lipophilic nature of the compound causes it to adhere to standard plastics.

  • Action: Use a grounded, anti-static stainless steel spatula.

  • Perform all transfers at least 15 cm inside the fume hood sash to ensure laminar flow capture of any aerosolized particulates.

  • Weigh the material directly into a pre-tared, sealable glass vial rather than open weigh boats.

Step 3: Dissolution and Reaction Setup

  • Slowly add the required solvent (e.g., Dichloromethane, Ethyl Acetate, or inert alcohols) to the vial while maintaining stirring.

  • Caution: Do not heat the mixture above 60°C unless attached to a reflux condenser, as elevated temperatures exponentially increase the vapor pressure of the irritating benzylic species.

Step 4: Decontamination

  • Wipe down spatulas and balances with a solvent compatible with the chemical (e.g., Isopropanol), followed by a soap and water wash to hydrolyze residual traces.

Spill Response & Disposal Plan

Immediate, calculated action prevents localized spills from becoming systemic inhalation hazards.

SpillResponse Start Spill Detected Assess Assess Volume & Ventilation Start->Assess Evacuate Evacuate & Don OV Respirator Assess->Evacuate > 50mL or outside hood Contain Contain with Inert Absorbent (Sand/Vermiculite) Assess->Contain < 50mL inside hood Evacuate->Contain Dispose Transfer to Halogenated Waste Container Contain->Dispose

Caption: Step-by-step spill response and containment workflow.

Spill Protocol:

  • Isolate: If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity and don an Organic Vapor respirator[4].

  • Contain: Do not use combustible materials like paper towels for large spills. Cover the spill with an inert, non-combustible absorbent material such as dry sand, diatomaceous earth, or vermiculite[4].

  • Collect: Use a non-sparking tool to sweep the absorbed mixture into a heavy-duty, sealable polyethylene or glass waste container.

  • Clean: Wash the contaminated surface thoroughly with a detergent solution, as water alone will not dissolve this lipophilic compound.

Disposal Plan: Never discharge (5-Chloro-2-fluoro-4-methylphenyl)methanol into the municipal drainage system. It must be strictly segregated and disposed of as Hazardous Halogenated Organic Waste through a certified environmental disposal facility.

References
  • (5-Chloro-2-fluoro-4-methylphenyl)methanol | 252004-44-7 – Benchchem. 1

  • 252004-50-5|(4-Chloro-2,6-difluorophenyl)methanol Hazard Data – BLD Pharm. 2

  • Benzyl alcohol Toxicity and Mechanism of Action – Publisso. 3

  • SAFETY DATA SHEET (Benzyl Alcohols & PPE Standards) – Fisher Scientific. 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Chloro-2-fluoro-4-methylphenyl)methanol
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